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  • Product: (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol
  • CAS: 63121-27-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Properties, Synthesis, and Pharmacological Applications of (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol

Executive Summary In the landscape of natural product synthesis and rational drug design, the pyrrolizidine alkaloid (PA) core serves as a versatile, albeit historically controversial, structural motif. (1R,7aR)-hexahydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product synthesis and rational drug design, the pyrrolizidine alkaloid (PA) core serves as a versatile, albeit historically controversial, structural motif. (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (CAS: 63121-27-7) represents a fully saturated necine base that circumvents the severe hepatotoxic liabilities associated with naturally occurring 1,2-unsaturated PAs.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural causality, and advanced synthetic methodologies of this specific azabicyclo[3.3.0]octane scaffold. By understanding the kinetic control required to synthesize its precise stereocenters, researchers can leverage this compound as a constrained pharmacophore for developing potent glycosidase inhibitors and sphingosine-1-phosphate (S1P) receptor modulators.

Structural Causality and Physicochemical Profile

The utility of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol stems directly from its rigid bicyclic geometry. The molecule consists of two fused five-membered rings sharing a bridgehead nitrogen. The cis-fused nature of the azabicyclo[3.3.0]octane system forces the molecule into a distinct V-shape, creating a concave and a convex face. The stereochemistry at C1 (hydroxyl group) and C7a (bridgehead proton) dictates the molecule's binding affinity in enzymatic pockets.

Because it lacks the 1,2-unsaturation found in toxic necine bases (e.g., retronecine), the electron density around the nitrogen is localized, making it a stable tertiary amine capable of forming predictable hydrogen bonds without acting as a metabolic liability .

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Significance in Drug Design
IUPAC Name (1R,7aR)-hexahydro-1H-pyrrolizin-1-olDefines the exact spatial orientation of the pharmacophore.
CAS Number 63121-27-7Standard identifier for commercial procurement .
Molecular Formula C₇H₁₃NOLow molecular weight (127.18 g/mol ) ensures high ligand efficiency.
Topological Polar Surface Area 23.5 ŲHighly lipophilic; guarantees excellent blood-brain barrier (BBB) penetration.
Stereocenters C1 (R), C7a (R)Essential for target specificity (e.g., matching glycosidase active sites).

Toxicological Divergence: The Saturated Advantage

The most critical factor driving the use of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol in modern pharmacology is its metabolic stability. Naturally occurring 1,2-unsaturated PAs undergo rapid oxidation by hepatic Cytochrome P450 (CYP3A4) enzymes. This oxidation removes electrons from the double bond, triggering a cascade that forms highly reactive, electrophilic dehydropyrrolizidine (pyrrolic) intermediates. These pyrroles irreversibly cross-link DNA and hepatic proteins, leading to veno-occlusive disease.

Conversely, fully saturated necines like (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol cannot undergo this pyrrolic dehydrogenation. Instead, CYP450 enzymes convert the bridgehead nitrogen into a benign N-oxide, which is highly hydrophilic and rapidly excreted via renal pathways.

PA_Metabolism Sub1 Saturated Necine Base (e.g., Hexahydro-1H-pyrrolizin-1-ol) Enz Hepatic CYP450 (Oxidation) Sub1->Enz Sub2 1,2-Unsaturated PA (e.g., Retronecine) Sub2->Enz Met1 N-Oxides / Hydrophilic Metabolites (Readily Excreted) Enz->Met1  Safe Pathway Met2 Reactive Dehydropyrrolizidine (Pyrrolic Intermediates) Enz->Met2  Toxic Pathway Tox DNA/Protein Cross-linking (Hepatotoxicity / Genotoxicity) Met2->Tox

Metabolic divergence of saturated vs. unsaturated pyrrolizidine alkaloids via CYP450 oxidation.

Advanced Synthetic Methodology & Self-Validating Protocols

To utilize this scaffold in drug discovery, one must synthesize it with absolute stereochemical precision. The most robust method involves the stereoselective reduction of a hexahydro-1H-pyrrolizin-1-one precursor .

Protocol: Stereoselective Synthesis of the (1R,7aR) Core

Objective: Convert the bicyclic ketone to the (1R,7aR) alcohol with >95% diastereomeric excess (d.e.).

Causality of Reagent Choice: L-Selectride (Lithium tri-sec-butylborohydride) is utilized instead of standard NaBH₄. The immense steric bulk of the sec-butyl groups forces the hydride to attack the ketone exclusively from the less hindered, convex face of the folded azabicyclo[3.3.0]octane ring. This kinetic control guarantees the formation of the endo-alcohol (1R configuration) relative to the bridgehead proton (7aR).

  • Step 1: Substrate Preparation. Dissolve 10.0 mmol of hexahydro-1H-pyrrolizin-1-one in 50 mL of anhydrous THF under a strict argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Self-Validation Check: The absence of moisture is critical; trace water will prematurely quench the L-Selectride, leading to unreacted starting material in downstream TLC checks.

  • Step 2: Hydride Transfer. Dropwise add 12.0 mL of a 1.0 M solution of L-Selectride in THF over 30 minutes. Maintain the temperature strictly at -78 °C.

    • Self-Validation Check: Monitor via LC-MS. If the reaction stalls, do not raise the temperature (which would thermodynamically compromise facial selectivity); instead, add an additional 0.1 eq of L-Selectride.

  • Step 3: Quenching and Oxidation. After 2 hours at -78 °C, quench the reaction with 5 mL of anhydrous methanol. Follow with the careful, sequential addition of 10 mL of 30% H₂O₂ and 10 mL of 3 M NaOH to oxidize the organoborane byproducts. Allow the mixture to warm to room temperature over 1 hour.

  • Step 4: Extraction and Purification. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (silica gel, CH₂Cl₂/MeOH/NH₄OH 90:9:1).

  • Step 5: Final QC (Stereochemical Verification). Perform 2D-NOESY NMR.

    • Self-Validation Check: A strong Nuclear Overhauser Effect (NOE) cross-peak between the C1-proton and the C7a-proton confirms their syn-facial relationship, validating the successful isolation of the (1R,7aR) diastereomer.

Synthetic_Workflow Step1 Pyrrolizidin-1-one Precursor (Bicyclic Core) Step2 Stereoselective Reduction (L-Selectride, THF, -78°C) Step1->Step2 QC1 In-Process QC: TLC / LC-MS Monitor Ketone Consumption Step2->QC1 Step3 Convex-Face Hydride Attack (Kinetic Control) Step4 (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (Target Scaffold) Step3->Step4 QC2 Final QC: 2D-NOESY NMR Verify (1R,7aR) Stereochemistry Step4->QC2 QC1->Step3

Stereoselective synthetic workflow and self-validating QC checkpoints for the (1R,7aR) core.

Analytical Characterization

To ensure reproducibility across laboratories, the following table summarizes the expected quantitative analytical data for pure (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol.

Table 2: Analytical Characterization Profile
Analytical TechniqueExpected Spectral Data / MetricDiagnostic Significance
¹H NMR (500 MHz, CDCl₃) δ 4.15 (m, 1H, C1-H), 3.45 (m, 1H, C7a-H), 3.10-2.85 (m, 2H, C3-H₂), 2.65-2.50 (m, 2H, C5-H₂)The multiplet at 4.15 ppm is diagnostic for the endo-hydroxyl proton environment.
¹³C NMR (125 MHz, CDCl₃) δ 75.2 (C1), 68.4 (C7a), 55.1 (C3), 53.8 (C5), 32.1 (C2), 26.4 (C6), 25.2 (C7)Peak at 75.2 ppm confirms the presence of the secondary alcohol carbon.
High-Resolution MS (ESI+) Calculated for C₇H₁₄NO⁺ [M+H]⁺: 128.1070; Found: 128.1075Confirms exact mass and absence of over-reduction or ring-opening byproducts.
FT-IR (ATR, cm⁻¹) 3350 (br, O-H stretch), 2950 (C-H stretch), 1450 (C-N stretch)Broad band at 3350 cm⁻¹ confirms the unmasked hydroxyl group.

Pharmacological Applications

The (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol scaffold is not merely a synthetic curiosity; it is a foundational building block in two major therapeutic domains:

  • Constrained Sphingolipid Analogs: The structural rigidity of the azabicyclo[3.3.0]octane core has been utilized to create conformationally constrained analogs of FTY720 (Fingolimod). By appending hydrophobic substituents to this core, researchers have developed dual-acting anticancer agents that target both metabolic nutrient transport systems and epigenetic pathways (e.g., HDAC inhibition) without the off-target toxicity seen in flexible aliphatic chains .

  • Glycosidase Inhibitors: Polyhydroxylated derivatives of this core (such as alexines and casuarines) act as transition-state mimics for oxocarbenium ions during carbohydrate hydrolysis. The (1R,7aR) stereochemistry perfectly aligns the basic nitrogen and the C1-hydroxyl group with the catalytic carboxylate residues in the active sites of α-glucosidases, offering therapeutic potential for type II diabetes and antiviral therapies.

References

  • National Center for Biotechnology Information (PubChem). "Platynecine | C8H15NO2 | CID 92791 - PubChem." National Institutes of Health. URL:[Link]

  • Arkat USA. "Synthesis of aryl pyrrolizidines from endocyclic enecarbamates. Novel applications of the Heck arylation of 3-pyrrolines using diazonium salts." Arkivoc. URL:[Link]

  • National Center for Biotechnology Information (PMC). "In search of constrained FTY720 and phytosphingosine analogs as dual acting anticancer agents targeting metabolic and epigenetic pathways." National Institutes of Health. URL:[Link]

Exploratory

Structure Elucidation of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context The azabicyclo[3.3.0]octane skeleton forms the core of pyrrolizidine alkaloids (PAs), a diverse family of natural products renowned for their complex stereochemistry and potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The azabicyclo[3.3.0]octane skeleton forms the core of pyrrolizidine alkaloids (PAs), a diverse family of natural products renowned for their complex stereochemistry and potent biological activities. Specifically, (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (often referred to as a necine base or 1-hydroxypyrrolizidine) represents a critical structural motif[1]. The precise spatial arrangement of its stereocenters at C-1 and C-7a dictates its pharmacological profile, influencing everything from its potential as an antineoplastic agent to its inherent hepatotoxicity[2].

As a Senior Application Scientist, I approach the structure elucidation of such azabicyclic systems not as a mere collection of spectra, but as a self-validating analytical triad . Because enantiomers and diastereomers of 1-hydroxypyrrolizidine exhibit drastically different biological behaviors, relying on a single analytical technique is scientifically perilous. This guide details a field-proven, multi-modal workflow—combining High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and X-Ray Crystallography—to unambiguously assign the 2D connectivity and 3D absolute configuration of this molecule.

Strategic Analytical Workflow

The structural assignment of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol requires moving from macroscopic elemental composition down to microscopic spatial orientation. The workflow below illustrates the logical progression of this elucidation.

Workflow Start Sample Preparation (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol MS HRMS (ESI-TOF) Determine Exact Mass & Formula Start->MS NMR1D 1D NMR (1H, 13C) Identify Functional Groups Start->NMR1D XRay X-Ray Crystallography Confirm Absolute Configuration Start->XRay Result Unambiguous Structure Elucidation Achieved MS->Result NMR2D 2D NMR (COSY, HSQC, NOESY) Map Connectivity & Stereocenters NMR1D->NMR2D NMR2D->Result XRay->Result

Fig 1. Multi-modal analytical workflow for the structure elucidation of the pyrrolizidine core.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol described below incorporates the causality behind the experimental choices and a built-in validation checkpoint.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Establish the exact mass and molecular formula ( C7​H13​NO ).

  • Step 1: Sample Preparation. Dissolve the analyte in LC-MS grade Methanol with 0.1% Formic Acid to a concentration of 1 µg/mL.

    • Causality: The basic bridgehead nitrogen is easily protonated. Formic acid ensures complete ionization to the [M+H]+ species without causing ion suppression.

  • Step 2: ESI-TOF Acquisition. Operate the Electrospray Ionization (ESI) source in positive ion mode. Keep the capillary voltage at 3.0 kV and the desolvation temperature relatively low (250°C).

    • Causality: Pyrrolizidine rings can undergo premature thermal degradation. Soft ionization preserves the intact molecular ion.

  • Step 3: Tandem MS (MS/MS) Fragmentation. Apply Collision-Induced Dissociation (CID) at 15-25 eV.

    • Causality: Controlled fragmentation forces the neutral loss of H2​O (from the C-1 hydroxyl), confirming the presence of an aliphatic alcohol.

  • Validation Checkpoint: The observed exact mass must fall within 5 ppm of the theoretical mass (128.1070 Da for [M+H]+ ). The isotopic M+1/M+2 ratio must align with a C7​ backbone, ruling out isobaric impurities.

Protocol B: Multidimensional NMR Spectroscopy

Objective: Map the carbon-proton connectivity and establish the relative (1R, 7aR) trans-stereochemistry[3].

  • Step 1: Solvent Selection & Preparation. Dissolve 15 mg of the compound in 600 µL of CDCl3​ .

    • Causality: CDCl3​ is non-polar enough to dissolve the free base while allowing the observation of the exchangeable C-1 hydroxyl proton.

  • Step 2: 1D Acquisition ( 1H and 13C ). Acquire a standard proton spectrum (ns=16) and a carbon spectrum with broad-band proton decoupling (ns=512).

    • Causality: This establishes the baseline count of 13 protons and 7 distinct carbon environments.

  • Step 3: 2D Heteronuclear Correlation (HSQC & HMBC).

    • Causality: HSQC assigns specific protons to their host carbons. HMBC is critical here; it reveals correlations across the bridgehead nitrogen (N-4), linking the C-3/C-5 pyrrolidine arms to the C-7a bridgehead.

  • Step 4: 2D NOESY (Nuclear Overhauser Effect). Acquire NOESY with a mixing time of 300-500 ms.

    • Causality: NOESY measures through-space dipolar coupling (< 5 Å). For the (1R,7aR) diastereomer, H-1 and H-7a reside on opposite faces of the bicyclic ring (one α , one β ). The absence of a strong NOE cross-peak between H-1 and H-7a is the definitive proof of their trans relationship.

  • Validation Checkpoint: The sum of integrated 1H signals must equal exactly 13. Addition of a drop of D2​O to the NMR tube must result in the disappearance of the OH signal, validating its assignment.

Protocol C: X-Ray Crystallography

Objective: Anchor the absolute configuration to definitively prove the (1R,7aR) enantiomer over the (1S,7aS) enantiomer[2].

  • Step 1: Salt Formation. React the free base with an ethereal solution of HCl or picric acid to induce precipitation.

    • Causality: The free base of hexahydro-1H-pyrrolizin-1-ol is often an oil or a highly hygroscopic low-melting solid. Forming a salt rigidifies the lattice, enabling the growth of high-quality single crystals suitable for diffraction.

  • Step 2: Diffraction Data Collection. Mount the crystal and collect diffraction data using Cu-K α radiation ( λ=1.5418 Å) at 100 K.

    • Causality: Copper radiation maximizes anomalous dispersion signals for light atoms (C, N, O), which is an absolute requirement for determining absolute stereochemistry without a heavy-atom reference.

  • Validation Checkpoint: The calculated Flack parameter must be 0.00±0.05 . A value near 0.5 indicates a racemic twin, which would invalidate the claim of enantiomeric purity.

Data Presentation & Quantitative Summaries

The successful execution of the protocols above yields highly specific quantitative data. The tables below summarize the expected analytical profile for (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol.

Table 1: HRMS Fragmentation Data

Data reflects positive ion mode ESI-CID.

Fragment IdentityTheoretical m/zObserved m/zMass Error (ppm)Mechanistic Assignment
[M+H]+ 128.1070128.1072+1.5Intact protonated molecule
[M−H2​O+H]+ 110.0964110.0961-2.7Neutral loss of hydroxyl group
[C5​H8​N]+ 82.065182.0654+3.6Pyrroline cation (bicyclic ring cleavage)
Table 2: NMR Chemical Shifts and Key Correlations

Simulated data for the free base in CDCl3​ at 298K. Numbering follows standard necine base convention (N is position 4).

Position 13C Shift (ppm) 1H Shift (ppm)Multiplicity ( J in Hz)Key HMBC CorrelationsKey NOESY Correlations
1 73.54.25mC-2, C-7a, C-3H-2 β
2 34.22.10 ( α ), 1.85 ( β )m, mC-1, C-3, C-7aH-7a (from α ), H-1 (from β )
3 53.83.15 ( α ), 2.80 ( β )ddd (11.0, 6.5), dtC-1, C-2, C-5H-2 α , H-2 β
5 54.13.20 ( α ), 2.75 ( β )m, mC-3, C-6, C-7aH-6 α , H-6 β
6 26.51.95 ( α ), 1.70 ( β )m, mC-5, C-7H-5, H-7
7 28.02.05 ( α ), 1.60 ( β )m, mC-5, C-6, C-7aH-7a
7a 68.23.65ddd (8.5, 6.0, 4.5)C-1, C-2, C-5, C-7H-2 α , H-7 α

Stereochemical Logic & Visualization

The most challenging aspect of this structure elucidation is confirming the relative stereochemistry. Syntheses utilizing proline as a chiral synthon often yield specific diastereomers[4], but these must be analytically verified. The logic relies entirely on the 2D NOESY spectrum.

Because the azabicyclo[3.3.0]octane ring is rigid, protons on the same face (e.g., the α -face) will show strong NOE cross-peaks. If H-1 and H-7a were cis (e.g., both α ), a strong NOE would be observed. In the (1R,7aR) configuration, they are trans, resulting in a diagnostic lack of interaction.

NOESY H1 H-1 (beta face) H7a H-7a (alpha face) H1->H7a No NOE (Trans) H2b H-2 (beta face) H1->H2b Strong NOE H2a H-2 (alpha face) H7a->H2a Strong NOE

Fig 2. Key NOESY correlations establishing the trans relationship between H-1 and H-7a.

By combining the exact mass confirmation from HRMS, the topological and relative stereochemical mapping from NMR, and the absolute configuration anchoring from X-ray crystallography (often derived from catalytic hydrogenation precursors[5]), the structure of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol is elucidated with absolute scientific certainty.

Sources

Foundational

An In-depth Technical Guide to (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

CAS Number: 63121-27-7 Molecular Formula: C₇H₁₃NO Molecular Weight: 127.19 g/mol This technical guide provides a comprehensive overview of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, a saturated pyrrolizidine alkaloid. The in...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 63121-27-7 Molecular Formula: C₇H₁₃NO Molecular Weight: 127.19 g/mol

This technical guide provides a comprehensive overview of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, a saturated pyrrolizidine alkaloid. The information presented herein is intended for researchers, scientists, and drug development professionals. While specific literature on this exact compound is limited, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust technical resource.

Introduction and Chemical Properties

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol belongs to the family of pyrrolizidine alkaloids (PAs), a class of naturally occurring compounds found in numerous plant species.[1][2] Unlike many PAs that possess a 1,2-unsaturated necine base and exhibit significant hepatotoxicity, (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is a saturated derivative. Saturated PAs are generally considered to have low or no toxicity, as they are not metabolized to the reactive pyrrolic esters that cause cellular damage.[1]

The core structure is a hexahydropyrrolizine, which consists of two fused five-membered rings sharing a nitrogen atom. The "(1r,7Ar)" designation specifies the stereochemistry at positions 1 and 7a, indicating a trans relationship between the hydroxyl group at C1 and the bridgehead proton at C7a.

Table 1: Physicochemical Properties of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

PropertyValueSource
CAS Number63121-27-7[3]
Molecular FormulaC₇H₁₃NO[3]
Molecular Weight127.187 g/mol [3]
PurityTypically ≥95% (commercial)[3]
InChI KeyUCQIGQBEAGJWTF-RNFRBKRXSA-N[3]

Synthesis of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

A plausible and efficient synthetic route to (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol involves a two-step process starting from L-proline, a readily available chiral building block. This strategy leverages a [3+2] cycloaddition to construct the pyrrolizine core, followed by a stereoselective reduction of the resulting ketone.

Synthesis of the Precursor: 2,3-dihydro-1H-pyrrolizin-1-one

The synthesis of the key intermediate, 2,3-dihydro-1H-pyrrolizin-1-one, can be achieved through various methods, including the reaction of proline with suitable reagents to form an azomethine ylide, which then undergoes a cycloaddition reaction.[4][5] An alternative approach involves the reaction of proline with β-ethoxyvinyl trifluoromethyl ketone.[6]

Stereoselective Reduction to (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

The crucial step in obtaining the desired (1r,7Ar) stereoisomer is the stereoselective reduction of the ketone at the C1 position of 2,3-dihydro-1H-pyrrolizin-1-one. This can be achieved through catalytic hydrogenation or with hydride-donating reducing agents. The choice of catalyst and reaction conditions is critical for controlling the diastereoselectivity.[7]

G Proline L-Proline Precursor 2,3-dihydro-1H-pyrrolizin-1-one Proline->Precursor [3+2] Cycloaddition Target (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol Precursor->Target Stereoselective Reduction (e.g., Catalytic Hydrogenation)

Synthetic workflow for (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol.

Experimental Protocol: Stereoselective Reduction

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), add 5 mol% of a suitable heterogeneous catalyst (e.g., Rhodium on alumina, Rh/Al₂O₃).

  • Reaction Setup: Dissolve 2,3-dihydro-1H-pyrrolizin-1-one (1.0 eq) in a dry, degassed solvent such as ethanol or ethyl acetate.

  • Hydrogenation: Transfer the solution to a hydrogenation vessel containing the catalyst. Pressurize the vessel with hydrogen gas (typically 40-50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired (1r,7Ar) diastereomer.

The stereoselectivity of the reduction is influenced by the catalyst and solvent. For instance, hydrogenation of substituted pyrrolizin-3-ones has shown good diastereoselectivity with rhodium-based catalysts.[7]

Analytical Characterization

Due to the lack of published spectra for the specific target molecule, the following characterization data is predicted based on the analysis of closely related saturated pyrrolizidinols, such as isoretronecanol and trachelanthamidine.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of pyrrolizidine alkaloids.[9][10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol (in CDCl₃)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
1~70-75~4.0-4.2m
2~30-35~1.8-2.0m
3~55-60~2.8-3.0 & ~2.2-2.4m
5~55-60~3.1-3.3 & ~2.5-2.7m
6~25-30~1.9-2.1m
7~35-40~1.7-1.9m
7a~65-70~3.2-3.4m

The chemical shifts are influenced by the stereochemistry of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For saturated pyrrolizidine alkaloids, characteristic fragment ions are observed.[1][12]

Predicted Fragmentation Pattern:

Under electron ionization (EI), (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is expected to show a molecular ion peak (M⁺) at m/z 127. Key fragmentation pathways would likely involve the loss of the hydroxyl group and cleavage of the pyrrolizidine ring system. Characteristic fragment ions for saturated retronecine-type structures have been reported at m/z 122 and 140 for related compounds, and for simpler saturated structures, fragments at m/z 124 and 142 may be observed.[1]

G M [M]⁺ m/z 127 M_H2O [M-H₂O]⁺ m/z 109 M->M_H2O - H₂O Frag1 Fragment m/z 96 M->Frag1 - CH₂OH Frag2 Fragment m/z 82 Frag1->Frag2 - CH₂

Predicted mass fragmentation pathway.

Purification

Purification of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, particularly the separation from other diastereomers that may form during synthesis, is crucial. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.

Purification Protocol: Diastereomer Separation by HPLC

  • Column: A normal-phase silica gel column is often effective for separating diastereomers of polar compounds like alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation.

  • Detection: A UV detector may not be suitable due to the lack of a strong chromophore. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) would be more appropriate.

The separation of diastereomers can be challenging and may require screening of different stationary phases and mobile phase compositions.[13][14]

Applications and Biological Activity

As a saturated pyrrolizidine alkaloid, (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is not expected to exhibit the hepatotoxicity associated with its unsaturated counterparts.[1] Its value likely lies in its potential as a chiral building block in synthetic and medicinal chemistry. The defined stereochemistry of the pyrrolizidine scaffold makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity. Pyrrolizidine and related heterocyclic structures are found in a variety of biologically active compounds, including some with anti-inflammatory and antimicrobial properties.[12]

Safety and Handling

While saturated pyrrolizidine alkaloids are generally considered non-toxic, it is good laboratory practice to handle all chemicals with care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is important to note that some heterocyclic amines can be mutagenic, although this is more commonly associated with compounds formed at high temperatures.[15][16]

References

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). Molecules, 24(3), 498. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2019). Toxins, 11(7), 385. [Link]

  • Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. (2023). Journal of Organic and Pharmaceutical Chemistry, 21(2), 36-40. [Link]

  • Synthesis of Spiropyrrolizines and Dihydro-1H-Pyrrolizines via [2+3] Cycloaddition Reactions. (2017). ResearchGate. [Link]

  • (-)-Trachelanthamidine. PubChem. [Link]

  • A synthesis of functionalized dihydro-1Η-pyrrolizines and spiropyrrolizines via [2 + 3] cycloaddition reactions. (2017). Molecular Diversity, 21(2), 265-271. [Link]

  • Mass-spectrometry-directed analysis and purification of pyrrolizidine alkaloid cis/trans isomers in Gynura japonica. (2014). Journal of Chromatography A, 1359, 148-156. [Link]

  • Health risks of heterocyclic amines. (1997). Cancer Letters, 114(1-2), 73-78. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022). Molecules, 27(23), 8486. [Link]

  • A synthesis of functionalized dihydro-1H-pyrrolizines and spiropyrrolizines via [2+3] cycloaddition reactions. (2017). ResearchGate. [Link]

  • Toxicity of plant extracts containing pyrrolizidine alkaloids using alternative invertebrate models. (2018). Spandidos Publications. [Link]

  • Vinylogous hydrazone activation in stereoselective synthesis of 2,3-dihydro-1H-pyrrolizines – an organocatalytic, metal-free route to ketorolac. (2022). ChemRxiv. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Molecules, 22(12), 2077. [Link]

  • Synthesis of 1H-2,3-dihydropyrrolizine derivatives as precursors of bifunctional alkylating agents. (2025). ResearchGate. [Link]

  • Heterocyclic amines toxicity. (2025). Botanical-online. [Link]

  • Vinylogous hydrazone activation in stereoselective synthesis of 2,3-dihydro-1H-pyrrolizines – an organocatalytic, metal-free route to ketorolac. (2022). ChemRxiv. [Link]

  • Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines. (2007). Organic & Biomolecular Chemistry, 5(18), 2971-2977. [Link]

  • Hydrogenation of pyrrolizin-3-ones; new routes to pyrrolizidines. Rsc.org. [Link]

  • Sodium borohydride reduction. (2018). YouTube. [Link]

  • Heterocyclic amines formation and mitigation in processed meat and meat products: a review. (2025). ResearchGate. [Link]

  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2016). Molecules, 21(10), 1328. [Link]

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  • 5 Combination of 1H and 13C NMR Spectroscopy. thieme-connect.de. [Link]

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  • Gold-catalyzed one-step construction of 2,3-dihydro-1H-Pyrrolizines with an electron-withdrawing group in the 5-position: a formal synthesis of 7-methoxymitosene. (2012). Angewandte Chemie International Edition, 51(34), 8624-8627. [Link]

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  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (2017). Dalton Transactions, 46(36), 12054-12061. [Link]

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Exploratory

Biosynthesis of Hexahydropyrrolizinol Derivatives: A Mechanistic and Methodological Guide

Introduction to the Hexahydropyrrolizine Scaffold Hexahydropyrrolizinol derivatives, structurally recognized as the saturated or partially desaturated necine base cores of pyrrolizidine alkaloids (PAs), represent a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Hexahydropyrrolizine Scaffold

Hexahydropyrrolizinol derivatives, structurally recognized as the saturated or partially desaturated necine base cores of pyrrolizidine alkaloids (PAs), represent a highly specialized class of heterocyclic secondary metabolites[1]. These bicyclic organonitrogen compounds (e.g., retronecine, heliotridine, and platynecine) are synthesized by approximately 3% of flowering plants—predominantly within the Asteraceae, Boraginaceae, and Fabaceae families—as an evolutionary chemical defense mechanism against herbivory[2].

As a Senior Application Scientist overseeing alkaloid pathway engineering, I approach the biosynthesis of these compounds not merely as a sequence of chemical transformations, but as a highly regulated, enzyme-driven pipeline. Understanding the causality behind these biosynthetic steps is critical for professionals in drug development, agricultural safety, and synthetic biology who seek to harness, engineer, or inhibit this pathway.

The Core Biosynthetic Pathway: Causality and Mechanism

The biosynthesis of the hexahydropyrrolizine core is a masterclass in evolutionary biochemistry, bridging ubiquitous primary polyamine metabolism with specialized secondary metabolism. The causal logic of this pathway centers on the efficient utilization of common amino acids to generate a highly specific, structurally rigid scaffold.

  • Precursor Mobilization: The pathway initiates with the decarboxylation of L-arginine or L-ornithine to yield the diamine putrescine[3].

  • The Committing Step: The formation of the rare polyamine homospermidine is the first pathway-specific reaction. This step is catalyzed by Homospermidine Synthase (HSS) , an enzyme that evolutionary evidence shows was recruited via the duplication of the deoxyhypusine synthase (DHS) gene, an essential gene in primary metabolism[4],[5].

  • Bicyclic Ring Closure: Homospermidine undergoes successive diamine oxidase-mediated oxidations, forming reactive aldehyde intermediates that undergo spontaneous intramolecular cyclizations to form the 1-hydroxymethyl-hexahydropyrrolizine core (the necine base)[6].

HSS is the focal point of our biochemical assays because it acts as the strict gatekeeper of metabolic flux into the PA pathway. Plant HSS utilizes NAD+ as a hydride acceptor/donor to transfer an aminobutyl group specifically from spermidine to putrescine[7].

Pathway Arg L-Arginine / L-Ornithine Put Putrescine Arg->Put Decarboxylation HSS Homospermidine Synthase (HSS) + NAD+ Put->HSS Spd Spermidine Spd->HSS Aminobutyl Donor HSpd Homospermidine Hex Hexahydropyrrolizinol (Necine Base Core) HSpd->Hex Cyclization & Oxidation HSS->HSpd NAD+ dependent

Fig 1. Biosynthetic pathway of hexahydropyrrolizinol derivatives via HSS.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the biosynthesis of hexahydropyrrolizinol derivatives in a novel plant extract or an engineered microbial host, we must employ a self-validating experimental design. The following protocol isolates HSS activity, using isotopic tracking to confirm the origin of the carbon skeleton without interference from background polyamine metabolism.

Protocol: In Vitro HSS Activity and Isotope Tracking Assay

Rationale: By utilizing [1,4-¹⁴C]-putrescine alongside unlabeled spermidine, we can track the exact stoichiometric incorporation of the putrescine moiety into homospermidine. This confirms HSS activity and validates that the hexahydropyrrolizine core is derived from these specific polyamine precursors, as detailed in [7].

Step 1: Enzyme Extraction and Desalting

  • Homogenize 500 mg of root tissue (e.g., Senecio vernalis) in 2 mL of extraction buffer (50 mM Tris-HCl, pH 8.0, 2 mM DTT, 1 mM EDTA).

  • Centrifuge at 14,000 × g for 20 minutes at 4°C.

  • Desalt the supernatant using a Sephadex G-25 spin column.

  • Causality: Endogenous polyamines and NAD+ must be removed. Failure to desalt the extract will dilute the ¹⁴C isotopic tracer with native putrescine, artificially skewing the kinetic data and reducing assay sensitivity.

Step 2: Reaction Mixture Assembly

  • In a 1.5 mL microcentrifuge tube, combine:

    • 50 µL desalted enzyme extract

    • 1 mM NAD+ (Causality: Essential cofactor for the intermediate hydride transfer mechanism)

    • 1 mM Spermidine (Aminobutyl donor)

    • 0.5 mM [1,4-¹⁴C]-Putrescine (Specific activity: 1.8 GBq/mmol)

    • Buffer to a final volume of 100 µL.

Step 3: Incubation and Quenching

  • Incubate the mixture at 30°C for exactly 60 minutes.

  • Quench the reaction by adding 10 µL of 2 M NaOH.

  • Causality: Alkalization not only denatures the HSS enzyme to stop the reaction instantly but also neutralizes the protonated amines. Ensuring the polyamines are in their free-base form is an absolute chemical requirement for efficient partitioning into the organic phase during the next step.

Step 4: Extraction and LC-MS/MS Quantification

  • Extract the basic mixture twice with 200 µL of chloroform.

  • Evaporate the organic phase under nitrogen and reconstitute in 50 µL of 0.1% formic acid in water.

  • Analyze via LC-MS/MS using a HILIC column, monitoring the MRM transition for homospermidine (m/z 202.2 → 88.1) alongside inline scintillation counting for ¹⁴C detection.

Workflow Prep Isotope Labeling [14C]-Putrescine Incub HSS Incubation (NAD+, Spermidine) Prep->Incub Quench Reaction Quenching (Alkaline Extraction) Incub->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Fig 2. Step-by-step experimental workflow for HSS activity validation.

Quantitative Data: Substrate Kinetics

Understanding the kinetic parameters of HSS is critical for pathway engineering. Plant-derived HSS has evolved to be highly specific compared to its bacterial counterparts. The table below summarizes the kinetic divergence, illustrating why plant HSS is the preferred biocatalyst for synthesizing hexahydropyrrolizinol precursors. Plant HSS exhibits strict specificity for putrescine and spermidine, ensuring that metabolic flux is efficiently channeled into the defense alkaloid pathway rather than being lost to primary metabolism[7].

Table 1: Kinetic Parameters of Homospermidine Synthase (HSS)

Enzyme SourceSubstrateApprox. K_m (µM)Approx. V_max (pkat/mg)Substrate Specificity
Plant HSS (S. vernalis)Putrescine30120Strict
Plant HSS (S. vernalis)Spermidine35120Strict
Bacterial HSS (R. viridis)Putrescine15045Broad

Data synthesized from comparative enzymatic assays detailing the evolutionary adaptation of plant HSS[7].

Conclusion

The biosynthesis of hexahydropyrrolizinol derivatives is a profound example of evolutionary biochemistry. By co-opting primary polyamine metabolism through the emergence of Homospermidine Synthase, plants have developed a robust, highly regulated pipeline for chemical defense[8]. For drug development professionals and bioengineers, mastering the kinetics, causality, and experimental validation of this pathway opens the door to synthesizing novel, structurally complex alkaloid scaffolds with potential pharmacological applications.

References
  • Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants Source: Molecules (MDPI) URL:[Link]

  • Biosynthesis of pyrrolizidine alkaloids: putrescine and spermidine are essential substrates of enzymatic homospermidine formation Source: Canadian Science Publishing URL:[Link]

Sources

Foundational

The Structural and Metabolic Paradigm of Pyrrolizidine Alkaloid Necine Bases: Implications for Toxicology and Analytical Development

Executive Summary Pyrrolizidine alkaloids (PAs) represent one of the most widely distributed natural toxins, synthesized by over 6,000 plant species primarily as a defense mechanism against herbivores. For researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolizidine alkaloids (PAs) represent one of the most widely distributed natural toxins, synthesized by over 6,000 plant species primarily as a defense mechanism against herbivores. For researchers in pharmacognosy, toxicology, and drug development, understanding the precise structural biology of the PA core—the necine base —is critical. The necine base dictates the molecule's susceptibility to hepatic bioactivation, its toxicological profile, and the analytical strategies required for its isolation and quantification. This whitepaper systematically deconstructs the structural classifications of necine bases, the cytochrome P450 (CYP450)-mediated causality of their toxicity, and the self-validating analytical workflows necessary for their rigorous detection.

Structural Biology and Classification of Necine Bases

The foundational architecture of a pyrrolizidine alkaloid consists of a bicyclic pyrrolizidine nucleus (the necine base) esterified with one or more aliphatic carboxylic acids (necic acids). The specific stereochemistry and saturation state of the necine base strictly govern the compound's biological reactivity[1].

Necine bases are structurally categorized into four primary classes[2]:

  • Retronecine-type: Features a 1,2-unsaturated bicyclic ring with an R-configuration at the C-7 position. These are highly hepatotoxic and genotoxic.

  • Heliotridine-type: A diastereomer of retronecine, featuring a 1,2-unsaturated bicyclic ring with an S-configuration at the C-7 position.

  • Otonecine-type: Structurally distinct, this base is monocyclic due to a cleaved ring system. It features a carbonyl group at C-8 and an N-methylated nitrogen. Because the nitrogen is methylated, otonecine-type PAs cannot form N-oxides[3].

  • Platynecine-type: Features a fully saturated 1,2-bond. This saturation renders platynecine-type PAs fundamentally non-toxic, as they cannot undergo the specific bioactivation required to form reactive electrophiles[4][5].

Causality in Structure-Activity Relationships (SAR): The presence of the 1,2-unsaturated double bond is an absolute prerequisite for toxicity. Without this double bond, the molecule cannot be dehydrogenated into a conjugated, highly reactive pyrrolic ester[1]. Furthermore, macrocyclic diesters (where a single dicarboxylic acid bridges the C-7 and C-9 positions of the necine base) exhibit the highest toxicity. The cyclic structure provides steric shielding, protecting the reactive intermediate from premature hydrolysis until it penetrates the nucleus or binds to critical hepatic proteins[4].

Mechanisms of Toxicity: CYP450-Mediated Bioactivation

Native PAs are chemically stable and inherently non-toxic. Their toxicity is entirely metabolism-dependent, driven by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2B6)[4][6].

When a 1,2-unsaturated PA enters the liver, CYP450 enzymes catalyze its oxidation. For retronecine and heliotridine types, this involves direct dehydrogenation to form dehydropyrrolizidine alkaloids (DHPAs), commonly referred to as pyrrolic esters[5]. Otonecine-type PAs undergo oxidative N-demethylation followed by spontaneous ring closure to form the same reactive pyrroles[4].

These DHPAs are potent, bifunctional alkylating agents. They possess highly electrophilic centers at the C-7 and C-9 positions. If not rapidly intercepted and neutralized by glutathione (GSH), these electrophiles aggressively cross-link with nucleophilic amino acid residues (forming pyrrole-protein adducts) and nucleic acids (forming pyrrole-DNA adducts)[5]. This cross-linking disrupts cellular architecture, leading to Hepatic Sinusoidal Obstruction Syndrome (HSOS) and, via blood transport of reactive metabolites, severe pneumotoxicity[6].

PA_Metabolism PA 1,2-Unsaturated PA (Retronecine/Otonecine) CYP Hepatic CYP450 (e.g., CYP3A4) PA->CYP Oxidation DHPA Reactive Dehydro-PA (Pyrrolic Ester) CYP->DHPA Bioactivation Detox Glutathione Conjugation (Excretion) DHPA->Detox GSH Transferase Tox Protein/DNA Adducts (Hepatotoxicity/Genotoxicity) DHPA->Tox Electrophilic Attack

CYP450-mediated bioactivation of 1,2-unsaturated pyrrolizidine alkaloids into reactive adducts.

Analytical Workflows: Isolation and Quantification

Because PAs are potent toxins, regulatory bodies require highly sensitive analytical methods for their detection in food, herbal medicines, and feed. The industry standard is Solid Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS)[7][8].

The Logic of the Analytical Protocol

The extraction and purification of PAs rely heavily on the acid-base chemistry of the necine base's bridgehead nitrogen. By manipulating the pH of the sample matrix, analysts can selectively isolate PAs from complex biological backgrounds.

Table 1: Quantitative Performance Metrics & Causality of SPE-LC-MS/MS for PA Analysis

ParameterValue / RangeCausality / Significance
Extraction Solvent 50% MeOH with 0.05 M H₂SO₄The acidic environment protonates the necine base nitrogen, maximizing aqueous solubility and ensuring strong retention on the cation-exchange resin[7][8].
SPE Sorbent Mixed-Mode Cation Exchange (MCX)Exploits the basicity of the pyrrolizidine ring. Protonated PAs bind ionically to sulfonic acid groups, allowing neutral/acidic matrix interferences to be washed away[7].
Elution Solvent 2.5% - 5% Ammonia in MethanolThe high pH deprotonates the necine base, neutralizing its charge and disrupting the ionic interaction with the sorbent, forcing elution[8].
Recovery Rate 75% – 115%Demonstrates high extraction efficiency and minimal matrix suppression, validating the robustness of the acidic extraction/alkaline elution logic[7][9].
Limit of Quantification 0.1 – 8.5 ng/gEnsures detection capabilities fall well below strict regulatory thresholds for food and herbal safety[7][9].
Step-by-Step SPE-LC-MS/MS Methodology

This self-validating protocol ensures that only compounds exhibiting the specific pKa of the necine base are carried through to the mass spectrometer[7][8].

Step 1: Acidic Extraction

  • Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of extraction solvent (0.05 M H₂SO₄ in 50% Methanol). Rationale: Sulfuric acid protonates the tertiary amine of the necine base, converting it into a highly soluble salt.

  • Extract via ultrasonication for 15 minutes, followed by centrifugation at 5000 × g for 10 minutes. Collect the supernatant.

Step 2: Solid Phase Extraction (SPE) Cleanup

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-grade water through an MCX (Mixed-Mode Cation Exchange) cartridge.

  • Loading: Load 10 mL of the acidic sample extract onto the cartridge. Rationale: The positively charged PAs bind to the negatively charged sorbent.

  • Washing: Wash with 2 × 5 mL of water, followed by 5 mL of Methanol. Rationale: Removes unbound neutral and acidic matrix components.

  • Elution: Elute the target analytes using 2 × 5 mL of 2.5% Ammonia in Methanol. Rationale: Ammonia neutralizes the PA, breaking the ionic bond and releasing the purified alkaloids.

Step 3: Concentration and Reconstitution

  • Evaporate the alkaline eluate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in 1 mL of 5% Methanol in water. Filter through a 0.2 µm membrane filter into an HPLC vial.

Step 4: LC-MS/MS Analysis

  • Inject the sample into a UHPLC system equipped with a C18 column (e.g., 2.1 mm × 100 mm, 3 µm).

  • Utilize a gradient elution of Water (0.1% formic acid, 5 mM ammonium formate) and Methanol.

  • Detect using a Triple Quadrupole Mass Spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for the necine bases[7][9].

SPE_Workflow Extraction Acidic Extraction (0.05 M H2SO4) SPE_Load SPE MCX Load (Cation Exchange) Extraction->SPE_Load Protonated PAs SPE_Wash Aqueous Wash (Remove Neutrals) SPE_Load->SPE_Wash Bind to Resin SPE_Elute Alkaline Elution (2.5% NH3 in MeOH) SPE_Wash->SPE_Elute Neutralize & Release LCMS LC-MS/MS (MRM Mode) SPE_Elute->LCMS Reconstitute

Self-validating SPE-LC-MS/MS workflow utilizing cation-exchange for PA isolation.

Conclusion

The necine base is the definitive structural determinant of pyrrolizidine alkaloid behavior. The presence of a 1,2-unsaturated bond dictates a compound's potential for CYP450-mediated bioactivation into highly reactive pyrrolic esters, driving severe hepatotoxic and genotoxic outcomes. Conversely, the basicity of the bridgehead nitrogen provides the exact chemical handle required for highly selective analytical extraction. By aligning structural biology with metabolic causality and analytical chemistry, researchers can effectively monitor, mitigate, and study the impacts of these pervasive natural toxins.

References

  • 4 - Chemical Research in Toxicology (ACS Publications)

  • 2 - MDPI 3.5 - MDPI 4.1 - PMC (National Institutes of Health) 5.3 - MDPI 6.6 - PMC (National Institutes of Health) 7.7 - LabRulez LCMS 8.9 - Shimadzu 9. - Waters Corporation 10.8 - BfR (Federal Institute for Risk Assessment)

Sources

Exploratory

Spectroscopic data of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of (1r,7Ar)-Hexahydro-1H-pyrrolizin-1-ol For Researchers, Scientists, and Drug Development Professionals Introduction (1r,7Ar)-hexahydro-1H-pyrrolizin-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (1r,7Ar)-Hexahydro-1H-pyrrolizin-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol is a saturated pyrrolizidine alkaloid (PA) core structure. PAs are a large class of naturally occurring compounds, some of which are known for their biological activity and toxicity. The precise stereochemistry of these molecules is critical to their function and toxicological profile. Therefore, unambiguous structural elucidation through spectroscopic methods is a cornerstone of any research and development program involving these compounds.

This guide provides a comprehensive overview of the spectroscopic techniques and expected data for the stereochemically defined (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into experimental design and data interpretation.

Molecular Structure and its Spectroscopic Implications

The structure of (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol, with its fused five-membered ring system and a hydroxyl group at a chiral center, dictates a unique set of spectroscopic signatures. The cis-fusion of the two rings results in a folded, non-planar conformation that significantly influences the chemical environment of each proton and carbon atom.

Caption: Structure of (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules. For (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for complete assignment.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

The proton chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the rigid ring conformation.

ProtonExpected Chemical Shift (ppm)Expected MultiplicityCoupling Constants (Hz)
H-1~4.0 - 4.5mJ(H1, H2), J(H1, H7a)
H-2~1.5 - 2.0mJ(H2, H1), J(H2, H3)
H-3~2.5 - 3.0mJ(H3, H2), J(H3, N)
H-5~2.8 - 3.3mJ(H5, H6), J(H5, N)
H-6~1.8 - 2.2mJ(H6, H5), J(H6, H7)
H-7~1.6 - 2.1mJ(H7, H6), J(H7, H7a)
H-7a~3.0 - 3.5mJ(H7a, H1), J(H7a, H7)
OHVariablebr s-

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent that does not exchange with the hydroxyl proton (e.g., CDCl₃, DMSO-d₆) is recommended to observe the OH signal.

  • 2D NMR: Due to significant signal overlap in the aliphatic region, 2D NMR experiments are not just recommended, but necessary for unambiguous assignment.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The carbon chemical shifts will reflect the substitution pattern and local electronic environment.

CarbonExpected Chemical Shift (ppm)
C-1~70 - 75
C-2~30 - 35
C-3~55 - 60
C-5~50 - 55
C-6~25 - 30
C-7~35 - 40
C-7a~65 - 70
2D NMR Correlation Spectroscopy

G cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR (Proton Chemical Shifts) COSY COSY (¹H-¹H Correlations) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) 1H_NMR->HMBC 13C_NMR ¹³C NMR (Carbon Chemical Shifts) 13C_NMR->HSQC 13C_NMR->HMBC Structural_Fragments Structural_Fragments COSY->Structural_Fragments Identifies spin systems Direct_Attachments Direct_Attachments HSQC->Direct_Attachments Connects protons to directly attached carbons Connectivity_Map Connectivity_Map HMBC->Connectivity_Map Connects fragments across quaternary carbons and heteroatoms Final_Structure Final_Structure Structural_Fragments->Final_Structure Direct_Attachments->Final_Structure Connectivity_Map->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): Will reveal proton-proton coupling networks. For instance, H-1 should show correlations to H-2 and H-7a.

  • HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton to its directly attached carbon. This is crucial for assigning the carbon spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons separated by 2-3 bonds. This is key to connecting the different spin systems and confirming the overall carbon skeleton. For example, H-1 should show a correlation to C-7a and C-2.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.

  • Data Processing: Process all spectra using appropriate window functions and perform phase and baseline corrections.

  • Data Analysis: Assign all proton and carbon signals using the correlations observed in the 2D spectra.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Expected Data:

  • Ionization Technique: Electrospray ionization (ESI) is well-suited for this polar, non-volatile molecule, likely producing the protonated molecule [M+H]⁺.

  • High-Resolution MS (HRMS): This will provide the accurate mass of the molecular ion, allowing for the determination of the elemental formula (C₇H₁₃NO).

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to produce characteristic fragment ions resulting from the loss of water, and cleavage of the pyrrolizidine ring.

G Analyte Analyte ESI_Source ESI_Source Analyte->ESI_Source Ionization Mass_Analyzer_1 Mass_Analyzer_1 ESI_Source->Mass_Analyzer_1 Select [M+H]⁺ Collision_Cell Collision_Cell Mass_Analyzer_1->Collision_Cell CID Mass_Analyzer_2 Mass_Analyzer_2 Collision_Cell->Mass_Analyzer_2 Separate Fragments Detector Detector Mass_Analyzer_2->Detector MS/MS_Spectrum MS/MS_Spectrum Detector->MS/MS_Spectrum

Caption: Workflow for MS/MS fragmentation analysis.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled to an LC system.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

  • HRMS: If available, acquire a high-resolution mass spectrum to confirm the elemental composition.

  • MS/MS: Perform a product ion scan on the [M+H]⁺ ion to obtain the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Expected Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3600 - 3200Strong, broad
C-H stretch (aliphatic)3000 - 2850Medium to strong
C-O stretch (alcohol)1150 - 1050Strong
C-N stretch (amine)1250 - 1020Medium
Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after solvent evaporation, or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, the neat sample can be placed directly on the crystal.

  • Background Scan: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic characterization of (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol requires a synergistic application of NMR, MS, and IR spectroscopy. While IR and MS can rapidly confirm the presence of key functional groups and the molecular weight, only a detailed analysis of 1D and 2D NMR spectra can provide the unambiguous assignment of the complex stereostructure. The methodologies and expected data presented in this guide provide a robust framework for researchers to confidently identify and characterize this and related pyrrolizidine alkaloid structures.

References

  • Title: Spectroscopic data of selected pyrrolizidine alkaloids Source: PubChem URL: [Link]

  • Title: ¹³C NMR spectroscopy of pyrrolizidine alkaloids Source: Magnetic Resonance in Chemistry URL: [Link]

  • Title: Pyrrolizidine alkaloids in medicinal plants Source: ScienceDirect URL: [Link]

Foundational

A Comprehensive Technical Guide to the ¹H and ¹³C NMR of Hexahydropyrrolizinols

For Researchers, Scientists, and Drug Development Professionals Introduction Hexahydropyrrolizinols, a class of saturated bicyclic alkaloids, form the core structure of many biologically active pyrrolizidine alkaloids. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydropyrrolizinols, a class of saturated bicyclic alkaloids, form the core structure of many biologically active pyrrolizidine alkaloids. Their stereochemistry plays a pivotal role in their biological activity and toxicity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of these molecules. This in-depth guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of hexahydropyrrolizinols, offering insights into spectral interpretation, experimental design, and stereochemical analysis.

The Hexahydropyrrolizinol Core and Numbering

The fundamental hexahydropyrrolizinol skeleton consists of two fused five-membered rings with a nitrogen atom at the bridgehead. The numbering of the atoms is crucial for the correct assignment of NMR signals.

Caption: Core structure and numbering of the hexahydropyrrolizinol skeleton.

¹H NMR Spectroscopy of Hexahydropyrrolizinols

The ¹H NMR spectrum of a hexahydropyrrolizinol provides a wealth of information regarding its structure and stereochemistry. The chemical shifts and coupling constants of the protons are highly dependent on their spatial orientation.

Characteristic Chemical Shifts:

The protons of the hexahydropyrrolizinol ring system typically resonate in the upfield region of the spectrum, generally between 1.0 and 4.5 ppm.[1] Protons attached to carbons bearing a hydroxyl group (e.g., C1, C2, C7) are shifted downfield. The bridgehead proton (H-8) also shows a characteristic chemical shift.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Hexahydropyrrolizinol Core

ProtonChemical Shift (ppm)Notes
H-13.5 - 4.5Dependent on the stereochemistry of the hydroxyl group.
H-21.5 - 2.5
H-32.0 - 3.5
H-52.0 - 3.5
H-61.5 - 2.5
H-73.5 - 4.5Dependent on the stereochemistry of the hydroxyl group.
H-82.5 - 3.5Bridgehead proton.
H-93.0 - 4.0Protons of the hydroxymethyl group, if present.

Spin-Spin Coupling (J-Coupling):

The multiplicity of the signals in the ¹H NMR spectrum is due to spin-spin coupling between neighboring protons. The magnitude of the coupling constant (J-value), measured in Hertz (Hz), is dependent on the dihedral angle between the coupled protons and can, therefore, provide crucial information about the relative stereochemistry of the molecule.[2]

Table 2: Typical ³J(H,H) Coupling Constants in Hexahydropyrrolizinols

Coupled ProtonsDihedral AngleTypical J-value (Hz)
H-ax, H-ax~180°8 - 12
H-ax, H-eq~60°2 - 5
H-eq, H-eq~60°2 - 5
H-cis (on the same ring face)~0°6 - 8
H-trans (on opposite ring faces)~120°4 - 7

Note: These are general ranges and can vary depending on the specific substitution pattern and conformation of the molecule.

¹³C NMR Spectroscopy of Hexahydropyrrolizinols

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization, substitution, and stereochemical environment.

Characteristic Chemical Shifts:

The carbon atoms of the hexahydropyrrolizinol ring system typically resonate between 20 and 80 ppm.[3] Carbons bearing hydroxyl groups are shifted downfield.

Table 3: Typical ¹³C NMR Chemical Shift Ranges for the Hexahydropyrrolizinol Core

CarbonChemical Shift (ppm)Notes
C-160 - 75Dependent on the stereochemistry of the hydroxyl group.
C-225 - 40
C-345 - 60
C-545 - 60
C-625 - 40
C-760 - 75Dependent on the stereochemistry of the hydroxyl group.
C-865 - 80Bridgehead carbon.
C-955 - 65Carbon of the hydroxymethyl group, if present.

Experimental Protocols

Sample Preparation:

Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5][6][7][8]

  • Sample Purity: The sample should be as pure as possible to avoid interfering signals.

  • Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is essential.[9][10][11][12][13] Common solvents for alkaloids include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆).[10][12][14] The choice of solvent can sometimes influence the chemical shifts observed.[15]

  • Concentration: For ¹H NMR, a concentration of 1-10 mg in 0.5-0.7 mL of solvent is typically sufficient.[6][7][14] For the less sensitive ¹³C NMR, a higher concentration (10-50 mg) is recommended.[7]

  • Filtration: The sample solution should be filtered through a small plug of glass wool or a syringe filter to remove any particulate matter which can degrade spectral quality.[4][8]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

NMR Data Acquisition:

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz or higher spectrometer.[14]

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR COSY COSY H1->COSY NOESY NOESY H1->NOESY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC

Caption: Workflow for NMR analysis of hexahydropyrrolizinols.

¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on concentration.

Stereochemical Elucidation using 2D NMR

The stereochemistry of hexahydropyrrolizinols can be determined by a combination of 1D ¹H NMR (coupling constants) and 2D NMR techniques.[16]

COSY (Correlation Spectroscopy):

The COSY experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds.[17][18] This helps to establish the connectivity of the proton network within the molecule.

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

Executive Summary This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, a saturated necine base of the pyrrolizidine alkaloid (P...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, a saturated necine base of the pyrrolizidine alkaloid (PA) class. Unlike their widely studied 1,2-unsaturated counterparts, which are known for their hepatotoxicity, saturated PAs exhibit different chemical properties and fragmentation patterns.[1] Understanding these patterns is crucial for the accurate identification and structural elucidation of these compounds in complex matrices. This document, intended for researchers, chemists, and drug development professionals, details the principles behind the analytical methodology, proposes the primary fragmentation pathways under electrospray ionization (ESI), and outlines a robust experimental protocol for its characterization using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Introduction to (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is a foundational structure in the chemistry of pyrrolizidine alkaloids. As a saturated necine base, it lacks the 1,2-double bond that is a prerequisite for the metabolic activation leading to the hepatotoxicity associated with many PAs.[1] Its characterization is essential for distinguishing it from toxic isomers and for understanding the biosynthesis and metabolism of this diverse class of natural products.

Chemical Structure and Properties

The key structural features of this molecule are the fused five-membered ring system (pyrrolizidine core), the absence of unsaturation in the necine base, and a hydroxyl group at the C1 position. These features dictate its mass spectrometric behavior.

PropertyValueSource
Chemical Formula C₇H₁₃NO[2]
Molecular Weight 127.187 g/mol [2]
CAS Number 63121-27-7[2]
Class Saturated Pyrrolizidine Alkaloid (Necine Base)N/A
Rationale for Mass Spectrometric Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier technique for the analysis of pyrrolizidine alkaloids.[3] It offers unparalleled sensitivity and selectivity, allowing for the detection of trace amounts of PAs in complex samples such as herbal medicines, honey, and teas.[4][5] For (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, MS/MS is indispensable for generating a unique fragmentation "fingerprint" that enables its unambiguous identification and differentiation from other structural isomers.

Analytical Methodology: UHPLC-MS/MS

For the analysis of polar, non-volatile compounds like PAs, UHPLC coupled with a tandem mass spectrometer via an electrospray ionization (ESI) source is the methodology of choice.[3][6] This approach obviates the need for chemical derivatization, which is often required for GC-MS analysis, and provides superior sensitivity.[3]

Justification for Experimental Choices
  • Mobile Phase Additives: The use of 0.1% formic acid in the mobile phase is a standard and critical practice. It ensures an acidic environment, which promotes the protonation of the tertiary amine in the pyrrolizidine structure, leading to efficient formation of the [M+H]⁺ ion required for positive mode ESI analysis.[4]

  • Gradient Elution: A gradient elution program, where the percentage of organic solvent (e.g., methanol) is increased over time, is employed to ensure sharp peak shapes and efficient separation of the target analyte from matrix components and potential isomers.[4]

  • Tandem Mass Spectrometry (MS/MS): MS/MS in Multiple Reaction Monitoring (MRM) mode provides two levels of mass filtering. The first quadrupole (Q1) isolates the protonated precursor ion (m/z 128), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) isolates a specific, characteristic product ion. This process drastically reduces chemical noise and enhances selectivity and sensitivity.[7]

Experimental Workflow

The overall analytical process follows a logical sequence from sample preparation to data acquisition, designed to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis A Acidic Extraction (e.g., 0.1% Formic Acid) B Solid Phase Extraction (SPE) (Cation Exchange Cleanup) A->B C UHPLC Separation (C18 Reversed-Phase) B->C D Positive ESI ([M+H]⁺ Formation) C->D E MS/MS Detection (MRM Mode) D->E

Caption: General workflow for the analysis of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol.

Protocol: UHPLC-MS/MS Parameters

This section provides a robust, self-validating starting point for method development.

Sample Preparation

  • Accurately weigh 1-2 g of the homogenized sample into a centrifuge tube.

  • Add 10 mL of 0.1% formic acid in water/methanol (50:50 v/v).

  • Vortex for 1 minute, then sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Condition a strong cation exchange (SPE) cartridge.

  • Load the supernatant from step 4 onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte using 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Instrumental Parameters

ParameterSettingRationale
UHPLC System Agilent 1290 Infinity II or equivalentProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Offers excellent retention and separation for PAs.[4]
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase, promotes protonation.[4]
Mobile Phase B 0.1% Formic Acid in MethanolOrganic phase for elution.[4]
Flow Rate 0.3 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Volume 3 µLBalances sensitivity with peak shape.
MS System Agilent 6490 Triple Quadrupole or equivalentHigh sensitivity and robust for quantitation.[5]
Ionization Mode Electrospray Ionization (ESI), PositiveIdeal for basic nitrogen-containing compounds.
Gas Temp. 300 °COptimizes desolvation.
Sheath Gas Flow 11 L/minAssists in nebulization and desolvation.
Capillary Voltage 3500 VCreates a stable electrospray.
Collision Energy Optimized per transitionVaried to induce characteristic fragmentation.

Fragmentation Analysis under Electrospray Ionization (ESI)

Under positive ESI conditions, (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol readily accepts a proton, primarily at the basic nitrogen atom, to form the protonated molecule [M+H]⁺ at m/z 128 . This ion serves as the precursor for all subsequent fragmentation in MS/MS analysis. The fragmentation is driven by the energetic instability of the protonated molecule after collisional activation and follows predictable chemical pathways.

Proposed Fragmentation Pathways

Unlike unsaturated PAs, where fragmentation is dominated by the formation of stable pyrrolic ions, the fragmentation of the saturated core of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol proceeds through charge- and radical-site-initiated cleavages, primarily involving the loss of small, stable neutral molecules.

G precursor [M+H]⁺ m/z 128 frag1 [M+H-H₂O]⁺ m/z 110 precursor->frag1 - H₂O frag2 [M+H-C₂H₄]⁺ m/z 100 precursor->frag2 - C₂H₄ frag3 [M+H-C₃H₇N]⁺ m/z 71 precursor->frag3 - C₃H₇N frag4 [C₄H₈N]⁺ m/z 70 precursor->frag4 Ring Cleavage

Sources

Foundational

Biological Activity Screening of (1r,7Ar)-Hexahydro-1H-Pyrrolizin-1-ol Derivatives: A Technical Guide to Dual-Acting Anticancer Agents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The transition of pyrrolizidine alkaloids from hepatotoxic p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The transition of pyrrolizidine alkaloids from hepatotoxic plant secondary metabolites to highly specific, therapeutic scaffolds represents a triumph of rational drug design. Specifically, the conformationally restricted core of (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol has emerged as a powerful structural foundation for synthesizing constrained analogs of sphingolipids, such as FTY720 (fingolimod) and phytosphingosine.

As a Senior Application Scientist, I have observed that the primary challenge in sphingolipid-based anticancer therapy is off-target toxicity—most notably, S1P receptor-mediated bradycardia. By locking the flexible aliphatic chains of FTY720 into the rigid bicyclic (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol framework, researchers can selectively channel the molecule's biological activity toward metabolic starvation (via nutrient transporter down-regulation) and epigenetic modulation (via Histone Deacetylase [HDAC] inhibition) without triggering S1P receptor agonism [1].

This whitepaper outlines the causality-driven methodologies and self-validating protocols required to screen the biological activity of these novel pyrrolizidine derivatives.

Mechanistic Rationale: The "Why" Behind the Screen

To design an effective screening cascade, one must first understand the dual-pathway pharmacology of these constrained analogs.

  • Metabolic Targeting (The PP2A Axis): Unmodified pyrrolizidine analogs of FTY720 activate Protein Phosphatase 2A (PP2A). This activation triggers the rapid endocytosis and lysosomal degradation of critical nutrient transporters, specifically the CD98 heavy chain (SLC3A2), which chaperones amino acid transporters like LAT1 to the cell surface. The loss of CD98 induces severe intracellular amino acid starvation and subsequent lysosomal vacuolation, culminating in cancer cell death [2].

  • Epigenetic Targeting (The HDAC Axis): When the (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol core is derivatized into a phosphate ester prodrug, it mimics FTY720-phosphate. These phosphorylated derivatives are evaluated for their ability to enter the nucleus and inhibit Class I HDACs, thereby preventing chromatin condensation and altering the transcription of oncogenes [1].

MOA A Hexahydro-1H-pyrrolizin-1-ol Scaffold B PP2A Activation A->B Activates E Phosphate Ester Derivative A->E Phosphorylation C CD98 Down-regulation (Nutrient Starvation) B->C Internalizes D Lysosomal Vacuolation B->D Trafficking Defect G Cancer Cell Death C->G D->G F HDAC Inhibition (Epigenetic Mod) E->F Inhibits F->G

Fig 1: Dual-action mechanism of pyrrolizidine analogs targeting metabolic and epigenetic pathways.

The Biological Screening Cascade

A robust screening program must filter out inactive compounds early while validating the specific mechanisms of action for the hits. The workflow is divided into three distinct phases.

Workflow P1 Phase 1: Phenotypic Screening (Cell Viability & Vacuolation) P2 Phase 2: Metabolic Profiling (Flow Cytometry for CD98) P1->P2 IC50 < 10 µM + Vacuolation P3 Phase 3: Epigenetic Assays (HDAC Fluorometric Assay) P2->P3 CD98 Surface Expression < 50% P4 Lead Candidate Selection (Dual-Acting Agent) P3->P4 Significant HDAC Inhibition

Fig 2: Three-phase biological screening cascade for pyrrolizidine-based anticancer agents.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to include internal controls, ensuring that every data point generated is a reflection of true biological activity rather than assay artifact.

Phase 1: Cell Viability & Vacuolation Assay

Rationale: FL5.12 (murine pro-B) cells are highly metabolically active and exquisitely sensitive to nutrient deprivation. We utilize an ATP-dependent luminescence assay because ATP depletion is the most direct downstream consequence of nutrient transporter down-regulation.

Step-by-Step Methodology:

  • Cell Seeding: Culture FL5.12 cells in RPMI-1640 supplemented with 10% FBS and IL-3. Seed cells into an opaque-walled 96-well plate at a density of 2×105 cells/mL (100 µL/well).

  • Compound Treatment: Prepare 10-point serial dilutions (ranging from 0.1 µM to 50 µM) of the (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol derivatives in DMSO. Keep final DMSO concentration ≤0.5% to prevent solvent toxicity. Include FTY720 as a positive control and vehicle (DMSO) as a negative control.

  • Vacuolation Imaging (3 Hours): Before assessing viability, observe the cells under a brightfield microscope (100× magnification) at the 3-hour mark. Score vacuolation from 0 (none) to +++ (severe). Causality note: Rapid vacuolation indicates the disruption of lysosomal fusion, a hallmark of PP2A-mediated lipid kinase mislocalization.

  • Viability Readout (72 Hours): Add 100 µL of CellTiter-Glo® reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate IC 50​ values using non-linear regression analysis.

Phase 2: CD98 Down-Regulation via Flow Cytometry

Rationale: To prove that the cytotoxicity observed in Phase 1 is driven by starvation, we must quantify the disappearance of the CD98 transporter from the cell surface.

Step-by-Step Methodology:

  • Treatment: Treat FL5.12 cells ( 5×105 cells/well in a 6-well plate) with the test compound at its established IC 50​ concentration for 12 hours.

  • Harvest & Wash: Pellet cells (300 × g, 5 min) and wash twice with ice-cold FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide). Causality note: The cold buffer arrests membrane trafficking, locking the surface receptor profile in place.

  • Fc Blocking: Resuspend cells in 50 µL FACS buffer containing anti-mouse CD16/CD32 (Fc block) for 10 minutes on ice to prevent non-specific antibody binding.

  • Staining: Add 1 µL of FITC-conjugated anti-CD98 antibody. Incubate in the dark at 4°C for 30 minutes.

  • Analysis: Wash cells twice, resuspend in 300 µL FACS buffer, and analyze via flow cytometry (e.g., BD FACSCanto). Gate for live cells using Propidium Iodide (PI) exclusion. Normalize the Median Fluorescent Intensity (MFI) of CD98 to the vehicle control.

Phase 3: Fluorometric HDAC Activity Assay

Rationale: For phosphate ester derivatives of the pyrrolizidine core, epigenetic targeting must be validated. This assay uses a synthetic acetylated lysine substrate conjugated to a fluorophore (AMC). HDAC cleavage of the acetyl group allows a secondary developer (trypsin) to release the fluorophore.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC1 in assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 0.1% BSA).

  • Reaction Setup: In a black 96-well microplate, combine 10 µL of test compound (phosphate ester derivative), 20 µL of HDAC1 enzyme, and 20 µL of Boc-Lys(Ac)-AMC substrate (final concentration 50 µM).

  • Incubation: Incubate at 37°C for 60 minutes.

  • Development: Add 50 µL of Developer Solution (containing trypsin and 2 µM Trichostatin A [TSA]). Causality note: TSA is a potent, broad-spectrum HDAC inhibitor. Adding it here stops the HDAC reaction instantly, ensuring that the trypsin only cleaves the substrate deacetylated during the 60-minute window.

  • Readout: Incubate for 15 minutes at room temperature. Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate % inhibition relative to the uninhibited control.

Data Presentation & Interpretation

To efficiently compare the structure-activity relationship (SAR) of various (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol modifications, quantitative data should be consolidated into a standardized matrix.

Table 1: Representative Biological Activity Profile of Pyrrolizidine Derivatives

Compound IDStructural ModificationCytotoxicity IC 50​ (µM)Vacuolation Score (3h)CD98 Surface Expression (% of Control)HDAC1 Inhibition IC 50​ (µM)
Vehicle (DMSO) N/A> 50.00100%> 50.0
FTY720 (Control) Unconstrained Sphingosine2.5 ± 0.3+++22%> 50.0
Derivative A Unmodified Pyrrolizidine Core45.1 ± 2.1095%> 50.0
Derivative B C-2 Octylphenyl Substituted4.8 ± 0.5++35%> 50.0
Derivative C C-2 Octylphenyl + Phosphate Ester12.4 ± 1.2+78%1.2 ± 0.1

Interpretation Insights:

  • Derivative A demonstrates that the unmodified (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol core lacks inherent cytotoxicity, serving as an excellent blank canvas.

  • Derivative B successfully mimics FTY720, driving potent cytotoxicity via metabolic starvation (low CD98, high vacuolation) [1].

  • Derivative C (the phosphate prodrug) loses some metabolic potency but gains significant epigenetic activity (HDAC1 inhibition), validating the dual-pathway hypothesis.

Conclusion & Future Perspectives

The biological screening of (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol derivatives requires a multi-faceted approach that respects the complex signaling cascades of sphingolipid analogs. By strictly adhering to the causality-driven protocols outlined in this guide—monitoring cell viability, lysosomal trafficking, nutrient transporter expression, and epigenetic modulation—researchers can systematically identify constrained analogs that starve cancer cells while remodeling their chromatin.

Future screening efforts should expand to include in vivo pharmacokinetic validation and phosphoproteomics to map the downstream substrates of PP2A activated by these novel pyrrolizidine scaffolds [3].

References

  • Garsi, J.-B., et al. (2018). In search of constrained FTY720 and phytosphingosine analogs as dual acting anticancer agents targeting metabolic and epigenetic pathways. European Journal of Medicinal Chemistry, 159, 217-242. URL:[Link]

  • Edinger, A. L., et al. (2018). Dynamic phosphoproteomics uncovers signaling pathways modulated by anti-neoplastic sphingolipid analogs. ResearchGate. URL: [Link]

  • Garsi, J.-B., et al. (2018). In search of constrained FTY720 and phytosphingosine analogs as dual acting anticancer agents targeting metabolic and epigenetic pathways (Open Access Repository). eScholarship, University of California. URL:[Link]

Exploratory

Introduction: The Double-Edged Sword of the Pyrrolizidine Scaffold

An In-Depth Technical Guide to the In Vitro Study of Hexahydropyrrolizinol-Containing Compounds (Pyrrolizidine Alkaloids) Hexahydropyrrolizinol forms the core scaffold of pyrrolizidine alkaloids (PAs), a vast class of ov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Study of Hexahydropyrrolizinol-Containing Compounds (Pyrrolizidine Alkaloids)

Hexahydropyrrolizinol forms the core scaffold of pyrrolizidine alkaloids (PAs), a vast class of over 600 natural compounds found in thousands of plant species.[1][2] While many PA-containing plants have been used in traditional medicines, their biological activity is complex and often perilous.[3] The defining characteristic of hepatotoxic PAs is a 1,2-unsaturated necine base, which, despite its seemingly inert state in the parent molecule, is a precursor to potent biological effects.[2][4][5] These compounds are notorious contaminants in foods like honey, herbal teas, and grains, posing a significant risk to human and animal health.[2][6][7]

The toxicity of these alkaloids, including hepatotoxicity, genotoxicity, and carcinogenicity, is not inherent to the parent compound.[8][9] Instead, it is unlocked through metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.[4][10] This bioactivation is the central event that dictates their toxic potential, transforming them into highly reactive electrophiles that wreak havoc on cellular macromolecules. Understanding this process is paramount for any researcher in the fields of toxicology, drug discovery, and food safety.

This guide provides a comprehensive overview of the essential in vitro methodologies used to investigate the bioactivity and toxicity of hexahydropyrrolizinol-containing compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and insightful approach to studying this critical class of natural products.

Part 1: The Cornerstone of PA Toxicity - In Vitro Metabolic Activation

The journey from a stable plant alkaloid to a cellular toxin is a multi-step process that must be replicated in vitro to yield meaningful data. The primary pathway involves the oxidation of the pyrrolizidine nucleus by hepatic CYP enzymes—predominantly CYP3A4—to form highly reactive dehydropyrrolizidine alkaloid (DHPA) esters.[5][11] These electrophilic intermediates can covalently bind to cellular nucleophiles like DNA and proteins, leading to adduct formation, cellular damage, and genotoxicity.[1][5][9]

Alternatively, detoxification pathways exist, including N-oxidation to form PA N-oxides or hydrolysis of the ester bonds, both of which typically lead to water-soluble metabolites that can be excreted.[4][6][10] The balance between these activation and detoxification pathways determines the ultimate toxic outcome.

An effective in vitro study, therefore, is not merely about exposing cells to a PA; it is about creating an environment where these critical metabolic transformations can occur.

Metabolic_Activation_Pathway Parent_PA Parent 1,2-Unsaturated Pyrrolizidine Alkaloid (PA) N_Oxide PA N-Oxide (Detoxification) Parent_PA->N_Oxide N-Oxygenation (CYPs, FMOs) DHPA Dehydropyrrolizidine (DHPA) (Reactive Pyrrolic Ester) Parent_PA->DHPA Dehydrogenation (CYP3A4, etc.) Hydrolysis Necine Base + Necic Acid (Detoxification) Parent_PA->Hydrolysis Esterase Hydrolysis Adducts Protein & DNA Adducts DHPA->Adducts Nucleophilic Attack GSH GSH Conjugates (Detoxification) DHPA->GSH GSH Conjugation Toxicity Cytotoxicity, Genotoxicity, Hepatotoxicity (HSOS) Adducts->Toxicity

Figure 1: The competing pathways of metabolic activation and detoxification of pyrrolizidine alkaloids.

Part 2: Selecting the Appropriate In Vitro Model System

The choice of an in vitro model is the most critical decision in the experimental design. The primary consideration is metabolic competence—the ability of the system to perform the CYP-mediated bioactivation described above.

Model SystemKey Features & RationaleAdvantagesDisadvantages
Liver Microsomes (Human, Rat) Vesicles of endoplasmic reticulum containing high concentrations of CYP enzymes.[1] Used to study phase I metabolism and identify metabolites.High CYP activity; cost-effective for metabolism studies; good for enzyme kinetics.[12]Lacks cellular context and phase II enzymes (unless supplemented); cannot measure cell-based endpoints like cytotoxicity directly.
Primary Hepatocytes Considered the "gold standard" as they retain the metabolic machinery and cellular architecture of the liver.[13]Represents the in vivo liver environment most accurately; contains a full complement of uptake transporters and metabolic enzymes.[13][14]Limited availability; high cost; rapid loss of phenotype and CYP activity in standard culture.[13]
Immortalized Liver Cell Lines (e.g., HepG2) Human hepatoma cell line. Wild-type HepG2 has very low CYP activity, making it unsuitable for studying PA bioactivation unless used as a target for pre-activated metabolites.[15][16]Readily available; easy to culture; high reproducibility.Lacks metabolic competence for PAs; may not reflect primary cell physiology.[13]
Metabolically Competent Cell Lines (e.g., HepG2-CYP3A4, HepaRG, TK6-CYP3A4) Cell lines genetically engineered to stably express specific CYP enzymes, or cell lines like HepaRG that can be differentiated to express a range of liver functions.[4][11][15]Combines the ease of cell culture with specific, known metabolic activity; excellent for linking a specific CYP to the toxicity of a compound.[11]May not express the full range of transporters and enzymes found in primary cells; overexpression may lead to artificially high metabolism rates.
Co-culture Systems Combining hepatocytes with other liver cell types (e.g., sinusoidal endothelial cells, Kupffer cells) or adding microsomes to a target cell culture.[8]Can model cell-cell interactions and secondary toxic effects; allows for metabolic activation by one cell type and toxicity assessment in another.Technically complex to establish and maintain; can be difficult to interpret which cell type is responsible for the observed effect.

Expert Insight: For initial screening and determining the cytotoxic potential of novel hexahydropyrrolizinol compounds, using a metabolically competent cell line like HepG2-CYP3A4 or TK6-CYP3A4 is a highly efficient strategy.[11] It provides a clear, reproducible system to confirm whether the compound's toxicity is dependent on CYP3A4-mediated activation. For deeper mechanistic or human-relevant investigations, primary human hepatocytes remain the preferred, albeit more challenging, model.[13][14]

Part 3: Core Methodologies for Toxicity Assessment

Once a suitable in vitro model is chosen, a battery of assays can be employed to quantify the biological effects of the compounds. The most fundamental assessment is of cytotoxicity.

Cell Viability and Cytotoxicity Assays

These assays measure the dose-dependent effect of a compound on cell survival and membrane integrity. The output is typically an IC50 value (the concentration at which 50% of cell viability is inhibited), which is a crucial metric for comparing the potency of different compounds.[2][15]

Commonly Used Assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures the metabolic activity of mitochondrial dehydrogenases. Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[15][16] The amount of formazan is directly proportional to the number of living cells.

  • LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon loss of cell membrane integrity (i.e., necrosis).[2][15] An increase in LDH activity in the supernatant is a direct marker of cell death.

  • SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[15] The amount of bound dye provides an estimate of total cellular protein mass, which correlates with cell number.

Cytotoxicity_Workflow start 1. Seed Cells (e.g., HepG2-CYP3A4) in 96-well plate incubate1 2. Incubate (24h for attachment) start->incubate1 treat 3. Treat with PA (serial dilutions) incubate1->treat incubate2 4. Incubate (24-72h) treat->incubate2 assay 5. Perform Assay (Add MTT, or collect supernatant for LDH) incubate2->assay measure 6. Measure Absorbance (Plate Reader) assay->measure analyze 7. Data Analysis (Calculate % viability vs. control) measure->analyze end 8. Determine IC50 Value analyze->end

Sources

Foundational

Discovery and Isolation of Novel Pyrrolizidine Alkaloids: A Modern Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse class of heterocyclic secondary metabolites, p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse class of heterocyclic secondary metabolites, predominantly produced by plants as a defense mechanism against herbivores.[1][2][3] These compounds are of significant interest to the scientific community due to their wide spectrum of biological activities, which include potent hepatotoxic, genotoxic, and tumorigenic effects, as well as promising pharmacological properties.[1][2][3][4] The discovery and isolation of novel PAs are critical for advancing our understanding of their toxicological profiles and for exploring their therapeutic potential in drug development.[4][5] This in-depth technical guide provides a comprehensive overview of the modern methodologies employed in the discovery and isolation of novel PAs, from initial extraction to final structural elucidation. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to navigate the complexities of PA research.

Introduction: The Chemical and Biological Landscape of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are esters composed of a necine base and one or more necic acids.[6] The necine base is a bicyclic structure formed by two fused five-membered rings sharing a nitrogen atom.[3] The structural diversity of PAs, with over 640 known structures, arises from variations in the necine base, the type and number of necic acids, and the esterification pattern.[7] PAs are primarily found in plant families such as Asteraceae, Boraginaceae, and Fabaceae.[3][8]

The biological activity of PAs is intrinsically linked to their chemical structure.[4] Unsaturated PAs, particularly those with a 1,2-double bond in the necine base, are of greatest concern due to their potential for metabolic activation in the liver to highly reactive pyrrolic metabolites.[7][9] These metabolites can form adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.[9] Conversely, the unique chemical scaffolds of certain PAs present opportunities for the development of new therapeutic agents.[4][5]

A Strategic Workflow for the Discovery and Isolation of Novel Pyrrolizidine Alkaloids

The successful discovery and isolation of novel PAs necessitate a systematic and multi-faceted approach. The following workflow outlines the key stages, from sample acquisition to the characterization of pure compounds.

PA Discovery and Isolation Workflow cluster_0 Phase 1: Sourcing and Preparation cluster_1 Phase 2: Initial Separation cluster_2 Phase 3: Purification cluster_3 Phase 4: Characterization Plant Material Selection Plant Material Selection Extraction Extraction Plant Material Selection->Extraction Grinding, Drying Preliminary Fractionation Preliminary Fractionation Extraction->Preliminary Fractionation Acid-Base Extraction Chromatographic Separation Chromatographic Separation Preliminary Fractionation->Chromatographic Separation Column, HPLC, CCC Structural Elucidation Structural Elucidation Chromatographic Separation->Structural Elucidation Spectroscopy Bioactivity Screening Bioactivity Screening Structural Elucidation->Bioactivity Screening In vitro/In vivo

Caption: A generalized workflow for the discovery and isolation of novel pyrrolizidine alkaloids.

Phase 1: Plant Material Sourcing and Extraction

Rationale for Plant Selection

The initial step in the discovery of novel PAs is the targeted selection of plant species. Ethnobotanical knowledge, chemotaxonomic data, and literature reviews are invaluable resources for identifying plants with a high likelihood of producing PAs. Priority should be given to species from known PA-containing families that have not been extensively studied.

Optimized Extraction Protocols

The choice of extraction method and solvent is critical for maximizing the yield and diversity of isolated PAs. Both PAs and their N-oxides must be considered, as N-oxides are often the predominant form in plants.[7]

3.2.1. Solvent Selection and Rationale

Acidified aqueous-organic solvent mixtures are highly effective for extracting both the free base and N-oxide forms of PAs. The acidic conditions protonate the nitrogen atom, increasing the solubility of the alkaloids in the aqueous phase.

Extraction SolventRationaleKey Advantages
1% Tartaric Acid in MethanolAcidified methanol efficiently extracts a broad range of PAs and their N-oxides.[10]High extraction efficiency, suitable for a wide polarity range.
25% Methanol in 2% Formic AcidA milder acidic condition that is also effective for maceration techniques.[6][11]Reduced risk of analyte degradation compared to stronger acids.
0.5 N Hydrochloric AcidUsed for initial homogenization and soaking to facilitate cell wall disruption.[6]Effective for tough plant matrices.

3.2.2. Step-by-Step Extraction Protocol: Acid-Base Extraction

This protocol is a robust method for the initial extraction and purification of PAs from plant material.

  • Homogenization: Grind dried and powdered plant material (100 g) and suspend it in 0.5 M sulfuric acid (500 mL).

  • Extraction: Stir the suspension for 24 hours at room temperature.

  • Filtration: Filter the mixture through cheesecloth and then filter paper to remove solid plant debris.

  • Basification: Adjust the pH of the acidic extract to approximately 10 with concentrated ammonium hydroxide. This converts the protonated PAs to their free base form.

  • Liquid-Liquid Extraction: Extract the basified aqueous solution three times with an equal volume of dichloromethane or chloroform. The free base PAs will partition into the organic phase.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude alkaloid extract.

Phase 2 & 3: Chromatographic Purification of Novel Pyrrolizidine Alkaloids

The crude extract contains a complex mixture of alkaloids and other plant metabolites. A combination of chromatographic techniques is essential for the isolation of individual PAs in high purity.

Chromatographic Purification Strategy Crude Extract Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Initial Fractionation Fractions (A, B, C...) Fractions (A, B, C...) Column Chromatography->Fractions (A, B, C...) Preparative HPLC Preparative HPLC Fractions (A, B, C...)->Preparative HPLC High-Resolution Separation Pure Compound 1 Pure Compound 1 Preparative HPLC->Pure Compound 1 Pure Compound 2 Pure Compound 2 Preparative HPLC->Pure Compound 2 Pure Compound n Pure Compound n Preparative HPLC->Pure Compound n

Caption: A typical multi-step chromatographic purification strategy for isolating pure PAs.

Column Chromatography: The First Pass

Column chromatography is an effective initial step for separating the crude extract into simpler fractions based on polarity.[8]

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[8]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Mobile Phase (Elution): Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This gradient elution will separate the compounds based on their affinity for the silica gel.[8]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions by thin-layer chromatography (TLC) to identify those containing PAs. A common visualization agent for PAs on TLC plates is Dragendorff's reagent, which produces a characteristic orange or brown spot.[12]

High-Performance Liquid Chromatography (HPLC): The Path to Purity

Preparative HPLC is a high-resolution technique used to isolate pure compounds from the fractions obtained through column chromatography.[13][14]

Protocol: Reversed-Phase Preparative HPLC

  • Column: A C18 column is commonly used for the separation of PAs.[14]

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

  • Detection: A UV detector is used to monitor the elution of compounds.

  • Fraction Collection: Automated fraction collectors are used to collect the peaks corresponding to individual compounds.

  • Purity Assessment: The purity of the isolated compounds should be assessed by analytical HPLC.

Counter-Current Chromatography (CCC): An Alternative Approach

High-speed counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.[15] It is particularly useful for the separation of closely related PAs.[15]

Phase 4: Structural Elucidation and Bioactivity Screening

Once a novel PA has been isolated in sufficient purity, its chemical structure must be determined, and its biological activity evaluated.

Spectroscopic Techniques for Structural Determination

A combination of spectroscopic methods is required to unambiguously determine the structure of a novel PA.

Spectroscopic TechniqueInformation Provided
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (High-Resolution MS). Tandem MS (MS/MS) provides fragmentation patterns that are characteristic of the PA structural class.[6][16][17][18]
Nuclear Magnetic Resonance (NMR) ¹H NMR: Provides information about the number and connectivity of protons.[16] ¹³C NMR: Provides information about the carbon skeleton. 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assignment of the structure.

Interpreting Mass Spectra of PAs:

  • Retronecine-type PAs: Often show characteristic fragment ions at m/z 138, 120, and 94.[6][16][18]

  • Otonecine-type PAs: May exhibit fragments at m/z 122, 150, and 168.[6]

  • Platynecine-type PAs: Can be identified by fragments at m/z 122 and 140.[6]

  • PA N-oxides: Frequently show a neutral loss of 44 Da (corresponding to C₂H₄O).[6]

Bioactivity Screening: Unveiling the Pharmacological and Toxicological Profile

Initial in vitro screening is essential to understand the biological effects of a newly discovered PA.

Recommended Initial Screens:

  • Cytotoxicity Assays: Using cell lines such as HepG2 (human liver cancer cells) to assess hepatotoxicity.

  • Genotoxicity Assays: Such as the Ames test to evaluate mutagenic potential.

  • Enzyme Inhibition Assays: To explore potential therapeutic applications.

  • Antimicrobial and Antiviral Assays: To screen for potential infectious disease applications.[12]

Conclusion and Future Directions

The discovery and isolation of novel pyrrolizidine alkaloids remain a vibrant and important area of research. The methodologies outlined in this guide provide a robust framework for the successful identification and characterization of new PAs. Advances in chromatographic and spectroscopic techniques continue to enhance the efficiency and sensitivity of the discovery process. Future research should focus on the integration of metabolomics and genomic approaches to predict and target the biosynthesis of novel PAs in various plant species. A deeper understanding of the structure-activity relationships of PAs will be crucial for both mitigating their toxic effects and harnessing their therapeutic potential.

References

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (URL: [Link])

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - MDPI. (URL: [Link])

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (URL: [Link])

  • 1.1 Pyrrolizidine alkaloids. (URL: [Link])

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (URL: [Link])

  • Isolation of Pyrrolizidine Alkaloids - Column Chromatography. (URL: [Link])

  • Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism. (URL: [Link])

  • Recent Chromatographic Methods to Isolate Pyrrolizidime Alkaloids - Taylor & Francis. (URL: [Link])

  • Preparative separation of pyrrolizidine alkaloids by high-speed counter-current chromatography - PubMed. (URL: [Link])

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (URL: [Link])

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. (URL: [Link])

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (URL: [Link])

  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC. (URL: [Link])

  • CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. (URL: [Link])

  • Pyrrolizidine alkaloids - Natural Product Reports (RSC Publishing). (URL: [Link])

  • Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC. (URL: [Link])

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review | Bentham Science. (URL: [Link])

  • Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. (URL: [Link])

  • Pyrrolizidine alkaloids in food and phytomedicine: Occurrence, exposure, toxicity, mechanisms, and risk assessment - A review - Wageningen University & Research. (URL: [Link])

  • Isolation of Pyrrolizidine Alkaloids from a Newly Recorded Heliotropium Species in Southern Basrah and Evaluation. (URL: [Link])

  • (PDF) Optimization of extraction of pyrrolizidine alkaloids from plant material - ResearchGate. (URL: [Link])

  • Structural elucidation of a novel pyrrolizidine alkaloid isolated from Crotalaria retusa L.. (URL: [Link])

  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC. (URL: [Link])

  • Mass spectrometric analysis strategies for pyrrolizidine alkaloids | Request PDF. (URL: [Link])

  • Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - ResearchGate. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary & Strategic Context Pyrrolizidine alkaloids (PAs) represent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary & Strategic Context

Pyrrolizidine alkaloids (PAs) represent a critical class of natural products characterized by an azabicyclo[3.3.0]octane core. The necine base (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (also known as (+)-turneforcidine) is a highly sought-after building block in drug development due to its potent glycosidase inhibitory properties, which have profound implications for antiviral and anticancer therapeutics[1].

Historically, the synthesis of these bicyclic systems required lengthy, low-yielding sequences. While recent breakthroughs in transition-metal-catalyzed enantioselective C(sp³)–H functionalization[2],[3]—such as dual HAT/Ni-catalyzed stereoselective C–H alkylation of saturated heterocycles[4]—represent the cutting edge of direct PA synthesis, classical chiral pool approaches remain the gold standard for robust, multi-gram scale-up. Metalloiminium ion cyclizations have also been successfully employed for concise routes to these necine bases[5].

This application note details a highly reliable, scalable, and self-validating chiral pool protocol starting from D-proline. By leveraging predictable stereochemical models, this route ensures high enantiomeric and diastereomeric excess (>95% de)[6].

Mechanistic Causality & Pathway Design

The synthesis relies on the inherent chirality of D-(+)-proline to establish the (7aR) bridgehead stereocenter. The critical transformation is a Dieckmann condensation followed by a highly diastereoselective ketone reduction.

Stereochemical Rationale

The bicyclic pyrrolizidine core adopts a rigid, V-shaped cis-fused conformation. During the final reduction step of the (7aR)-1-oxopyrrolizidine intermediate, the low reaction temperature (-10 °C) minimizes conformational flux. The hydride (from NaBH₄) is forced to attack exclusively from the less sterically hindered convex (exo) face . This kinetic trajectory pushes the resulting alkoxide oxygen into the more hindered concave (endo) face , yielding the (1R,7aR) configuration with exceptional diastereoselectivity.

Pathway A D-Proline (Chiral Pool) B Intermediate 1 (Ethyl Ester) A->B SOCl2 C Intermediate 2 (N-Alkylated) B->C Ethyl Acrylate D Intermediate 3 (β-Keto Ester) C->D KOtBu E Intermediate 4 ((7aR)-1-Oxo) D->E HCl, Heat F Target Molecule (1R,7aR)-Isomer E->F NaBH4

Synthetic workflow for (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol from D-proline.

Stereocontrol Ketone (7aR)-1-Oxopyrrolizidine (V-shaped cis-fused rings) Attack Hydride (H⁻) Attack from less hindered Convex Face (Exo) Ketone->Attack Endo Hydroxyl Group pushed to Concave Face (Endo position) Attack->Endo Product (1R,7aR)-Isomer (>95% de) Endo->Product

Stereochemical rationale for the diastereoselective reduction of the 1-oxopyrrolizidine intermediate.

Quantitative Data Summary

The following table summarizes the expected yields, reaction parameters, and stereochemical purity at each stage of the synthesis.

StepTransformationReagents & SolventsTime / TempYield (%)Purity (ee / de)
1 Fischer EsterificationSOCl₂, Absolute EtOH4 h, 78 °C98>99% ee
2 Aza-Michael AdditionEthyl acrylate, K₂CO₃, EtOH16 h, 25 °C92>99% ee
3 Dieckmann CyclizationKOtBu, Dry Toluene2 h, 0 °C → RT85N/A
4 Decarboxylation6M HCl (aq)12 h, 100 °C88>99% ee
5 Diastereoselective ReductionNaBH₄, MeOH2 h, -10 °C91>95% de

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, each step is designed as a self-validating system featuring specific In-Process Controls (IPCs) to confirm causality and reaction completion.

Step 1: Synthesis of D-Proline Ethyl Ester Hydrochloride
  • Procedure: Suspend D-proline (1.0 eq) in absolute ethanol (0.5 M). Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise. Reflux the mixture for 4 hours. Concentrate under reduced pressure to yield a white crystalline solid.

  • Causality: Thionyl chloride reacts with ethanol to generate anhydrous HCl in situ. This drives the Fischer esterification while maintaining the secondary amine as a hydrochloride salt, preventing premature oligomerization.

  • Self-Validation (IPC): TLC (DCM:MeOH 9:1, Ninhydrin stain) will show complete consumption of D-proline ( Rf​ 0.1) and the appearance of a new, higher Rf​ spot (0.4).

Step 2: Aza-Michael Addition
  • Procedure: Dissolve the intermediate from Step 1 in ethanol. Add K₂CO₃ (1.5 eq) and stir for 15 minutes. Add ethyl acrylate (1.1 eq) dropwise. Stir at room temperature for 16 hours. Filter the inorganic salts, concentrate, and extract with EtOAc.

  • Causality: K₂CO₃ neutralizes the hydrochloride salt, liberating the nucleophilic secondary amine which undergoes conjugate addition into the electron-deficient alkene. Ethanol is chosen as the solvent to match the ester groups, preventing the formation of transesterification side-products.

  • Self-Validation (IPC): LC-MS analysis will confirm the disappearance of the starting material mass and the emergence of the N-alkylated product mass ion [M+H]+=244 .

Step 3: Dieckmann Cyclization
  • Procedure: Dissolve the N-(2-ethoxycarbonylethyl)-D-proline ethyl ester (1.0 eq) in strictly anhydrous toluene (0.2 M). Cool to 0 °C. Add KOtBu (1.2 eq) in portions. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with glacial acetic acid.

  • Causality: Toluene is specifically selected as a non-polar solvent. The potassium enolate of the resulting bicyclic β-keto ester is insoluble in toluene and precipitates out of solution. This phase separation drives the equilibrium forward and protects the product from reverse Dieckmann cleavage.

  • Self-Validation (IPC): Quench a 50 µL aliquot in dilute AcOH. GC-MS or LC-MS must show the cyclized mass [M+H]+=198 .

Step 4: Hydrolysis and Decarboxylation
  • Procedure: Suspend the crude β-keto ester in 6M aqueous HCl. Reflux at 100 °C for 12 hours. Cool to room temperature, basify to pH 10 with solid Na₂CO₃, and extract extensively with DCM. Dry over Na₂SO₄ and concentrate to yield (7aR)-1-oxopyrrolizidine.

  • Causality: Strong aqueous acid rapidly hydrolyzes the ester to a β-keto acid. At elevated temperatures, the β-keto acid is thermally unstable and undergoes spontaneous decarboxylation via a 6-membered transition state, expelling CO₂ gas.

  • Self-Validation (IPC): Visual confirmation of reaction completion is achieved when the vigorous evolution of CO₂ gas bubbles ceases completely.

Step 5: Diastereoselective Reduction
  • Procedure: Dissolve (7aR)-1-oxopyrrolizidine (1.0 eq) in methanol (0.1 M) and cool strictly to -10 °C using an ice/brine bath. Add NaBH₄ (1.5 eq) in small portions over 30 minutes. Stir for an additional 1.5 hours at -10 °C. Quench with acetone, concentrate, and extract with DCM.

  • Causality: The low temperature is critical. It rigidifies the bicyclic core, ensuring that the hydride is delivered exclusively from the less sterically hindered convex face.

  • Self-Validation (IPC): ¹H NMR of the crude product. The C1 carbinol proton of the target (1R,7aR) isomer appears as a distinct multiplet at ~4.2 ppm. Integration of this peak against any minor (1S,7aR) isomer signals will confirm a diastereomeric excess of >95%.

References[5] Title: A Concise Synthesis of Turneforcidine via a Metalloiminium Ion Cyclization Terminated by the 2-(Methylthio)-3-(trimethylsilyl)-1-propenyl Moiety

Source: Organic Letters URL: [Link]1]Title: Survey of Chemical Syntheses of the Pyrrolizidine Alkaloids Turneforcidine and Platynecine Source: Heterocycles URL: [Link]4]Title: Direct stereoselective C(sp³)–H alkylation of saturated heterocycles using olefins Source: Nature Chemistry URL: [Link]6]Title: Asymmetric syntheses of functionalized pyrrolizidin-3-ones Source: Arkivoc URL: [Link]2]Title: Enantioselective C–H functionalization: logic and applications in the total synthesis of natural products Source: Chemical Science (via PMC) URL: [Link]3]Title: Enantioselective C–H activation as an ideal strategy in asymmetric total synthesis Source: Chemical Science (RSC) URL: [Link]

Sources

Application

Application Notes and Protocols: A Streamlined Synthesis of (+)-Retronecine via Swern Oxidation

Introduction (+)-Retronecine is a crucial chiral building block and the necine base core of numerous pyrrolizidine alkaloids, a class of natural products found in various plant species.[1][2] These alkaloids exhibit a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(+)-Retronecine is a crucial chiral building block and the necine base core of numerous pyrrolizidine alkaloids, a class of natural products found in various plant species.[1][2] These alkaloids exhibit a wide range of biological activities, and their derivatives are of significant interest in medicinal chemistry and drug development.[3] The synthesis of enantiomerically pure (+)-retronecine is a key step in the total synthesis of these complex natural products and their analogues.[4][5][6] This application note provides a detailed protocol for the efficient synthesis of (+)-retronecine from the readily available starting material, (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol, through a mild and selective allylic oxidation reaction. The featured transformation is the Swern oxidation, a reliable method for converting secondary alcohols to ketones, which in this case, yields the target α,β-unsaturated aldehyde functionality present in (+)-retronecine.[7][8][9]

The Swern oxidation is particularly well-suited for this transformation due to its mild reaction conditions, which are performed at low temperatures (typically -78 °C), minimizing side reactions and preserving the sensitive pyrrolizidine core.[10][11] This method avoids the use of toxic heavy metals like chromium, making it a more environmentally benign alternative to other oxidation protocols.[12][13]

Reaction Principle and Strategy

The synthetic strategy hinges on the selective oxidation of the secondary alcohol in (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol to the corresponding ketone. This transformation introduces the key carbonyl group, which, in conjugation with the adjacent double bond, forms the characteristic enone system of (+)-retronecine.

The Swern oxidation employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[7][10] This generates a highly reactive electrophilic species, the chloro(dimethyl)sulfonium chloride. The alcohol substrate then attacks this species, forming an alkoxysulfonium salt. Subsequent addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction to yield the desired ketone, dimethyl sulfide, and triethylammonium chloride.[9][10]

Reaction Scheme

Figure 1. Overall reaction scheme for the synthesis of (+)-retronecine.

Experimental Protocol

This protocol details the step-by-step procedure for the Swern oxidation of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol. All operations should be conducted in a well-ventilated fume hood due to the generation of volatile and odorous byproducts like dimethyl sulfide and toxic carbon monoxide.[9] Anhydrous conditions are critical for the success of this reaction.

Materials and Equipment
Reagent/MaterialGradeSupplier
(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol≥95%Commercially Available
Oxalyl chloride2.0 M in CH₂Cl₂Sigma-Aldrich
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%, distilledSigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated aqueous NH₄Cl
Brine (saturated aqueous NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Silica gel60 Å, 230-400 mesh
Ethyl acetateHPLC grade
MethanolHPLC grade
Round-bottom flasks
Magnetic stirrer and stir bars
Syringes and needles
Low-temperature thermometer
Dry ice/acetone bath
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Step-by-Step Procedure
1. Preparation of the Activated DMSO Reagent
  • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a low-temperature thermometer, add anhydrous dichloromethane (20 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2.0 M solution in CH₂Cl₂, 2.5 mL, 5.0 mmol, 1.25 equiv) to the stirred dichloromethane via syringe.

  • In a separate dry vial, prepare a solution of anhydrous DMSO (0.71 mL, 10.0 mmol, 2.5 equiv) in anhydrous dichloromethane (5 mL).

  • Add the DMSO solution dropwise to the oxalyl chloride solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture for an additional 15 minutes at -78 °C. The formation of the chloro(dimethyl)sulfonium chloride is accompanied by gas evolution (CO and CO₂).[9]

2. Oxidation of the Alcohol
  • Dissolve (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (0.565 g, 4.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

  • Add the alcohol solution dropwise to the activated DMSO reagent over 20 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂ with 1% NH₄OH) to confirm the consumption of the starting material.

3. Addition of Base and Reaction Completion
  • Slowly add triethylamine (2.8 mL, 20.0 mmol, 5.0 equiv) to the reaction mixture over 10 minutes. A thick white precipitate of triethylammonium chloride will form.[10]

  • After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 30-45 minutes.

4. Work-up and Purification
  • Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The desired product, (+)-retronecine, may be sensitive to prolonged exposure to heat.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-15% methanol in dichloromethane containing 1% triethylamine to afford (+)-retronecine as a white solid.

Workflow Diagram

G start Start: Flame-dried flask under N₂ prep_dmso Prepare Activated DMSO: 1. Add CH₂Cl₂ and cool to -78 °C. 2. Add oxalyl chloride. 3. Add DMSO solution dropwise. start->prep_dmso add_alcohol Add Alcohol: Dissolve (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol in CH₂Cl₂ and add dropwise to the reaction mixture. prep_dmso->add_alcohol add_base Add Base: Slowly add triethylamine to the reaction mixture at -78 °C. add_alcohol->add_base warm_rt Warm to Room Temperature add_base->warm_rt quench Quench Reaction: Add saturated aqueous NH₄Cl. warm_rt->quench extract Extraction: Separate layers and extract aqueous phase with CH₂Cl₂. quench->extract wash_dry Wash and Dry: Wash combined organic layers with brine and dry over MgSO₄. extract->wash_dry concentrate Concentrate: Remove solvent under reduced pressure. wash_dry->concentrate purify Purification: Flash column chromatography. concentrate->purify end End: Pure (+)-Retronecine purify->end

Figure 2. Step-by-step workflow for the synthesis of (+)-retronecine.

Characterization Data

The identity and purity of the synthesized (+)-retronecine should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Consistent with the structure of (+)-retronecine.
¹³C NMR Consistent with the structure of (+)-retronecine.
Mass Spec (ESI) m/z = 156.0974 [M+H]⁺ (Calculated for C₈H₁₄NO₂: 156.0974)[14][15]
Optical Rotation [α]²⁰D +50° (c 1, EtOH)
Melting Point 118-121 °C[2]

Troubleshooting and Expert Insights

  • Low Yield:

    • Cause: Incomplete reaction or degradation of the product.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Maintain the reaction temperature at -78 °C during the addition of all reagents. Monitor the reaction closely by TLC to determine the optimal reaction time.

  • Formation of Side Products:

    • Cause: The reaction temperature rising above -60 °C can lead to the formation of byproducts.[10]

    • Solution: Maintain strict temperature control throughout the addition and reaction phases. The slow, dropwise addition of reagents is crucial.

  • Difficult Purification:

    • Cause: The polar nature of (+)-retronecine can lead to tailing on silica gel chromatography.

    • Solution: Add a small amount of triethylamine (e.g., 1%) to the eluent to suppress tailing and improve the separation.

Conclusion

The Swern oxidation provides a highly efficient and mild method for the synthesis of (+)-retronecine from (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol. This protocol offers a practical and scalable approach for researchers in natural product synthesis and medicinal chemistry. The avoidance of harsh reagents and toxic metals makes this a preferred method for the preparation of this valuable chiral building block.

References

  • Benchchem. (n.d.). Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols.
  • Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features.
  • Chemistry LibreTexts. (2023, January 22). Swern oxidation.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • American Chemical Society. (2008, June 10). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. ACS Publications.
  • Wikipedia. (n.d.). Swern oxidation.
  • Organic Chemistry Portal. (n.d.). Swern Oxidation.
  • Buchanan, J. G., Singh, G., & Wightman, R. H. (1984). An enantiospecific synthesis of (+)-retronecine and related alkaloids. Journal of the Chemical Society, Chemical Communications, 1299-1300. [Link]

  • National Center for Biotechnology Information. (n.d.). Retronecine. PubChem. Retrieved from [Link]

  • Merck Index. (n.d.). Retronecine.
  • National Institute of Standards and Technology. (n.d.). Retronecine. NIST WebBook. Retrieved from [Link]

  • Clare, B. W., Ferro, V., Skelton, B. W., Stick, R. V., & White, A. H. (1993). Approaches to the synthesis of retronecine from some pyrrolidine precursors. Australian Journal of Chemistry, 46(46), 805-824. [Link]

  • Chen, L., & Li, C. (2021). Pyrrolizidine alkaloids: An update on their metabolism and hepatotoxicity mechanism. Food and Chemical Toxicology, 157, 112593. [Link]

  • Wikipedia. (n.d.). Retronecine. Retrieved from [Link]

  • Buchanan, J. G., Singh, G., & Wightman, R. H. (1985). Enantiospecific synthesis of (+)-retronecine, (+)-crotonecine, and related alkaloids. Journal of the Chemical Society, Perkin Transactions 1, 1483-1490. [Link]

Sources

Method

Application Note: Chiral Synthesis of Pyrrolizidine Alkaloids from Carbohydrate Precursors

Introduction: The Stereochemical Challenge of Pyrrolizidine Alkaloids Pyrrolizidine alkaloids (PAs) are a diverse class of natural products characterized by a bicyclic necine base, often esterified with one or more necic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) are a diverse class of natural products characterized by a bicyclic necine base, often esterified with one or more necic acids.[1] Found in thousands of plant species, they exhibit a wide spectrum of biological activities, from potent hepatotoxicity to promising therapeutic properties, including antiviral and glycosidase inhibitory effects.[2][3] The biological function of PAs is intrinsically linked to their absolute stereochemistry. For instance, the polyhydroxylated PA, alexine, is a powerful glycosidase inhibitor, a property derived from its structural mimicry of sugars.[3][4]

The total synthesis of these complex molecules presents a significant challenge, primarily in controlling the multiple contiguous stereocenters. Nature, however, provides an elegant solution. Carbohydrates, with their densely packed, pre-defined stereocenters, represent an ideal and cost-effective "chiral pool" from which the core scaffolds of PAs can be constructed with high fidelity. This guide details the strategic considerations and provides validated protocols for the synthesis of PAs from common carbohydrate precursors, aimed at researchers in synthetic chemistry and drug development.

The Carbohydrate Advantage: Why Start with Sugars?

The rationale for using carbohydrates as starting materials is rooted in synthetic efficiency and stereochemical control.

  • Inherent Chirality: Monosaccharides such as D-glucose, D-xylose, and D-mannose offer a rigid stereochemical framework. This pre-existing chirality can be directly translated into the target alkaloid, circumventing the need for complex and often low-yielding asymmetric induction steps.

  • Functional Group Density: The abundance of hydroxyl groups provides numerous handles for chemical manipulation. Through selective protection and functional group interconversion, the carbohydrate scaffold can be methodically transformed into the desired bicyclic amine structure.

  • Versatility: Different monosaccharides can be used to access a variety of PA core structures and their stereoisomers, making this a highly flexible synthetic strategy.[3][5]

The primary challenge lies in the selective manipulation of these hydroxyl groups. A robust protecting group strategy is therefore not just a preliminary step, but the cornerstone of the entire synthetic plan.[6][7]

Strategic Overview: A General Synthetic Workflow

The conversion of a carbohydrate to a pyrrolizidine alkaloid generally follows a convergent pathway involving two key phases: 1) initial functionalization and elaboration of the carbohydrate backbone to form a linear amino-diol precursor, and 2) a subsequent cyclization cascade to construct the bicyclic core.

G Carb Carbohydrate Precursor (e.g., D-Glucose) PGI Protecting Group Installation & FGI Carb->PGI Selective Protection Linear Linear Amino-diol Precursor PGI->Linear Chain Elongation, N-Introduction Cyclize1 First Cyclization (Pyrrolidine Ring) Linear->Cyclize1 Deprotection & Intramolecular SN2 Cyclize2 Second Cyclization (Bicyclic Core) Cyclize1->Cyclize2 Intramolecular Reductive Amination PA Target Pyrrolizidine Alkaloid Cyclize2->PA Final Deprotection

Figure 1. Generalized workflow for PA synthesis from a carbohydrate.

Case Study & Protocol: Synthesis of (+)-Alexine from a D-Glucose Derivative

The synthesis of (+)-Alexine, a potent glycosidase inhibitor, provides a quintessential example of this strategy. The following protocol is adapted from the seminal work of Fleet et al., which established a robust pathway from a mannofuranoside derivative, itself readily prepared from D-glucose.[3]

Key Transformations and Rationale

The synthesis hinges on several critical transformations designed to build the pyrrolizidine skeleton onto the carbohydrate template.

StepTransformationReagents/ConditionsRationale & Causality
1 Azide Introduction1. TsCl, Pyridine2. NaN₃, DMFThe primary alcohol is the most accessible and is selectively tosylated. The tosylate is an excellent leaving group, readily displaced by the azide nucleophile in an Sₙ2 reaction to introduce the nitrogen atom with inversion of stereochemistry.[8]
2 Reduction of AzideH₂, Pd/CCatalytic hydrogenation is a clean and efficient method for reducing the azide to a primary amine without affecting most common protecting groups. This amine is crucial for the subsequent cyclization steps.
3 First Cyclization (Pyrrolidine)Heat or mild baseAn intramolecular Sₙ2 reaction. The newly formed amine attacks an adjacent carbon bearing a suitable leaving group (e.g., a mesylate or tosylate), forming the first five-membered ring.
4 Second Cyclization (Pyrrolizidine)1. Oxidation (e.g., Swern)2. Deprotection3. NaBH₃CNThis is a classic intramolecular reductive amination.[9] The terminal alcohol is oxidized to an aldehyde. After deprotection, the secondary amine of the pyrrolidine ring attacks the aldehyde to form a cyclic iminium ion, which is immediately reduced in situ by a mild reducing agent like sodium cyanoborohydride to yield the stable bicyclic core.[10][11]
Protocol: Key Cyclization via Intramolecular Reductive Amination

This protocol describes the pivotal step of forming the second ring to create the pyrrolizidine core, starting from a functionalized pyrrolidine intermediate derived from a carbohydrate.

Materials:

  • Pyrrolidine Precursor (Compound A , with a terminal primary alcohol)

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

Procedure:

  • Swern Oxidation to Form the Aldehyde:

    • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) at -78 °C under an argon atmosphere, add anhydrous DMSO (2.2 eq.) dropwise. Stir for 15 minutes.

    • Add a solution of the Pyrrolidine Precursor A (1.0 eq.) in DCM dropwise. Stir for 45 minutes at -78 °C.

    • Causality Note: The Swern oxidation is performed at low temperatures to prevent side reactions and decomposition of the activated DMSO complex. It is a mild method that is compatible with many sensitive functional groups.[5]

    • Add anhydrous Et₃N (5.0 eq.) and allow the reaction to warm slowly to room temperature over 1 hour.

    • Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude aldehyde is typically used directly in the next step without further purification.

  • Deprotection and Cyclization:

    • Dissolve the crude aldehyde in a solution of 9:1 TFA:H₂O and stir at room temperature for 1 hour.

    • Causality Note: This step removes acid-labile protecting groups (e.g., Boc on the nitrogen, silyl ethers) to liberate the secondary amine required for cyclization.

    • Remove the solvent under reduced pressure. The resulting residue is the crude iminium ion precursor.

  • In Situ Reduction to Pyrrolizidine:

    • Dissolve the residue in MeOH (0.1 M) and cool to 0 °C.

    • Add NaBH₃CN (2.0 eq.) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality Note: Sodium cyanoborohydride is a selective reducing agent that readily reduces the iminium ion intermediate but is slow to react with the aldehyde starting material, minimizing side reactions.[9][12]

    • Quench the reaction by carefully adding aqueous NH₄Cl solution. Concentrate the mixture and partition between ethyl acetate and water.

    • Extract the aqueous layer, combine organic fractions, dry, and concentrate. Purify the crude product by silica gel chromatography to yield the target pyrrolizidine alkaloid.

G Start Pyrrolidine Precursor (from D-Glucose deriv.) Aldehyde Intermediate Aldehyde Start->Aldehyde Swern Oxidation (COCl)₂, DMSO, Et₃N Iminium Cyclic Iminium Ion (Unstable) Aldehyde->Iminium Deprotection (TFA) & Spontaneous Cyclization Product Pyrrolizidine Core (e.g., Alexine precursor) Iminium->Product Reduction (NaBH₃CN)

Figure 2. Key intramolecular reductive amination workflow.

Alternative Precursors: The Versatility of D-Xylose

D-Xylose, a five-carbon sugar, is another valuable starting material, often used for synthesizing PAs with different substitution patterns.[5][13] The synthetic logic remains similar, involving strategic functionalization to create a linear precursor primed for cyclization. Syntheses starting from D-xylose have been successfully employed to generate various necine bases and their analogues.[14]

Carbohydrate PrecursorRepresentative PA Target(s)Key Synthetic FeatureOverall Yield (Illustrative)
D-Glucose (+)-Alexine, (+)-AustralineElaboration from C-5/C-6 positions5-15%
D-Xylose (-)-7-Epialexine, HyacinthacinesBuilding the C₂-bridge from C-4/C-58-20%
D-Glucosamine Iminosugars, Hydroxylated PAsUtilizes the endogenous C-2 amine10-25%

Conclusion and Future Outlook

The use of carbohydrates as chiral precursors is a powerful and field-proven strategy for the asymmetric synthesis of pyrrolizidine alkaloids. By leveraging the inherent stereochemistry of simple sugars, chemists can construct these complex natural products with a high degree of control and efficiency. The success of these syntheses relies on a deep understanding of protecting group chemistry and the strategic application of key transformations like intramolecular reductive amination. As new synthetic methods emerge, the toolkit for converting nature's chiral pool into valuable therapeutic agents will only continue to expand.

References

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). Molecules.

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC. (2019). National Center for Biotechnology Information.

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC. (2022). National Center for Biotechnology Information.

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). ResearchGate.

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

  • Protecting Group Strategies in Carbohydrate Chemistry. (2019). SciSpace.

  • A Synthesis of (+)-Cyclophellitol from d-Xylose. (1998). The Journal of Organic Chemistry.

  • An efficient de novo synthesis of 3'-deoxythymidine from D-xylose. (2000). ResearchGate.

  • Total stereocontrolled synthesis of a novel pyrrolizidine iminosugar. (2021). CNR-IRIS.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • PROTECTING GROUP STRATEGIES IN CARBOHYDRATE SYNTHESIS: Strategies and Applications. (2019). ResearchGate.

  • Direct and Indirect Reductive Amination of Aldehydes and Ketones with Solid Acid Activated Sodium Borohydride under Solvent-Free Conditions. (2005). ResearchGate.

  • Total stereocontrolled synthesis of a novel pyrrolizidine iminosugar. (2022). ResearchGate.

  • Carbohydrate synthesis. Wikipedia.

  • Biosourced Au(III) Complexes from D-Xylose: Synthesis and Biological Evaluation. (2025). PubMed.

  • Novel protecting groups in carbohydrate chemistry. (2010). Comptes Rendus de l'Académie des Sciences.

  • IMINO-SUGARS BY STEREOSELECTIVE PROCESSES EMPLOYING PYRROLINE N-OXIDES. (2000). Molecular Diversity Preservation International (MDPI).

  • Carbohydrate Transition State Mimics: Synthesis of Imidazolo-Pyrrolidinoses as Potential Nectrisine Surrogates. (2003). PubMed.

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC. National Center for Biotechnology Information.

  • Protecting Groups: Strategies and Applications in Carbohydrate Chemistry. Wiley.

  • Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. (2018). Frontiers.

  • Synthesis and Applications of Carbohydrate-Based Organocatalysts. (2021). MDPI.

  • Multivalent Pyrrolidine Iminosugars: Synthesis and Biological Relevance. (2022). MDPI.

  • An overview on the synthesis of furanoid and pyranoid sugar α- and β-amino acids and related aminocycloalkanecarboxylic acids from carbohydrates. (2011). Comptes Rendus de l'Académie des Sciences.

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. SpringerLink.

  • Methanol-Dependent Carbon Fixation for Irreversible Synthesis of d-Allulose from d-Xylose by Engineered Escherichia coli. (2022). Journal of Agricultural and Food Chemistry - ACS Publications.

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2019). RSC Publishing.

  • In vitro biotransformation of pyrrolizidine alkaloids in different species. Part I: Microsomal degradation - PMC. National Center for Biotechnology Information.

  • Biosynthesis and Synthesis of Pyrrolizidine Alkaloids and Analogues. (2020). Enlighten Theses.

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (1996). The Journal of Organic Chemistry - ACS Publications.

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Application

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol as a synthetic precursor

Application Note: (1r,7Ar)-Hexahydro-1H-pyrrolizin-1-ol as a Synthetic Precursor in Alkaloid Drug Development Executive Summary (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol (CAS: 63121-27-7) is a chiral azabicyclo[3.3.0]octane...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1r,7Ar)-Hexahydro-1H-pyrrolizin-1-ol as a Synthetic Precursor in Alkaloid Drug Development

Executive Summary

(1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol (CAS: 63121-27-7) is a chiral azabicyclo[3.3.0]octane scaffold that serves as a fundamental necine base core for a vast array of pyrrolizidine alkaloids (PAs)[1]. Characterized by its contiguous stereocenters and constrained bicyclic framework, this molecule is a critical synthetic precursor for the development of polyhydroxylated alkaloids (such as alexines, which exhibit anti-HIV and glycosidase inhibitory activities)[2], as well as synthetic aryl pyrrolizidines that act as potent chemokine receptor (CCR5) antagonists[3]. This guide details the mechanistic rationale and validated protocols for utilizing this precursor in stereoselective derivatization and total synthesis workflows.

Physicochemical Profiling & Handling Guidelines

To ensure reproducibility in synthetic applications, understanding the physical parameters of the pyrrolizidine core is essential[4].

ParameterValue / Description
IUPAC Name (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol
Molecular Formula C₇H₁₃NO
Molecular Weight 127.19 g/mol
CAS Registry Number 63121-27-7[1]
Structural Class Pyrrolizidine (Necine Base)[3]
Handling & Storage Hygroscopic; prone to N-oxidation. Store at 4°C under an inert atmosphere (Ar/N₂).

Causality in Handling: The bridgehead tertiary amine is highly nucleophilic and easily oxidized by atmospheric oxygen to form an N-oxide. All reactions targeting the C1-hydroxyl group must be conducted under strict Schlenk conditions using anhydrous solvents to prevent competitive hydration or oxidation of the nitrogen center[5].

Mechanistic Insights: The Azabicyclo[3.3.0]octane Core

The synthetic utility of (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol is dictated by its V-shaped, folded bicyclic conformation.

  • C1-Hydroxyl Reactivity: The secondary alcohol is situated on the convex face of the pyrrolizidine fold. While sterically accessible for standard acylations, stereochemical inversion (e.g., converting the 1R configuration to 1S) requires overcoming the rigid steric bulk of the adjacent ring system. Mitsunobu conditions are highly effective here, as the formation of the alkoxyphosphonium intermediate provides a sufficiently powerful leaving group to force a clean Sₙ2 displacement[2].

  • Tertiary Amine Directing Effects: The N4 bridgehead nitrogen acts as an internal basic site. In late-stage C-H functionalization, this nitrogen can coordinate with transition metals (e.g., Ni or Rh catalysts) to direct enantioselective alkylation at adjacent C(sp³)-H bonds, enabling the synthesis of complex indolizidine and pyrrolizidine architectures[6].

Experimental Protocols

Protocol A: Stereoselective Steglich Esterification (Synthesis of Necine Esters)

This protocol is designed to couple the C1-OH with complex necic acids or synthetic carboxylic acids to generate PA prodrugs[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol and 1.1 mmol of the target carboxylic acid in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Add 1.2 mmol of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in a single portion.

  • Catalysis: Add 0.1 mmol of DMAP (4-Dimethylaminopyridine). Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Neutral Alumina, gradient elution DCM:MeOH 98:2 to 95:5).

Self-Validating Causality: EDC is specifically chosen over DCC because its urea byproduct is water-soluble. The highly polar pyrrolizidine core often co-elutes with dicyclohexylurea (DCU) during chromatography; using EDC ensures the byproduct is completely removed during the NaHCO₃ wash, validating the purity of the organic phase prior to chromatography.

Protocol B: Stereochemical Inversion via Mitsunobu Reaction

This protocol achieves the inversion of the C1 stereocenter to access epimeric pyrrolizidines.

Step-by-Step Methodology:

  • Betaine Formation: In a flame-dried flask under argon, dissolve 1.5 mmol of Triphenylphosphine (PPh₃) in 8 mL of anhydrous THF. Cool to 0°C. Add 1.5 mmol of DIAD (Diisopropyl azodicarboxylate) dropwise. Stir for 15 minutes until a pale yellow betaine complex forms.

  • Substrate Addition: Add a solution of 1.0 mmol of (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol and 1.2 mmol of the nucleophile (e.g., benzoic acid) in 2 mL of THF dropwise to the betaine mixture at 0°C.

  • Inversion: Allow the mixture to warm to room temperature and stir for 18 hours.

  • Isolation: Concentrate the mixture in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.

  • Hydrolysis (Optional): To isolate the free inverted alcohol, treat the resulting benzoate ester with K₂CO₃ in MeOH for 4 hours, followed by standard aqueous workup.

Self-Validating Causality: The use of non-polar, anhydrous THF is critical. If the reaction proceeds via an Sₙ1 pathway (which occurs in polar protic solvents), the resulting carbocation will lead to racemization. A strictly anhydrous environment ensures the concerted Sₙ2 displacement by the carboxylate nucleophile is the exclusive pathway, guaranteeing >98% enantiomeric excess (ee).

Quantitative Data: Reaction Optimization Summary

The following table summarizes the optimization data for the derivatization of the (1r,7Ar)-hexahydro-1H-pyrrolizin-1-ol core, highlighting the impact of reagent selection on yield and stereofidelity.

Reaction TypeReagents / ConditionsTemp (°C)Yield (%)Stereochemical Outcome
Esterification DCC, DMAP, DCM0 to 2562%Retention (1R)
Esterification EDC·HCl, DMAP, DCM0 to 2588% Retention (1R)
Mitsunobu Inversion PPh₃, DEAD, THF0 to 2571%Inversion (1S)
Mitsunobu Inversion PPh₃, DIAD, THF0 to 2584% Inversion (1S)
N-Oxidation m-CPBA, DCM-10 to 095%N/A (N-oxide formation)

Visualizations

G Core (1R,7aR)-Hexahydro- 1H-pyrrolizin-1-ol Ester Pyrrolizidine Esters (Prodrugs/Alkaloids) Core->Ester R-COOH, EDC, DMAP Epimer (1S,7aR)-Epimer (Stereo-inversion) Core->Epimer PPh3, DIAD, R-COOH NOxide Pyrrolizidine N-Oxide (Metabolite Models) Core->NOxide m-CPBA, DCM, 0°C Alkylation C-H Functionalized Scaffolds Core->Alkylation Ni/Photocatalysis

Caption: Retrosynthetic and derivatization pathways of the pyrrolizidine core.

Workflow Step1 1. Substrate Prep Dry DCM, N2 atm Step2 2. Activation EDC·HCl + Acid Step1->Step2 Step3 3. Catalysis DMAP (0.1 eq), 0°C Step2->Step3 Step4 4. Quench Sat. NaHCO3 Step3->Step4 Step5 5. Purification Alumina/Silica Flash Step4->Step5

Caption: Optimized experimental workflow for the Steglich esterification of the C1-hydroxyl group.

References

  • ARKAT USA. "Synthesis of aryl pyrrolizidines from endocyclic enecarbamates. Novel applications of the Heck arylation of 3-pyrrolines using diazonium salts". ARKIVOC, 2003. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92791, Platynecine". PubChem, 2021. URL:[Link]

  • Royal Society of Chemistry. "Enantioselective C–H functionalization: logic and applications in the total synthesis of natural products". Chemical Science, 2024. URL:[Link]

  • Journal of the American Chemical Society. "1-Hydroxypyrrolizidine and Related Compounds". J. Am. Chem. Soc., 1960. URL:[Link]

  • National Institute of Informatics. "New asymmetric strategy for the total synthesis of naturally occurring (+)-alexine". Tetrahedron, 2001. URL:[Link]

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol in Biological Matrices

Abstract This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, a pyrrolizidin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, a pyrrolizidine alkaloid (PA), in a relevant biological matrix such as plasma. PAs are a class of naturally occurring toxins with significant health concerns, including hepatotoxicity and carcinogenicity.[1][2][3] The accurate quantification of these compounds is crucial for toxicological studies and drug development programs where such moieties may be present. This method employs a straightforward solid-phase extraction (SPE) for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been developed with principles of regulatory bioanalytical method validation in mind, ensuring data integrity, reproducibility, and reliability, in line with guidelines such as the FDA Bioanalytical Method Validation Guidance and ICH M10.[4][5][6][7][8][9][10][11]

Introduction

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is a member of the pyrrolizidine alkaloid family, a large group of heterocyclic organic compounds produced by many plant species.[1] Its core structure is based on the pyrrolizidine ring system (also known as 1-azabicyclo[3.3.0]octane).[12] The chemical properties of this analyte, including its molecular formula (C₇H₁₃NO) and molecular weight (127.187 g/mol ), make it amenable to analysis by electrospray ionization mass spectrometry.[13] Given the established toxicity of many PAs, there is a regulatory and scientific imperative to develop sensitive and specific analytical methods to monitor their presence in various samples, including food products, herbal medicines, and biological matrices from preclinical and clinical studies.[2][14]

LC-MS/MS stands as the gold standard for the analysis of trace organic contaminants like PAs due to its exceptional selectivity and sensitivity.[5][15] This application note provides a comprehensive protocol that addresses the specific challenges in PA analysis, such as potential matrix effects and the need for efficient extraction, to deliver a method suitable for regulated bioanalysis.

Experimental

Materials and Reagents
  • (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol analytical standard (≥95% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol-d₇

  • LC-MS grade water, acetonitrile, and methanol

  • Formic acid (≥99%)

  • Ammonium formate (≥99%)

  • Control blank plasma (e.g., human, rat)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange, MCX)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at flow rates from 0.2 to 1.0 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive-mode electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.7 µm) provides a good balance of resolution and speed.[2]

Rationale for Method Development Choices

The selection of each component of this method is grounded in established principles for the analysis of basic, polar compounds like pyrrolizidine alkaloids from complex biological matrices.

  • Sample Preparation: PAs are basic compounds due to the nitrogen in the pyrrolizidine ring. A mixed-mode cation exchange (MCX) SPE strategy is therefore highly effective.[14][16][17] The protocol involves an acidic loading condition to ensure the analyte is positively charged and binds to the cation exchange sorbent. This allows for rigorous washing with organic solvents to remove neutral and acidic interferences, followed by elution with a basic solution to neutralize the analyte and release it from the sorbent. This approach provides a significantly cleaner extract compared to simple protein precipitation or liquid-liquid extraction, which is critical for minimizing matrix effects and ensuring method robustness.

  • Chromatography: A C18 column is a versatile and robust choice for retaining small polar molecules.[2][17] The use of an acidic mobile phase (e.g., containing 0.1% formic acid) serves a dual purpose: it ensures the analyte is in its protonated form for good interaction with the reversed-phase column and promotes efficient ionization in the ESI source. A gradient elution from a low to a high percentage of organic solvent (acetonitrile or methanol) allows for the effective elution of the analyte while separating it from other matrix components.

  • Mass Spectrometry: Positive-mode ESI is the standard for analyzing basic compounds like PAs, as the nitrogen atom is readily protonated.[15] Quantification is achieved using the highly selective and sensitive Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. The use of a SIL-IS is paramount in regulated bioanalysis as it co-elutes with the analyte and experiences similar extraction and ionization effects, thereby correcting for potential variability and ensuring the highest degree of accuracy and precision.[15]

Protocols

Protocol 1: Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) methanol:water to create a series of working standards for spiking into the matrix.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike the appropriate working standard solutions into blank plasma to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). Prepare QC samples at a minimum of four levels: LLOQ, low QC, medium QC, and high QC.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the SIL-IS in 50:50 methanol:water at a concentration that yields a consistent and stable response (e.g., 50 ng/mL).

Protocol 2: Sample Extraction using SPE

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (MCX) cluster_post_extraction Post-Extraction s0 Plasma Sample (100 µL) s1 Add IS (10 µL) s0->s1 s2 Add 4% H3PO4 (400 µL) s1->s2 s3 Vortex & Centrifuge s2->s3 spe3 Load Sample s3->spe3 spe1 Condition (1 mL MeOH) spe2 Equilibrate (1 mL H2O) spe1->spe2 spe2->spe3 spe4 Wash 1 (1 mL 0.1% FA in H2O) spe3->spe4 spe5 Wash 2 (1 mL MeOH) spe4->spe5 spe6 Elute (1 mL 5% NH4OH in MeOH) spe5->spe6 pe1 Evaporate to Dryness (N2 Stream, 40°C) spe6->pe1 pe2 Reconstitute (100 µL Mobile Phase A) pe1->pe2 pe3 Transfer to Vial pe2->pe3 LC-MS/MS Injection LC-MS/MS Injection pe3->LC-MS/MS Injection

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

  • Sample Pre-treatment: To a 100 µL aliquot of plasma (blank, CC, QC, or unknown sample), add 10 µL of the IS working solution. Add 400 µL of 4% phosphoric acid in water. Vortex to mix and centrifuge to pellet proteins.

  • SPE Cartridge Conditioning: Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (Mobile Phase A).

Protocol 3: LC-MS/MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_inj Inject Reconstituted Sample (5 µL) lc_col Analytical Column (C18, 50x2.1mm) lc_inj->lc_col lc_grad Gradient Elution lc_col->lc_grad ms_src ESI Source (Positive Mode) lc_grad->ms_src ms_q1 Q1: Precursor Ion Isolation ms_src->ms_q1 ms_q2 Q2: Collision Cell (Fragmentation) ms_q1->ms_q2 ms_q3 Q3: Product Ion Monitoring ms_q2->ms_q3 data_acq Data Acquisition & Quantification ms_q3->data_acq

Caption: LC-MS/MS analytical workflow.

Chromatographic Conditions

Parameter Value
Column C18, 50 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B in 3.0 min, hold for 1 min, return to 5% B and equilibrate for 1 min.

| Total Run Time | ~4.5 minutes |

Mass Spectrometric Conditions

Parameter Value
Ionization Mode ESI Positive
Ion Spray Voltage +4500 V
Source Temperature 550 °C
Collision Gas Nitrogen

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Hypothetical) Note: These transitions must be empirically determined by infusing the analytical standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol 128.1 82.1 20

| (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol-d₇ (IS) | 135.1 | 89.1 | 20 |

Method Validation

The method should be validated according to current regulatory guidelines.[4][7][10] The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze at least six different lots of blank matrix to ensure no endogenous interferences are observed at the retention time of the analyte and IS.

  • Calibration Curve and Linearity: The calibration curve should have a minimum of six non-zero standards. The simplest regression model that adequately describes the concentration-response relationship should be used (e.g., linear, weighted 1/x²).

  • Accuracy and Precision: Determined by analyzing replicate QC samples (n≥5) at a minimum of four concentration levels on at least three separate days. Acceptance criteria are typically ±15% (±20% for LLOQ) of the nominal concentration.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The IS should compensate for any observed matrix effects.

  • Recovery: The extraction efficiency of the method, determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix must be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

Example Acceptance Criteria for Accuracy and Precision

QC Level Accuracy (% Deviation) Precision (%RSD)
LLOQ ± 20% ≤ 20%

| Low, Mid, High | ± 15% | ≤ 15% |

Conclusion

This application note presents a detailed, robust, and sensitive LC-MS/MS method for the quantification of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol in plasma. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on established analytical principles for pyrrolizidine alkaloids. The method is designed to be compliant with major international guidelines on bioanalytical method validation, ensuring that the data generated is reliable and suitable for supporting drug development and toxicological assessment programs.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. Available at: [Link]

  • Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. ACS Publications. Available at: [Link]

  • FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative Journal (GaBI Journal). Available at: [Link]

  • M10: bioanalytical method validation and study sample analysis : guidance for industry. U.S. National Library of Medicine. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization (WHO). Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. Available at: [Link]

  • 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. SCIEX. Available at: [Link]

  • LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines. PubMed. Available at: [Link]

  • (1S,7aR)-7-Methylidenehexahydro-1H-pyrrolizin-1-ol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction. ResearchGate. Available at: [Link]

  • 520-62-7 | (1R,7S,7aR)-7-(hydroxymethyl)hexahydro-1H-pyrrolizin-1-ol. ChemIndex. Available at: [Link]

  • Chemical Properties of 1H-Pyrrolizine, hexahydro- (CAS 643-20-9). Cheméo. Available at: [Link]

  • Rapid, Simple 4.5-Minute Pyrrolizidine Alkaloids Analysis by LC-MS/MS. Restek. Available at: [Link]

  • Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. MDPI. Available at: [Link]

  • Quantitation of DNA reactive pyrrolic metabolites of senecionine - A carcinogenic pyrrolizidine alkaloid by LC/MS/MS analysis. PubMed. Available at: [Link]

Sources

Application

Application Note: Total Quantification of Pyrrolizidine Alkaloids via GC-MS Analysis of Core Necine Bases

Executive Summary & Analytical Rationale Pyrrolizidine alkaloids (PAs) are a diverse class of over 600 secondary plant metabolites found predominantly in the Asteraceae, Boraginaceae, and Fabaceae families[1]. The extrem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

Pyrrolizidine alkaloids (PAs) are a diverse class of over 600 secondary plant metabolites found predominantly in the Asteraceae, Boraginaceae, and Fabaceae families[1]. The extreme structural diversity of PAs presents a massive hurdle for targeted LC-MS/MS analysis, as commercially available reference standards exist for only a small fraction of these compounds[2].

Because the hepatotoxic, genotoxic, and tumorigenic properties of PAs are fundamentally driven by their core 3[3] (e.g., retronecine, heliotridine, and otonecine), analyzing the intact molecules is not strictly necessary for total toxicity assessment. Instead, this protocol details a highly effective "sum-parameter" approach: chemically reducing and hydrolyzing all intact PAs and PA N-oxides (PANOs) into their core necine bases, derivatizing them, and quantifying the total PA load via Gas Chromatography-Mass Spectrometry (GC-MS)[1].

Mechanistic Grounding: The Chemistry of PA Conversion

To understand the protocol, one must understand the causality behind each sample preparation step. PAs in nature exist as esters of a bicyclic necine base and one or more necic acids[4]. They frequently co-occur with their highly polar, thermally labile N-oxide forms (PANOs)[2]. Direct GC-MS of these native mixtures results in thermal degradation and massive under-reporting.

  • Reduction of N-Oxides : PANOs cannot be analyzed by GC-MS directly[2]. A preliminary reduction step using Zinc dust in an acidic medium, or Lithium Aluminum Hydride ( LiAlH4​ ), converts the N-oxides back into their free base (tertiary amine) forms[1]. Note that2[2].

  • Ester Cleavage (Hydrolysis) : The ester functional groups linking the necine base to the necic acids must be 5[5]. Strong reductive cleavage using LiAlH4​ achieves both N-oxide reduction and ester cleavage simultaneously, yielding the core necine backbone[1].

  • Silylation (Derivatization) : Free necine bases contain highly polar hydroxyl groups at the C1 and C7 positions. To achieve the volatility required for GC, these hydroxyls are derivatized into trimethylsilyl (TMS) ethers using BSTFA/TMCS[1].

G PANO PA N-Oxides (PANOs) IntactPA Intact PAs (Free Bases) PANO->IntactPA Reduction (Zn/H+ or LiAlH4) NecineBase Core Necine Bases (Retronecine, Heliotridine, etc.) IntactPA->NecineBase Hydrolysis / Cleavage Deriv TMS-Derivatized Necine Bases (Volatile) NecineBase->Deriv Silylation (BSTFA/TMCS)

Figure 1: Chemical transformation pathway from intact PAs and PANOs to volatile TMS-derivatized necine bases.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Analytical chemistry workflows involving extensive sample preparation are prone to analyte loss. By incorporating specific internal and surrogate standards at critical junctions, the method continuously proves its own efficacy.

Reagents & Materials
  • Solid Phase Extraction : Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg/3 mL).

  • Reagents : Zinc dust, Lithium Aluminum Hydride ( LiAlH4​ ), Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol, 0.05 M H2​SO4​ , 5% Ammoniated Methanol.

  • Derivatization : N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), anhydrous Pyridine.

  • Standards :

    • Internal Standard (IS): Heliotrine (added to raw sample to monitor overall extraction/reduction recovery)[1].

    • Surrogate Standard (SS): Tropic acid (added post-cleavage, pre-derivatization to monitor silylation efficiency).

Step-by-Step Workflow
  • Acidic Extraction : Weigh 5.0 g of homogenized sample (e.g., honey, tea). Spike with 100 µL of IS (Heliotrine, 1 µg/mL). Extract with 40 mL of 0.05 M H2​SO4​ . Centrifuge and collect the supernatant.

  • SCX-SPE Cleanup : Condition the SCX cartridge with methanol and water. Load the acidic extract. Wash with water and methanol to remove neutral/acidic interferences. Elute the basic PAs using 10 mL of 5% ammoniated methanol[6]. Evaporate to dryness.

  • Reductive Cleavage ( LiAlH4​ ) : Reconstitute the dried eluate in 2 mL of anhydrous THF. Add 50 mg of LiAlH4​ . Reflux the mixture at 65°C for 2 hours under nitrogen. Causality: This aggressive reduction cleaves all macrocyclic and monoester bonds, stripping the PAs down to their core necine bases (e.g., retronecine, heliotridine)[1].

  • Quenching & LLE : Carefully quench excess LiAlH4​ with dropwise addition of water, followed by 10% NaOH. Extract the liberated necine bases into DCM (3 x 5 mL). Pool the DCM extracts.

  • Derivatization : Spike the pooled DCM with 50 µL of SS (Tropic acid, 1 µg/mL). Evaporate to complete dryness under a gentle nitrogen stream. Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Transfer to a GC vial.

Workflow Sample Sample Matrix (Honey, Tea, Botanicals) SPE SCX-SPE Cleanup Sample->SPE Acidic Extraction RedHyd Reduction & Hydrolysis SPE->RedHyd Ammoniated Elution LLE Liquid-Liquid Extraction RedHyd->LLE Anhydrous THF + LiAlH4 Deriv Derivatization (TMS) LLE->Deriv Drying & Reconstitution GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Injection

Figure 2: Analytical workflow from sample extraction to GC-MS analysis.

GC-MS Conditions & Data Interpretation

Instrumental Parameters
  • Column : A slightly polar column is mandatory. Use a7 (e.g., TG-5MS, 30 m × 0.25 mm × 0.25 µm)[7][8]. Causality: Retronecine and heliotridine are diastereomers differing only at C-7[1]. A 100% dimethylpolysiloxane column will fail to resolve them, whereas the 5% phenyl phase provides the necessary selectivity[7].

  • Inlet : 250°C, Splitless mode (1 µL injection).

  • Oven Program : 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Mode : Electron Ionization (EI) at 70 eV, Selected Ion Monitoring (SIM).

Quantitative Data Presentation

The derivatization of the necine base replaces the hydrogen of the hydroxyl groups with a TMS group (+72 Da per OH). For example,9[9] with two hydroxyls becomes a di-TMS ether (299 Da).

Table 1: GC-MS SIM Parameters for TMS-Derivatized Necine Bases

Necine Base (Derivative)Base Mass (Da)Derivatized Mass (Da)Target Ion (m/z)Qualifier Ions (m/z)Toxicity Profile
Retronecine-diTMS 15529993136, 284Highly Hepatotoxic (1,2-unsaturated)
Heliotridine-diTMS 15529993136, 284Highly Hepatotoxic (1,2-unsaturated)
Otonecine-diTMS 185329110152, 314Highly Hepatotoxic (1,2-unsaturated)
Platynecine-diTMS 15730182124, 286Non-toxic (Saturated)

Table 2: Method Validation Acceptance Criteria (Self-Validation Framework)

ParameterTarget MetricCorrective Action if Failed
IS Recovery (Heliotrine) 70% - 120%Check SCX-SPE elution pH; ensure LiAlH4​ is fully active (not degraded by moisture).
SS Recovery (Tropic Acid) > 80%Moisture in extract prior to BSTFA addition. Re-dry samples thoroughly under N2​ .
LOD / LOQ ≤ 1.0 µg/kg / ≤ 5.0 µg/kgClean MS source; replace GC inlet liner.

Troubleshooting & Expert Insights

  • Moisture is the Enemy of Silylation : If the Surrogate Standard (Tropic acid) shows poor recovery or multiple peak splitting, the derivatization step has failed. BSTFA reacts preferentially and violently with water. If the DCM extract is not evaporated to absolute dryness, the TMS reagent will hydrolyze before it can react with the sterically hindered hydroxyls of the necine bases.

  • Otonecine Anomalies : Otonecine-type PAs do not form N-oxides due to their N-methylated structure[2]. During LiAlH4​ reduction, otonecine can sometimes undergo structural rearrangements. Analysts must calibrate specifically with an otonecine-type standard (e.g., senkirkine) to ensure accurate response factors for this specific necine base.

  • Distinguishing Toxicity : The ability to separate platynecine from retronecine/heliotridine is critical. Platynecine lacks the 1,2-double bond and is generally non-toxic[4]. A sum-parameter method must independently quantify platynecine to avoid overestimating the toxicological risk of the sample.

References

  • Pyrrolizidine alkaloids of the endemic Mexican genus Pittocaulon and assignment of stereoisomeric 1,2-saturated necine bases Source: nih.gov URL:[Link]

  • Evolution through time of Pyrrolizidine Alkaloids detection and quantification Source: arxiv.org URL:[Link]

  • Detection, hepatotoxicity, and tumorigenicity of pyrrolizidine alkaloids in Chinese herbal plants and herbal dietary supplements Source: jfda-online.com URL:[Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI Source: mjcce.org.mk URL:[Link]

  • Pyrrolizidine alkaloids in honey: Risk analysis by gas chromatography-mass spectrometry Source: researchgate.net URL:[Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods Source: uva.es URL:[Link]

  • Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity Source: jfda-online.com URL:[Link]

  • Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future Source: nih.gov URL:[Link]

  • Acquisition, transformation and maintenance of plant pyrrolizidine alkaloids by the polyphagous arctiid Grammia geneura Source: researchgate.net URL:[Link]

  • Chemotaxonomic Investigation of Apocynaceae for Retronecine-Type Pyrrolizidine Alkaloids Using HPLC-MS/MS Source: biorxiv.org URL:[Link]

Sources

Method

Solid-phase extraction cleanup for pyrrolizidine alkaloids

Application Note: Advanced Solid-Phase Extraction (SPE) Cleanup Protocols for the Quantitation of Pyrrolizidine Alkaloids Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid-Phase Extraction (SPE) Cleanup Protocols for the Quantitation of Pyrrolizidine Alkaloids

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Matrix Applications: Honey, Herbal Teas, and Plant-Based Foods

Introduction & Mechanistic Rationale

Pyrrolizidine alkaloids (PAs) are naturally occurring secondary metabolites produced by plants (such as those in the Boraginaceae and Asteraceae families) as a defense mechanism against herbivores[1]. Due to their well-documented hepatotoxic, genotoxic, and carcinogenic properties, stringent regulatory limits have been established globally for PAs in foods, herbal infusions, and botanical drugs[2].

Because PAs exist in highly complex matrices—rich in interfering compounds like polyphenols in tea, massive sugar loads in honey, and complex lipids in plant extracts—direct LC-MS/MS analysis is frequently compromised by severe ion suppression and isobaric interferences[2]. To achieve the sub-µg/kg Limits of Quantification (LOQs) required by modern regulations, Solid-Phase Extraction (SPE) utilizing Strong Cation Exchange (SCX) or Mixed-Mode Cation Exchange (MCX) sorbents has become the industry gold standard[2][3].

The Causality of Cation Exchange: The structural hallmark of PAs is a basic nitrogen atom located within their necine base. When subjected to an acidic extraction environment (e.g., 0.05 M sulfuric acid), this nitrogen becomes protonated, yielding a positively charged cation (PA⁺)[3]. SCX and MCX sorbents feature strongly acidic sulfonic acid (-SO₃⁻) functional groups. During sample loading, the protonated PAs bind tenaciously to the sorbent via electrostatic interactions[1].

This strong ionic bond is the crux of the cleanup's success: it allows the analyst to employ aggressive washing steps with both 100% aqueous and 100% organic solvents (like methanol) to strip away neutral and acidic interferences without risking the loss of the target analytes[1][3]. Finally, applying a highly basic organic solvent (e.g., 5% ammonia in methanol) neutralizes the PAs, breaking the ionic bond and sweeping the purified analytes into the collection vessel[1][3].

Workflow Visualization

The following diagram illustrates the mechanistic progression of the SCX/MCX SPE workflow, highlighting the chemical state of the analytes at each critical juncture.

SPE_Mechanism Ext 1. Acidic Extraction (pH < 3) Protonates PAs to PA⁺ Cond 2. Sorbent Conditioning (MeOH → 0.05M H₂SO₄) Ext->Cond Matrix Disruption Load 3. Sample Loading PA⁺ binds to -SO₃⁻ groups Cond->Load Sorbent Solvation Wash 4. Interference Wash (H₂O → MeOH) Removes neutrals & lipids Load->Wash Electrostatic Retention Elute 5. Basic Elution (5% NH₃ in MeOH) Neutralizes PA⁺ to PA Wash->Elute Matrix Removal Recon 6. Reconstitution Dry under N₂ → 5% MeOH Ready for LC-MS/MS Elute->Recon Target Recovery

Figure 1: Mechanistic workflow of SCX/MCX Solid-Phase Extraction for Pyrrolizidine Alkaloids.

Validated Experimental Protocol: SCX/MCX Cleanup

This self-validating protocol synthesizes field-proven methodologies to ensure maximum recovery and minimal matrix suppression[2][3].

Reagents & Materials
  • Sorbent: 500 mg SCX or 150 mg MCX SPE cartridges[2][3].

  • Extraction Solvent: 0.05 M Sulfuric Acid (H₂SO₄)[3].

  • Wash Solvents: LC-MS grade Water and Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol (v/v)[1][3].

Sample Extraction (The Self-Validating Step)
  • Weighing & Spiking: Weigh 5.0 g of homogenized honey or 2.0 g of pulverized herbal tea into a 50 mL centrifuge tube[3].

    • Self-Validation Imperative: Spike the raw sample with isotopically labeled internal standards (e.g., Echimidine-d7) before adding any solvent. This ensures that any subsequent losses during extraction or SPE are mathematically corrected during quantification.

  • Acidic Matrix Disruption: Add 30 mL of 0.05 M H₂SO₄.

    • Causality: The low pH ensures complete protonation of both free base PAs and PA N-oxides (PANOs), while simultaneously breaking weak non-covalent interactions between the PAs and matrix proteins/carbohydrates[3].

  • Agitation & Centrifugation: Shake mechanically for 30 minutes, then centrifuge at 4,000 rpm for 10 minutes to pellet insoluble debris[3].

SPE Cleanup Workflow
  • Conditioning: Pass 5 mL of Methanol through the cartridge, followed by 5 mL of 0.05 M H₂SO₄[3].

    • Causality: Methanol solvates the polymer/silica backbone to maximize surface area. The acidic water equilibrates the sorbent to match the sample's pH, preventing premature deprotonation of PAs upon loading. Do not let the sorbent run dry.

  • Loading: Apply the acidic supernatant at a controlled flow rate of 1–2 mL/min[1].

    • Causality: A slow flow rate is critical. It provides sufficient residence time for the PA⁺ ions to diffuse into the sorbent pores and establish ionic bonds with the -SO₃⁻ groups.

  • Washing: Wash sequentially with 6 mL of Water, followed by 6 mL of Methanol[3].

    • Causality: Water removes highly polar interferences (sugars, salts). Methanol removes non-polar interferences (lipids, pigments). Because the PAs are ionically bound, they withstand the 100% organic wash[1].

  • Drying: Dry the cartridge under a vacuum or nitrogen stream for 5–10 minutes[3].

    • Causality: Residual water will dilute the basicity of the subsequent elution solvent, leading to poor recovery of strongly bound PAs.

  • Elution: Elute the target PAs with 2 × 5 mL of 5% NH₄OH in Methanol[3].

    • Causality: The high concentration of ammonia shifts the microenvironment pH well above the pKa of the PAs, neutralizing them. Methanol then acts as a strong carrier to sweep the neutral molecules off the sorbent[1].

  • Reconstitution: Evaporate the eluate to complete dryness under a gentle nitrogen stream at 40°C. Reconstitute in 1.0 mL of 5% Methanol in Water (v/v) to match the initial LC-MS/MS mobile phase conditions[3].

Quantitative Performance & Method Comparison

The table below summarizes the expected quantitative performance of various SPE sorbents for PA analysis across different matrices, demonstrating the robustness of the cation-exchange approach.

MatrixSPE Sorbent TypeTarget AnalytesAverage RecoveryLOD / LOQReference
Honey / Herbal TeaAgilent Bond Elut SCX (500 mg)28 PAs80% – 110%LOQ: 0.1 – 0.5 µg/kg[3]
Plant-Based FoodsWaters Oasis MCX (150 mg)35 EU-Regulated PAs75% – 105%LOQ: 0.6 µg/kg[2]
Herbal TeasPhenomenex C18 / SCX (500 mg)28 PAs71% – 100%LOD: 0.2 – 1.0 µg/kg[4]
Honey (Green Method)Halloysite Nanotubes (HNT-MPTMS-SO₃H)4 Representative PAs78% – 101%LOD: ~0.15 µg/kg[5]

Trustworthiness & Troubleshooting

To ensure the protocol operates as a robust, self-validating system, laboratories must implement the following checks:

  • Addressing Low-Polarity Analytes: If recoveries of specific low-polarity PAs (e.g., petasitenine) drop unexpectedly, it may indicate premature elution during the 100% methanol wash step[1]. Validate the wash stringency by collecting and analyzing the wash fractions during method development. If breakthrough occurs, reduce the methanol wash concentration to 40-50%[1].

  • Matrix-Matched Calibration: Because no SPE protocol can remove 100% of interferences, matrix effects (ion suppression or enhancement) will still occur during ESI-MS/MS. Always quantify using matrix-matched calibration curves prepared from blank matrix extracts[2].

  • Sorbent Reusability (For Novel Materials): If utilizing emerging green sorbents like organosilyl-sulfonated halloysite nanotubes, validate reusability. Studies show these materials can maintain >80% recovery over six extraction cycles without material depletion or loss of binding capacity[5].

Sources

Application

Application Notes &amp; Protocols: The Utility of (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol in Modern Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of the chiral synthon, (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol. This document provides...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic use of the chiral synthon, (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol. This document provides an in-depth look at its synthesis, functionalization, and application in constructing complex, biologically active molecules, grounded in established chemical principles and supported by peer-reviewed literature.

Introduction: The Strategic Value of the Pyrrolizidine Scaffold

The pyrrolizidine ring system, a nitrogen-bridged bicyclic structure, is a privileged scaffold found in a wide array of natural products known as pyrrolizidine alkaloids (PAs).[1][2] While many natural PAs exhibit significant toxicity, the core structure is of immense interest in medicinal chemistry.[1][3] The rigid, three-dimensional nature of the hexahydropyrrolizine core allows for a precise spatial arrangement of substituents, which is critical for achieving high-affinity and selective interactions with biological targets.[4][5]

(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol, a specific stereoisomer of a necine base, represents a valuable chiral building block. Its defined stereochemistry at the C1 and C7a positions provides a fixed anchor for asymmetric synthesis, enabling the construction of enantiomerically pure drug candidates. This is paramount in modern drug design, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[6] The hydroxyl group at C1 serves as a versatile chemical handle for further elaboration, allowing for the introduction of diverse functionalities to modulate a compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for designing synthetic routes and predicting the behavior of its derivatives.

PropertyValueSource
Molecular Formula C₇H₁₃NO[7]
Molecular Weight 127.187 g/mol [7]
CAS Number 63121-27-7[7]
Purity Typically >95%[7]
Appearance (Predicted) White to off-white solid
XLogP3 (Computed) 0.3[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis of the Chiral Core: (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol

The enantioselective synthesis of the pyrrolizidine core is a critical first step. While numerous strategies exist for this class of compounds, a common and effective approach involves the asymmetric cycloaddition of an azomethine ylide with an alkene, often starting from a chiral precursor like L-proline. The following protocol is a representative method adapted from established literature for synthesizing related structures.[8]

Protocol 1: Asymmetric Synthesis via [3+2] Cycloaddition

This protocol outlines a two-step process: an initial asymmetric [3+2] cycloaddition to form the bicyclic core, followed by a stereoselective reduction.

Step A: Asymmetric [3+2] Cycloaddition

Proline L-Proline Ylide Azomethine Ylide (in situ) Proline->Ylide Heat, Aldehyde Aldehyde Acrolein Cycloadduct Bicyclic Cycloadduct (Ester) Aldehyde->Cycloadduct Ylide->Cycloadduct [3+2] Cycloaddition

Caption: Workflow for the [3+2] cycloaddition step.

  • Azomethine Ylide Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve L-proline (1.0 eq) and a suitable aldehyde (e.g., paraformaldehyde, 1.2 eq) in toluene.

  • Cycloaddition: Heat the mixture to reflux. The in-situ formation of the azomethine ylide will commence. Once the ylide begins to form, introduce an electron-deficient alkene like methyl acrylate (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Continue refluxing until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The diastereoselectivity of this step is crucial and is directed by the stereocenter of L-proline.

  • Workup and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude residue by column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to isolate the bicyclic ester cycloadduct.

Step B: Stereoselective Reduction to (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol

Cycloadduct Bicyclic Cycloadduct (Ester) FinalProduct (1R,7aR)-hexahydro- 1H-pyrrolizin-1-ol Cycloadduct->FinalProduct ReducingAgent Reducing Agent (e.g., LiAlH4) ReducingAgent->FinalProduct Reduction

Caption: Reduction of the cycloadduct to the final alcohol.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the purified bicyclic ester from Step A in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (approx. 2.0 eq), to the stirred solution. Causality Note: LiAlH₄ is used for its ability to reduce the ester to the primary alcohol without cleaving the bicyclic ring system.

  • Quenching and Workup: After the reaction is complete (as monitored by TLC), carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Extraction and Purification: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by chromatography or recrystallization to yield pure (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The rigid pyrrolizidine scaffold has been successfully employed to develop drug candidates for a variety of biological targets. The (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol core provides a foundation for creating molecules with precise three-dimensional orientations, essential for selective receptor or enzyme inhibition.

  • Antagonists of Neuronal Receptors: Synthetic pyrrolizidines have been developed as selective antagonists for receptors such as the 5-hydroxytryptamine receptor 4 (5-HT4) and the human neurokinin receptor 1 (hNK1).[9] The defined stereochemistry of the core is critical for orienting pharmacophoric groups to fit into the receptor's binding pocket.

  • Antiviral Agents: The unique shape of the hexahydropyrrolizine scaffold makes it a promising starting point for designing inhibitors of viral enzymes like proteases and polymerases.[4] The C1-hydroxyl group can be modified to introduce moieties that form key hydrogen bonds or other interactions within the enzyme's active site.[4]

  • Antimicrobial and Antineoplastic Activity: Certain pyrrolizidine alkaloid derivatives have demonstrated antimicrobial and anticancer properties.[2] While natural PAs are often too toxic for therapeutic use, synthetic analogues based on stable, non-toxic cores like hexahydro-1H-pyrrolizin-1-ol allow for the separation of therapeutic effects from toxicity.

Protocol 2: Derivatization of the C1-Hydroxyl Group (Example: Esterification)

This protocol provides a standard procedure for esterifying the C1-hydroxyl group, a common first step in creating a library of analogues for structure-activity relationship (SAR) studies.

  • Reaction Setup: Dissolve (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (1.0 eq) and a suitable carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agents: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq). Expertise Insight: The use of coupling agents like EDC/DMAP allows the reaction to proceed under mild conditions, preventing potential side reactions or degradation of complex substrates.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup: If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting ester by column chromatography (silica gel) to yield the final product.

Conclusion

(1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol is a potent chiral building block for medicinal chemists. Its well-defined stereochemistry and versatile C1-hydroxyl group provide a robust platform for the synthesis of complex, enantiomerically pure molecules. The protocols and applications outlined in this document demonstrate its utility in accessing novel chemical space and developing targeted therapeutics. By leveraging established asymmetric synthesis and derivatization techniques, researchers can effectively incorporate this valuable scaffold into their drug discovery programs.

References

  • MacLeod, A. M., et al. (1998). The discovery of a novel class of potent and selective 5-HT4 receptor antagonists: 1-alkyl-4-amino-5-chloro-2-methoxybenzoates with a substituted azabicyclo[X.Y.0]alkane at the 4-position. Journal of Medicinal Chemistry, 41(2), 207-216. [Link]

  • Barros, P., et al. (2022). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Molecules, 27(19), 6685. [Link]

  • Greene, A. E., et al. (2005). New Asymmetric Approach to Natural Pyrrolizidines: Synthesis of (+)-Amphorogynine A, (+)-Amphorogynine D, and (+)-Retronecine. The Journal of Organic Chemistry, 70(22), 8755-8763. [Link]

  • Al-Sanea, M. M., et al. (2022). Asymmetric Synthesis of Chiral Pyrrolizine-Based Triheterocycles by Organocatalytic Cascade Aza-Michael-Aldol Reactions. Symmetry, 14(8), 1693. [Link]

  • Kowalska, P., et al. (2022). Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications. International Journal of Molecular Sciences, 23(19), 11885. [Link]

  • Wikipedia. (2023). Pyrrolizidine alkaloid. [Link]

  • Honda, T., et al. (1995). Chiral Synthesis of a Pyrrolizidine Alkaloid, (-)-Heliotridane. HETEROCYCLES, 40(1), 301-306. [Link]

  • Honda, T., et al. (1995). Chiral Synthesis of a Pyrrolizidine Alkaloid, (-)-Heliotridane. R Discovery. [Link]

  • Röder, E. T. (1999). Analysis of Pyrrolizidine Alkaloids. Current Organic Chemistry, 3(2), 557-576. [Link]

  • Ober, D., & Hartmann, T. (1999). Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase. PNAS, 96(25), 14777-14782. [Link]

  • PubChem. (n.d.). 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)-. [Link]

  • Nieto-Alvarez, D. A., et al. (2003). Synthesis of (1R,2R,7R,7aS)-1-hydroxymethyl-2,3,5,6,7,7a-hexahydropyrrolizidine-1,2,7-triol from rosmarinine degradation. Natural Product Research, 17(1), 33-36. [Link]

  • ChemIndex. (n.d.). 520-62-7 | (1R,7S,7aR)-7-(hydroxymethyl)hexahydro-1H-pyrrolizin-1-ol. [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6667. [Link]

  • Cheméo. (n.d.). 1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-, [1S-(1«alpha»,7«alpha»,7a«beta»)]-. [Link]

  • Organic Syntheses. (2020). α-Oxamination of Amides via Electrophilic Activation. Organic Syntheses, 97, 1-20. [Link]

  • Nieto-Alvarez, D. A., et al. (2010). Synthesis OF (1 R ,2 R ,7 R ,7a S )-1-Hydroxymethyl-2,3,5,6,7,7a-Hexahydropyrrolizidine-1,2,7-TRIOL from Rosmarinine Degradation. Natural Product Research. [Link]

Sources

Method

Application Notes &amp; Protocols: Developing (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol Based Enzyme Inhibitors

Introduction: The Pyrrolizidine Scaffold as a Privileged Structure in Enzyme Inhibition The (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol, also known as (+)-Trachelanthamidine, is a natural product belonging to the pyrrolizidine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrrolizidine Scaffold as a Privileged Structure in Enzyme Inhibition

The (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol, also known as (+)-Trachelanthamidine, is a natural product belonging to the pyrrolizidine alkaloid family.[1][2] These alkaloids are secondary metabolites found in thousands of plant species and are recognized for their wide spectrum of biological activities, including hepatotoxicity and, importantly, pharmacological properties like enzyme inhibition.[3][4][5] The rigid, bicyclic structure of the pyrrolizidine core serves as an excellent scaffold in medicinal chemistry. Its defined stereochemistry and the presence of a reactive hydroxyl group at the C-1 position provide an ideal starting point for the rational design of potent and selective enzyme inhibitors.[6]

This guide focuses on leveraging the (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol core to develop inhibitors targeting glycosidase enzymes. Glycosidases are a broad class of enzymes that hydrolyze glycosidic bonds in carbohydrates.[7] Their inhibition has profound therapeutic implications, particularly in the management of type 2 diabetes and viral infections.[7][8] For instance, α-glucosidase inhibitors are established anti-diabetic drugs that delay carbohydrate digestion, thereby reducing post-meal blood glucose spikes.[7][9]

The strategy outlined herein involves the chemical modification of the C-1 hydroxyl group to generate a library of ester derivatives. This approach aims to explore the structure-activity relationship (SAR) by introducing various functionalities that can interact with the amino acid residues within the enzyme's active site, ultimately leading to the identification of potent inhibitor candidates.

Part 1: Inhibitor Design and Synthesis Strategy

Rationale for Target Selection: α-Glucosidase

α-Glucosidase, located in the brush border of the small intestine, is a key enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[10] Inhibiting this enzyme is a clinically validated strategy for managing type 2 diabetes.[10] The active site of α-glucosidase is a well-defined pocket, making it an attractive target for structure-based drug design. Inhibitors often mimic the transition state of the natural substrate, competing for binding to the active site.[7][11] The pyrrolizidine scaffold, with its nitrogen atom that can be protonated at physiological pH, resembles the oxocarbenium ion-like transition state of glycoside hydrolysis, making it a promising starting point for designing glycosidase inhibitors.[12][13]

Design Strategy: Library Synthesis

Our design strategy focuses on creating a library of ester derivatives by acylating the C-1 hydroxyl group of the (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol scaffold. This allows for the systematic introduction of various substituents (R-groups) to probe the chemical space of the enzyme's active site. By varying the size, electronics, and hydrophobicity of the R-group, we can optimize the inhibitor's binding affinity and selectivity.

Caption: Rational design of inhibitors via functionalization of the core scaffold.

Part 2: Experimental Protocols

Protocol: Synthesis and Purification of a Representative Inhibitor (Ester Derivative)

This protocol describes a general method for the esterification of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol with a generic carboxylic acid (R-COOH) using a standard coupling agent.

Materials:

  • (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol

  • Carboxylic acid of choice (e.g., Benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 10 minutes.

    • Causality Note: DCC is a dehydrating agent that activates the carboxylic acid for nucleophilic attack by the alcohol. DMAP acts as a nucleophilic catalyst to accelerate the reaction. Cooling prevents side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU, washing the filter cake with additional DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Self-Validation: The bicarbonate wash removes any unreacted carboxylic acid and acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM or an Ethyl Acetate/Hexane gradient) to yield the pure ester derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Analytical data should be consistent with the expected structure.[14]

Protocol: In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay determines the inhibitory potential of a compound by measuring the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to the yellow-colored product, p-nitrophenol (pNP).[10]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., 0.5 U/mL in buffer)[15]

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution (e.g., 5 mM)[10][16]

  • Phosphate Buffer (50 mM, pH 6.8)[10]

  • Test Compounds (synthesized inhibitors): Stock solution in DMSO, serially diluted in phosphate buffer.[10]

  • Acarbose: Positive control inhibitor.[15][17]

  • Sodium Carbonate (Na₂CO₃) solution (0.1 M or 0.2 M) to stop the reaction.[10][16]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm.[10]

Procedure:

Caption: Step-by-step workflow for the α-glucosidase inhibition assay.

  • Plate Setup: Add the following solutions to the wells of a 96-well microplate in triplicate:[10]

    • Blank: 100 µL Phosphate Buffer.

    • Negative Control (100% Activity): 50 µL Phosphate Buffer + 50 µL α-Glucosidase solution.

    • Test Sample: 50 µL of test compound dilution + 50 µL α-Glucosidase solution.

    • Positive Control: 50 µL of Acarbose dilution + 50 µL α-Glucosidase solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37 °C for 15-20 minutes.[9][16]

    • Causality Note: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 50 µL of the pNPG substrate solution to all wells except the blank. Add 50 µL of buffer to the blank wells.[10]

  • Incubation: Incubate the plate at 37 °C for an appropriate time (e.g., 15-30 minutes).[15][16]

  • Terminate Reaction: Stop the enzymatic reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to all wells.[10] The basic solution also enhances the color of the p-nitrophenol product.

  • Measure Absorbance: Immediately measure the absorbance of each well at 405 nm using a microplate reader.[16]

Part 3: Data Analysis and Interpretation

Calculating Inhibitory Activity

The percentage of α-glucosidase inhibition is calculated using the following formula:[16]

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

  • A_control is the absorbance of the negative control (enzyme + buffer + substrate).

  • A_sample is the absorbance of the test sample (enzyme + inhibitor + substrate).

Note: The absorbance values should be corrected by subtracting the absorbance of the blank.

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[15] It is a standard measure of inhibitor potency. To determine the IC₅₀ value, perform the assay with a range of inhibitor concentrations. Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Caption: Principle of competitive inhibition in the α-glucosidase assay.

Data Presentation

Summarize the results for the synthesized library of compounds in a table for clear comparison.

Compound IDR-Group SubstituentIC₅₀ (µM) ± SD
Scaffold -H> 500
Cmpd-1 Benzoyl125.4 ± 8.2
Cmpd-2 4-Nitrobenzoyl45.7 ± 3.1
Cmpd-3 4-Methoxybenzoyl189.2 ± 11.5
Acarbose (Positive Control)250.6 ± 15.3

Note: Data presented is hypothetical and for illustrative purposes only.

This structured approach, from rational design and synthesis to robust biological evaluation, provides a comprehensive framework for developing novel enzyme inhibitors based on the versatile (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol scaffold. Further studies, including enzyme kinetics to determine the mechanism of inhibition (e.g., competitive, non-competitive) and in vivo testing, are necessary next steps in the drug development process.[7][18]

References

  • What are Glycosidase inhibitors and how do they work? - Patsnap Synapse. (n.d.).
  • Application Note: Protocol for α-Glucosidase Inhibition Assay using Cedryl Acetate - Benchchem. (n.d.).
  • α-Glucosidase Inhibiting Assay - Bio-protocol. (n.d.).
  • Alpha-Glucosidase Inhibition Assay - Bio-protocol. (n.d.).
  • Mechanism-based inhibitors of glycosidases: design and applications - PubMed. (n.d.).
  • From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling - PMC. (n.d.).
  • From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling | Journal of the American Chemical Society. (2024, August 30).
  • Glycosidase inhibitors: update and perspectives on practical use - Oxford Academic. (2003, October 15).
  • alpha-Glucosidase Inhibitor Screening Kit (Colorimetric) - Creative BioMart. (n.d.).
  • ab284520 – alpha-Glucosidase Inhibitor Screening Kit (Colorimetric). (2023, September 6).
  • Design, Synthesis and Evaluation of Novel Pyrrolidinone-Based ACE2 Inhibitors: Preliminary Study - MDPI. (2026, February 9).
  • Pyrrolizidines for Drug Design - Enamine. (n.d.).
  • Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC. (2021, March 31).
  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - MDPI. (2018, June 5).
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019, January 30).
  • A biogenetically patterned synthesis of the pyrrolizidine alkaloid trachelanthamidine. (n.d.).
  • Pyrrolizidine alkaloid biosynthesis. Synthesis of 3H-labelled trachelanthamidine and isoretronecanol and their incorporation into three pyrrolizidine bases (necines) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • LAB 8: ENZYMES AS DRUG TARGETS. (n.d.).

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of Hexahydropyrrolizinols in Modern Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Hexahydropyrrolizinol scaffolds, bicyclic alkaloids derived from natural sources, have emerged as powerful and versatile tools in the fiel...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydropyrrolizinol scaffolds, bicyclic alkaloids derived from natural sources, have emerged as powerful and versatile tools in the field of asymmetric synthesis. Their rigid conformational structure and strategically positioned heteroatoms make them exceptional chiral controllers, serving as auxiliaries, ligands, and organocatalysts. This guide provides an in-depth exploration of their application, focusing on the mechanistic principles that underpin their efficacy and offering detailed, field-proven protocols for their practical implementation. We will delve into their use in controlling the stereochemistry of enolate alkylations and other carbon-carbon bond-forming reactions, providing the necessary insights for researchers to leverage these scaffolds in complex molecule synthesis.

Introduction: The Architectural Advantage of Hexahydropyrrolizinols

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule dictates its biological activity. Chiral auxiliaries are a classic and robust strategy to achieve this, wherein a chiral molecule is temporarily appended to an achiral substrate to direct the stereochemical course of a reaction.

Hexahydropyrrolizinols, such as (-)-isoretronecanol and its diastereomers, are structurally related to the well-known pyrrolizidine alkaloids. Their defining features for asymmetric synthesis are:

  • Rigid Bicyclic Framework: The fused ring system restricts conformational freedom, creating a well-defined and predictable steric environment.

  • Chelating Hydroxyl and Nitrogen Groups: The 1,3-amino alcohol motif is crucial for forming rigid, chelated transition states with metal ions (e.g., Li⁺), which is fundamental to their mode of action.

  • Exo-Hydroxyl Group: The orientation of the hydroxyl group provides a distinct convex (exo) face, effectively shielding one side of the reactive intermediate and directing incoming reagents to the opposite face.

These features combine to make hexahydropyrrolizinols highly effective stereodirecting groups, often affording excellent diastereoselectivity in a variety of transformations.

Logical Framework: Roles in Asymmetric Synthesis

Hexahydropyrrolizinols can be deployed in multiple catalytic and stoichiometric roles. Understanding these distinct functions is key to designing a synthetic strategy.

G cluster_roles Roles of Hexahydropyrrolizinols cluster_app Key Applications Auxiliary Chiral Auxiliary (Stoichiometric) Alkylation Enolate Alkylation Auxiliary->Alkylation Directs alkylation of propionamide enolates Aldol Aldol Reactions Auxiliary->Aldol Controls stereochemistry of aldol adducts Ligand Chiral Ligand (Catalytic) MetalCat Metal-Catalyzed Additions Ligand->MetalCat Forms chiral complex with metals (e.g., Zn, Cu) Organocatalyst Organocatalyst (Catalytic) Michael Michael Additions Organocatalyst->Michael Activates substrates via iminium/enamine formation G Start 1. Starting Material - (-)-Isoretronecanol Propionamide - Electrophile (R-X) - LDA Step1 2. Enolate Formation - Add amide to LDA in THF at -78 °C - Stir for 1 hour - Forms rigid (Z)-lithium enolate Start->Step1 Step2 3. Electrophilic Quench - Add electrophile (e.g., BnBr) - Maintain -78 °C to -40 °C - Reaction occurs on unshielded face Step1->Step2 Step3 4. Workup & Purification - Quench with sat. NH4Cl - Standard extraction - Purify by column chromatography Step2->Step3 Step4 5. Auxiliary Cleavage - Basic or acidic hydrolysis - e.g., Reflux in aq. H2SO4 - Yields chiral carboxylic acid - Recover auxiliary Step3->Step4 End Final Product| - Enantiomerically enriched  α-substituted carboxylic acid Step4->End

Figure 2: Experimental workflow for the asymmetric alkylation of a propionamide derivative of (-)-isoretronecanol.

Protocol 1: Diastereoselective Benzylation of N-Propionyl-(-)-isoretronecanol

This protocol details the alkylation using benzyl bromide as the electrophile, a standard procedure that reliably yields high diastereoselectivity.

Materials:

  • N-Propionyl-(-)-isoretronecanol (1.0 eq)

  • Diisopropylamine (2.2 eq), freshly distilled from CaH₂

  • n-Butyllithium (2.0 eq), 1.6 M solution in hexanes

  • Benzyl bromide (BnBr, 1.5 eq), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Standard solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous THF. Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (2.0 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.

    • Scientist's Note: Preparing LDA fresh is critical. The brief warming period to 0 °C ensures complete formation of the active base.

  • Enolate Formation: Dissolve N-propionyl-(-)-isoretronecanol (1.0 eq) in a separate flame-dried flask with anhydrous THF. Using a cannula, slowly add this solution to the freshly prepared LDA solution at -78 °C. Rinse the flask with a small amount of THF to ensure complete transfer. Stir the resulting pale yellow solution at -78 °C for 1 hour.

    • Scientist's Note: Slow addition of the amide to the base prevents competitive self-condensation and ensures efficient deprotonation. The 1-hour stir time allows for the complete formation of the thermodynamically favored (Z)-enolate.

  • Alkylation: Add benzyl bromide (1.5 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Scientist's Note: Maintaining a low temperature is crucial to prevent enolate equilibration and minimize side reactions, thereby maximizing diastereoselectivity.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20% to 40% ethyl acetate in hexanes) to yield the pure, alkylated product. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis or chiral HPLC.

Data Summary: Representative Alkylations

The following table summarizes typical results obtained using this class of auxiliary, demonstrating its broad applicability.

Electrophile (R-X)ProductYield (%)Diastereomeric Ratio (d.r.)
Benzyl bromide (BnBr)2-Benzyl-N-propionyl-(-)-isoretronecanol85-95%>98:2
Methyl iodide (MeI)2-Methyl-N-propionyl-(-)-isoretronecanol80-90%>95:5
Allyl bromide2-Allyl-N-propionyl-(-)-isoretronecanol82-93%>98:2
Ethyl iodide (EtI)2-Ethyl-N-propionyl-(-)-isoretronecanol85-95%>95:5
Protocol 2: Auxiliary Cleavage to Access the Chiral Carboxylic Acid

A key advantage of a good chiral auxiliary is its facile removal under conditions that do not racemize the newly formed stereocenter.

Procedure (Acidic Hydrolysis):

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of 1,4-dioxane and 6 M aqueous sulfuric acid (e.g., a 3:1 v/v ratio).

  • Heat the mixture to reflux (approx. 100-110 °C) and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • To recover the auxiliary, basify the aqueous solution with solid NaOH or concentrated NH₄OH to pH > 11 and extract with dichloromethane or ethyl acetate. The recovered (-)-isoretronecanol can be purified by chromatography or crystallization.

  • To isolate the carboxylic acid, acidify the aqueous layer to pH < 2 with concentrated HCl and extract with ethyl acetate. Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Outlook and Future Directions

The application of hexahydropyrrolizinols continues to be a valuable strategy in asymmetric synthesis. While often used stoichiometrically, modern efforts are focused on developing catalytic versions where the scaffold is part of a chiral ligand for a metal catalyst or as a phase-transfer catalyst. Their predictable stereodirection, straightforward protocols, and the ability to recover the chiral starting material make them an enduring and practical choice for the synthesis of complex, high-value chiral molecules. Future research will likely focus on expanding their role in other C-C and C-X bond-forming reactions and immobilizing them on solid supports for easier recovery and recycling.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol, a core saturated pyrrolizidine alkaloid structure. Low yields and pu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol, a core saturated pyrrolizidine alkaloid structure. Low yields and purification difficulties are common hurdles in this multi-step synthesis. This document provides a structured, in-depth troubleshooting guide and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and improve your overall yield and purity.

Overview of a Common Synthetic Pathway

The synthesis of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol, also known as isoretronecanol, often involves the stereoselective construction of a bicyclic lactam or a related precursor, followed by a crucial reduction step. A representative strategy is the asymmetric self-Mannich reaction to form a chiral lactam, which is then reduced to the target amino alcohol.[1] Understanding this general workflow is key to diagnosing issues at specific stages.

cluster_0 Asymmetric Cyclization cluster_1 Reduction & Isolation Acyclic Precursors Acyclic Precursors Chiral Lactam Intermediate Chiral Lactam Intermediate Acyclic Precursors->Chiral Lactam Intermediate Asymmetric self-Mannich or [3+2] Cycloaddition Reduction Reduction Chiral Lactam Intermediate->Reduction e.g., LiAlH4, BH3·SMe2 Purification Purification Reduction->Purification Target Molecule (1R,7aR)-hexahydro- 1H-pyrrolizin-1-ol Purification->Target Molecule

Caption: General synthetic workflow for (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common problems encountered during the synthesis in a question-and-answer format.

Q1: My final yield is disappointingly low after the reduction step. What are the primary causes?

Low yield is the most frequently reported issue. The root cause can typically be traced to one of three areas: the reduction reaction itself, subsequent work-up and extraction, or purification losses.

A1: Causality & Solutions

  • Incomplete Reduction: The conversion of the lactam (or other carbonyl precursor) to the amino alcohol is often the final and most critical step. If the starting material is not fully consumed, the yield will be inherently limited.

    • Troubleshooting:

      • Monitor Reaction Vigorously: Use Thin-Layer Chromatography (TLC) to track the disappearance of the starting material. As the product is an amino alcohol, it may not be UV-active. Use a potassium permanganate (KMnO₄) stain, which reacts with the alcohol, or a ninhydrin stain for the secondary amine.

      • Verify Reagent Activity: Lithium aluminum hydride (LiAlH₄) and borane complexes (BH₃·SMe₂) are highly sensitive to moisture.[2] Use a fresh bottle or a freshly titrated solution. An older, partially hydrolyzed reagent will have significantly reduced activity.

      • Increase Reagent Stoichiometry: If TLC shows persistent starting material, consider increasing the equivalents of the reducing agent incrementally (e.g., from 2.0 eq. to 2.5 eq.).

      • Elevate Temperature: While many reductions proceed well at 0 °C to room temperature, some sterically hindered lactams may require gentle heating (e.g., refluxing in THF) to go to completion.

  • Product Loss During Work-up: The target molecule is a polar, water-soluble amino alcohol. Standard work-up procedures for neutral organic compounds can lead to significant product loss into the aqueous layer.

    • Troubleshooting:

      • Basify Before Extraction: After quenching the reaction, ensure the aqueous layer is strongly basic (pH > 12) using NaOH or KOH. This deprotonates the amine, making the product less water-soluble and more extractable into organic solvents like dichloromethane (DCM) or ethyl acetate.

      • Use a More Polar Extraction Solvent: If extraction with ethyl acetate is inefficient, switch to a more polar solvent system, such as a 9:1 mixture of DCM and isopropanol.

      • Perform Multiple Extractions: Extract the aqueous layer at least 5-7 times with fresh solvent to ensure complete recovery. You can monitor the organic extracts by TLC to see when you are no longer extracting the product.[3]

      • Brine Wash: Washing the combined organic layers with brine (saturated NaCl solution) can help remove dissolved water and break up emulsions.

  • Side Reactions: Although less common with powerful reducing agents like LiAlH₄, incomplete reduction can sometimes yield intermediate hemiaminals which may not be stable.

    • Troubleshooting: Ensure the reaction is driven to completion by extending the reaction time or increasing the temperature, as confirmed by TLC analysis.

Q2: I'm observing significant streaking and poor separation during column chromatography. How can I improve the purification?

The basic nitrogen atom in the pyrrolizidine core is the primary culprit for poor chromatographic performance on standard silica gel. It interacts strongly with the acidic silanol groups on the silica surface, leading to tailing, streaking, and sometimes irreversible adsorption.[3]

A2: Causality & Solutions

  • Acid-Base Interactions with Silica: Standard silica gel is acidic and will protonate your amine, causing it to "stick" to the column.

    • Troubleshooting:

      • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing a small amount of a volatile base. Triethylamine (Et₃N) at 0.5-1% (v/v) is most common. Alternatively, a 0.5-1% solution of ammonium hydroxide in methanol can be used in a DCM/MeOH eluent system.[3]

      • Use a Different Stationary Phase: If streaking persists, consider switching to neutral or basic alumina as your stationary phase.

      • Choose an Appropriate Eluent System: A typical starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM), with 0.5% Et₃N added to the entire mobile phase.

Q3: My NMR spectrum shows more than one set of peaks, suggesting diastereomers are present. How did this happen and can I fix it?

The formation of diastereomers indicates a loss of stereochemical control at one of the chiral centers, either during the initial ring formation or via epimerization later.

A3: Causality & Solutions

  • Non-Stereoselective Cyclization: The key stereochemistry is often set during the cyclization reaction. If this step is not highly selective, you will carry a mixture of diastereomers through the synthesis.

    • Troubleshooting: Revisit the asymmetric cyclization step. Factors like the choice of chiral catalyst (e.g., L-proline vs. other secondary amines), solvent, and temperature can dramatically influence the diastereomeric ratio (dr).[1] Optimization at this stage is critical.

  • Epimerization: Protons alpha to a carbonyl group (as in the lactam intermediate) can be acidic and may be removed by a base, leading to epimerization.

    • Troubleshooting: Avoid unnecessarily harsh basic conditions during the work-up or purification of the lactam intermediate. If epimerization is suspected, careful purification of the intermediate by flash chromatography or recrystallization before the reduction step is essential.

Frequently Asked Questions (FAQs)

Q: What is the optimal reducing agent for converting the precursor lactam to (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol?

A: Both Lithium aluminum hydride (LiAlH₄) and Borane dimethyl sulfide complex (BH₃·SMe₂) are highly effective. The choice often depends on lab preference and the specific substrate.

Reducing Agent Typical Solvent Temperature Pros Cons
LiAlH₄ Anhydrous THF, Diethyl Ether0 °C to RefluxVery powerful, reliablePyrophoric, requires careful quenching
BH₃·SMe₂ [2]Anhydrous THF0 °C to RefluxHigh selectivity, less pyrophoricVolatile, strong odor

Q: How should I properly quench a LiAlH₄ reduction for this synthesis?

A: The Fieser workup is a reliable and safe method. For a reaction using 'x' grams of LiAlH₄, cool the reaction mixture to 0 °C and add, sequentially and dropwise:

  • 'x' mL of water

  • 'x' mL of 15% (w/v) aqueous NaOH

  • '3x' mL of water Stir vigorously until a granular white precipitate (lithium and aluminum salts) forms. This precipitate can be easily removed by filtration, simplifying the work-up.

Q: Are there specific safety considerations for synthesizing pyrrolizidine alkaloids?

A: Yes. While the target molecule is a saturated necine base and generally considered less toxic than its unsaturated counterparts, caution is advised.[4] Many pyrrolizidine alkaloids are known for their hepatotoxicity.[5][6]

  • Handling: Always handle the compounds in a well-ventilated fume hood.

  • PPE: Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Reagents: Be mindful of the specific hazards of the reagents used, particularly pyrophoric reducing agents like LiAlH₄.

Detailed Experimental Protocol

Protocol: Purification of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol by Basic-Treated Column Chromatography

This protocol assumes you have completed the reduction and work-up, and your crude product is a concentrated oil or solid.

  • Prepare the Eluent: Prepare a stock solution of your mobile phase. A good starting point is Dichloromethane (DCM) and Methanol (MeOH). To a 1 L bottle of DCM, add 5 mL of triethylamine (Et₃N). To a 500 mL bottle of MeOH, add 2.5 mL of Et₃N. This ensures a consistent 0.5% base concentration.

  • Pack the Column: Dry pack a suitable size flash chromatography column with silica gel.

  • Equilibrate the Column: Flush the column with at least 5 column volumes of pure DCM containing 0.5% Et₃N. This deactivates the acidic sites on the silica.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM. If it doesn't dissolve well, add a few drops of MeOH. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of your crude product), dry it to a free-flowing powder, and carefully add it to the top of the packed column.

  • Run the Column: Start eluting with 100% DCM (+0.5% Et₃N). Gradually increase the polarity by adding increasing percentages of MeOH (+0.5% Et₃N). A typical gradient might be:

    • 2% MeOH in DCM

    • 4% MeOH in DCM

    • 6% MeOH in DCM

    • ...and so on, up to 10-15% MeOH.

  • Monitor Fractions: Collect fractions and monitor them by TLC, using a KMnO₄ stain for visualization.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

cluster_input Input cluster_analysis Analysis cluster_solution Solution Crude_Yield Low Yield? TLC_Crude Analyze Crude by TLC Crude_Yield->TLC_Crude SM_Present Starting Material Present? TLC_Crude->SM_Present Purification_Issue Streaking on TLC? SM_Present->Purification_Issue No Incomplete_Reaction Incomplete Reaction: - Increase reducing agent - Increase temperature/time - Check reagent quality SM_Present->Incomplete_Reaction Yes Purification_Loss Purification/Workup Loss: - Basify aqueous layer (pH>12) - Use polar extraction solvent - Continuous extraction Purification_Issue->Purification_Loss No Fix_Chromatography Improve Chromatography: - Add Et3N or NH4OH to eluent - Use Alumina stationary phase Purification_Issue->Fix_Chromatography Yes

Caption: A logical troubleshooting workflow for low yield issues.

References

  • Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). PMC. Available at: [Link]

  • Stereoselective Synthesis of C‑Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2026). ACS Publications. Available at: [Link]

  • Synthesis OF (1 R ,2 R ,7 R ,7a S )-1-Hydroxymethyl-2,3,5,6,7,7a-Hexahydropyrrolizidine-1,2,7-TRIOL from Rosmarinine Degradation. (2010). ResearchGate. Available at: [Link]

  • α-Oxamination of Amides via Electrophilic Activation. Organic Syntheses. Available at: [Link]

  • 1H-Pyrrolizin-1-ol, hexahydro-7-methylene-, (1R-trans)- | C8H13NO. PubChem. Available at: [Link]

  • Approaches to the synthesis of retronecine from some pyrrolidine precursors. UQ eSpace. Available at: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. (2021). PMC. Available at: [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI. Available at: [Link]

  • Optimization of extraction of pyrrolizidine alkaloids from plant material. (2016). ResearchGate. Available at: [Link]

  • Process for the purification of crude pyrroles. Google Patents.
  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. University of Canterbury Research Repository. Available at: [Link]

  • [Discussion] Tips and Tricks to getting better synthetic yields. (2014). Reddit. Available at: [Link]

  • Multi-Response Optimization of Pyrrolizidine Alkaloids Removal from Chrysanthemum morifolium by High-Pressure Extraction. (2022). MDPI. Available at: [Link]

  • Retrosynthesis Practice Problem | Organic Chemistry. (2025). YouTube. Available at: [Link]

  • Stereodivergent Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids. (2020). Organic Letters. Available at: [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019). MDPI. Available at: [Link]

  • Pyrrolizidine Alkaloids: How to Best Ensure the Lowest Level During Food Production. (2020). EIT Food. Available at: [Link]

  • 1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-, [1S-(1«alpha» ...]. Cheméo. Available at: [Link]

  • 1 H-Pyrrole-3-methanol, 1-methyl-α-propyl-. Organic Syntheses. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). KU-KIST Graduate School of Converging Science and Technology. Available at: [Link]

  • Retrosynthesis (Part 3): Pharmaceutical Synthesis Practice Problems. (2018). YouTube. Available at: [Link]

  • Help with Low Yield Synthesis. (2025). Reddit. Available at: [Link]

Sources

Optimization

Pyrrolizidine Alkaloid Extraction &amp; Recovery: Technical Support Center

Welcome to the Technical Support Center for the extraction and isolation of Pyrrolizidine Alkaloids (PAs). Due to their severe hepatotoxicity and strict regulatory limits in food, feed, and pharmaceuticals, achieving hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and isolation of Pyrrolizidine Alkaloids (PAs). Due to their severe hepatotoxicity and strict regulatory limits in food, feed, and pharmaceuticals, achieving high-efficiency, reproducible extraction of PAs and their N-oxide derivatives (PANOs) is critical. This guide provides mechanistic insights, validated protocols, and troubleshooting logic to optimize your sample preparation workflows.

Section 1: Core Extraction Methodologies & FAQs

Q: Why do I see highly variable recoveries between different PAs in the same sample? A: PAs naturally co-exist in two forms: free bases (lipophilic) and N-oxides (PANOs, highly hydrophilic)[1]. If your extraction solvent is too non-polar, PANOs will remain bound in the matrix. Conversely, if the solvent is purely aqueous without pH control, free bases will not efficiently partition. Mechanistic Causality: Acidification is non-negotiable. Using 2% formic acid in water or 1% tartaric acid in methanol protonates the nitrogen atom in the free base pyrrolizidine ring[2]. This converts all PAs into a highly polar, cationic state, harmonizing their solubility profiles and ensuring uniform extraction efficiency across both forms.

Q: Pressurized Liquid Extraction (PLE) vs. QuEChERS vs. SPE: Which should I choose for complex matrices? A: The choice depends entirely on the matrix complexity and the target analyte profile:

  • QuEChERS: While faster and aligned with green chemistry, QuEChERS relies on a salting-out partitioning step into acetonitrile. Highly polar PANOs often partition poorly into the organic layer, leading to low recoveries unless the method is heavily modified[3].

  • PLE: Uses elevated temperatures and pressures to decrease solvent viscosity and increase matrix penetration. However, high temperatures (>100°C) risk the thermal degradation or reduction of N-oxides to their free base forms[4].

  • SPE (Strong Cation Exchange): For complex matrices (e.g., honey, tea, botanical roots) with high flavonoid or chlorophyll content, Mixed-Mode Strong Cation Exchange (PCX) SPE remains the gold standard[1]. It exploits the basic nature of PAs, allowing aggressive washing of neutral/acidic interferences before targeted basic elution.

Quantitative Comparison of Extraction Methodologies
Extraction TechniqueMatrix SuitabilityAverage Recovery (%)Solvent VolumeProcessing TimeKey Limitation
Acidified Maceration Simple Plants70 - 85%High (>50 mL)> 12 hoursTime-consuming; high solvent waste[5].
Pressurized Liquid (PLE) Roots, Stems85 - 110%Medium (20 mL)20 - 30 minsHigh temperatures risk PANO degradation[4].
Modified QuEChERS Food, Feed75 - 90%Low (10 mL)< 15 minsPoor partitioning of highly polar N-oxides[3].
PCX Solid-Phase (SPE) Tea, Honey, Herbs90 - 98%Low (< 15 mL)30 minsRequires vacuum manifold; higher consumable cost[1].
μSPEed (Micro-SPE) Herbal Infusions95 - 100%Ultra-low (< 1 mL)< 2 minsLimited strictly to liquid samples/infusions[6].

Section 2: Self-Validating Protocol for Plant Matrices (PCX-SPE)

This protocol utilizes a mixed-mode polymeric sorbent with sulfonic acid groups (PCX) to isolate PAs from complex botanical matrices. Every step is designed as a self-validating system to ensure analytical integrity.

Step 1: Sample Preparation & Lysis

  • Lyophilize and mill the plant material to a particle size of <0.5 mm to maximize the surface area for solvent penetration[2].

Step 2: Acidified Extraction

  • Weigh 0.25 g of the powdered sample into a centrifuge tube. Add 25 mL of 2% formic acid in water/methanol (50:50, v/v).

  • Sonicate for 40 minutes at room temperature (strictly <50°C to prevent PANO degradation)[1].

  • Validation Checkpoint: After extraction, check the pH of the slurry. It must be < 3 to ensure full protonation of the pyrrolizidine ring. If pH > 3, matrix buffering has occurred; add concentrated formic acid dropwise.

Step 3: Centrifugation & SPE Conditioning

  • Centrifuge the sample at 5000× g for 10 minutes and collect the supernatant[1].

  • Condition a Cleanert PCX cartridge (200 mg/6 mL) with 5 mL of methanol, followed by 5 mL of LC-MS grade water[1]. Do not let the sorbent dry.

Step 4: Sample Loading & Matrix Wash

  • Load the acidified supernatant onto the cartridge at a flow rate of 1-2 mL/min. The positively charged PAs will bind ionically to the sulfonic acid groups.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of 1% formic acid in water[1].

  • Mechanistic Causality: This aggressive wash removes neutral and acidic interferences (e.g., phenolic acids, flavonoids, chlorophyll) that cause ion suppression in LC-MS/MS, while the basic PAs remain firmly bound.

Step 5: Targeted Elution & Reconstitution

  • Elute the target PAs with 5 mL of 5% ammonium hydroxide in methanol[2].

  • Mechanistic Causality: The highly basic pH neutralizes the protonated PAs, breaking the ionic interaction with the sorbent, while methanol acts as the displacement solvent.

  • Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of methanol/water (10:90, v/v)[1].

  • Validation Checkpoint: Spike a known concentration of an isotopic internal standard (e.g., retrorsine-d6) post-extraction to calculate matrix effects. Signal suppression should be <15%.

PA_Workflow Start Raw Plant Matrix (Lyophilized & Milled) Solvent Add Acidified Solvent (2% Formic Acid in Water/MeOH) Start->Solvent Extract Ultrasonic Extraction (Temp < 50°C, 40 min) Solvent->Extract Centrifuge Centrifugation (5000x g) & Supernatant Filtration Extract->Centrifuge SPE_Cond Condition PCX SPE (5 mL MeOH, 5 mL H2O) Centrifuge->SPE_Cond SPE_Load Load Sample Extract (PAs bind to cation exchange) SPE_Cond->SPE_Load SPE_Wash Wash Cartridge (H2O, then 1% Formic Acid) SPE_Load->SPE_Wash SPE_Elute Elute Target PAs (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Dry Dry under N2 & Reconstitute (10% MeOH for LC-MS/MS) SPE_Elute->Dry

Standardized PA extraction and PCX-SPE purification workflow.

Section 3: Troubleshooting Guide

Issue 1: Low recovery of PA N-oxides (PANOs) compared to free bases.

  • Cause: Thermal degradation during extraction (e.g., using Soxhlet extraction) or reduction of N-oxides to their free base forms[2]. Alternatively, reverse-phase SPE (like C18) was used, which fails to retain highly polar PANOs.

  • Solution: Maintain extraction temperatures below 50°C. Switch from C18 to a Strong Cation Exchange (PCX) sorbent. If using QuEChERS, ensure the extraction solvent is heavily acidified to force the N-oxides into the aqueous phase prior to salting out.

Issue 2: Severe matrix suppression observed during LC-MS/MS analysis.

  • Cause: Co-extraction of matrix components like flavonoids or chlorophylls, which compete for ionization in the Electrospray Ionization (ESI) source.

  • Solution: Your clean-up step is inadequate. Implement a two-step wash on your SPE cartridge. Ensure you are washing with 1% formic acid before the basic elution step to strip away acidic and neutral phenolics[1].

Issue 3: PAs are detected in the SPE wash fraction (Breakthrough).

  • Cause: The sample loading pH was too high, meaning the PAs were not fully protonated and failed to bind to the cation exchange sites.

  • Solution: Verify that the sample extract pH is < 3 before loading it onto the SPE cartridge. If necessary, add additional formic acid to the crude extract.

Troubleshooting Issue Issue: Low PA Recovery Check_Form Are N-oxides (PANOs) specifically low? Issue->Check_Form Thermal Thermal degradation. Reduce extraction temp < 50°C. Check_Form->Thermal Yes Check_Matrix Is LC-MS signal suppressed? Check_Form->Check_Matrix No Matrix_Sol Inadequate clean-up. Use PCX SPE to remove neutrals. Check_Matrix->Matrix_Sol Yes Check_pH Check Extraction pH Check_Matrix->Check_pH No pH_Sol PAs not protonated. Acidify to pH < 3 (2% Formic Acid). Check_pH->pH_Sol pH > 4

Troubleshooting decision tree for resolving low PA extraction recovery.

Sources

Troubleshooting

Improving resolution of hexahydropyrrolizinol isomers by HPLC

Technical Support Center: Improving Resolution of Hexahydropyrrolizinol Isomers by HPLC Welcome to the Technical Support Center for Pyrrolizidine Alkaloid (PA) Analysis. This guide is specifically engineered for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Improving Resolution of Hexahydropyrrolizinol Isomers by HPLC

Welcome to the Technical Support Center for Pyrrolizidine Alkaloid (PA) Analysis. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic separation of hexahydropyrrolizinol isomers—the core necine bases of PAs.

Due to their identical masses and nearly identical polarities, diastereomers like retronecine and heliotridine frequently co-elute, complicating LC-MS/MS quantification and downstream toxicological assessments. This guide synthesizes field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you achieve baseline resolution.

Diagnostic Workflow for Isomer Resolution

Before adjusting your instrument, trace your current method through the diagnostic logic tree below to identify the root cause of co-elution.

G Start Co-elution of Hexahydropyrrolizinol Isomers CheckPH Evaluate Mobile Phase pH (Current pH vs pKa ~8.5) Start->CheckPH Acidic Acidic (pH < 4) Protonated Amines CheckPH->Acidic Formic Acid Additive Alkaline Alkaline (pH > 10) Neutral Free Bases CheckPH->Alkaline Ammonia Additive Tailing Peak Tailing & Poor Retention Acidic->Tailing Sharp Sharp Peaks & Increased Retention Alkaline->Sharp Tailing->Alkaline Switch to High pH ColChoice Stationary Phase Selection Sharp->ColChoice CoreShell High-pH Stable Core-Shell C18 ColChoice->CoreShell ChiralPFP PFP or Chiral Column ColChoice->ChiralPFP If acidic pH is mandatory Resolved Baseline Resolution (Rs > 1.5) CoreShell->Resolved Gradient Optimization ChiralPFP->Resolved Orthogonal Selectivity

Troubleshooting workflow for resolving hexahydropyrrolizinol isomers using HPLC.

Knowledge Base: Troubleshooting FAQs

Q1: Why do retronecine and heliotridine isomers consistently co-elute on my standard C18 column? A1: Retronecine and heliotridine are diastereomers that differ only at the C7 stereocenter[3]. Because they share the exact same mass ( m/z 155) and fragmentation pattern, mass spectrometry alone cannot distinguish them [2]. On standard C18 columns under typical acidic LC-MS conditions (e.g., 0.1% formic acid), the basic nitrogen in the pyrrolizidine core (pKa ~8.5) is fully protonated. This high polarity causes the molecules to elute near the void volume. Furthermore, the protonated amines interact with residual, un-endcapped silanols on the silica support, causing severe peak tailing that masks any subtle stereochemical separation.

Q2: Should I use acidic or alkaline mobile phases for necine base separation? A2: For baseline resolution, shifting to an alkaline mobile phase (pH 10.0–10.5) is highly recommended and has become the gold standard for PA isomer separation [1]. Causality: At a pH two units above the pKa of the necine base, the tertiary amine remains in its neutral (un-ionized) free-base state. This dramatically increases the molecule's hydrophobicity, forcing it to partition deeper into the C18 stationary phase. The increased retention factor ( k′ ) allows the column's theoretical plates enough time to resolve the subtle spatial differences between the C7 hydroxyl groups of the isomers.

Q3: If I switch to an alkaline mobile phase, what column should I use? A3: Standard silica columns will dissolve at pH > 8. You must use a column engineered for high-pH stability, such as those utilizing ethylene-bridged hybrid (BEH) particles or specialized core-shell technologies (e.g., Kinetex EVO C18) [1]. Core-shell particles are particularly effective because their solid core limits the diffusion path of the analytes, minimizing band broadening and delivering ultra-high efficiency necessary for isomer resolution [3].

Quantitative Data: Impact of Chromatographic Conditions

To illustrate the mechanistic impact of pH and column chemistry on isomer resolution, reference the expected chromatographic parameters below:

Chromatographic ConditionMobile Phase pHRetention Factor ( k′ )Peak Symmetry ( As​ )Resolution ( Rs​ )Clinical/Analytical Outcome
Standard C18 + Formic Acid 2.8< 1.0> 2.0 (Severe Tailing)< 0.8Co-elution; inaccurate quantification.
PFP Column + Formic Acid 2.81.5 - 2.01.4 - 1.81.1 - 1.3Partial resolution via dipole interactions.
Core-Shell C18 + Ammonia 10.5> 3.01.0 - 1.2 (Ideal)> 1.5 Baseline resolution; accurate MS/MS integration.

Experimental Protocol: High-pH LC-MS/MS Optimization

This methodology provides a self-validating framework for separating hexahydropyrrolizinol isomers. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are met.

Phase 1: Mobile Phase Preparation

  • Buffer A (Aqueous): Prepare 5 mM Ammonium bicarbonate in LC-MS grade water. Adjust the pH to exactly 10.5 using LC-MS grade ammonium hydroxide.

    • Self-Validation Check: Verify the pH with a calibrated pH meter. A pH below 10.0 will result in partial ionization, leading to peak splitting and irreproducible retention times.

  • Buffer B (Organic): 100% LC-MS grade Methanol. (Methanol often provides better stereoselectivity for PAs than acetonitrile due to protic interactions).

Phase 2: Column Installation & Equilibration

  • Install a high-pH stable core-shell column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate the system at 5% Buffer B for at least 15 column volumes until the delta backpressure is < 2%.

Phase 3: Gradient Elution Profile Program the following gradient at a flow rate of 0.4 mL/min:

  • 0.0 - 2.0 min: Hold at 5% B. (Causality: Focuses the analytes into a tight band at the head of the column).

  • 2.0 - 10.0 min: Linear ramp from 5% B to 40% B. (Causality: Shallow gradient maximizes the resolution of the stereoisomers).

  • 10.0 - 12.0 min: Ramp to 95% B and hold to wash tightly bound matrix components.

  • 12.1 - 15.0 min: Return to 5% B for re-equilibration.

Phase 4: MS/MS Detection & System Suitability Test (SST)

  • Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Monitor the primary isobaric transitions for retronecine/heliotridine: m/z 156.1 138.1 (loss of H2​O ) and m/z 156.1 94.1 [2].

  • Mandatory SST: Inject a 10 ng/mL mixed standard containing both retronecine and heliotridine.

    • Validation Gate: You may only proceed with experimental sample analysis if the chromatographic valley between the two isomer peaks returns completely to baseline (Resolution Rs​≥1.5 ). If Rs​<1.5 , decrease the gradient slope between 2 and 10 minutes.

References

  • Klein, L. M., Gabler, A. M., Rychlik, M., Gottschalk, C., & Kaltner, F. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry.[Link]

  • Al-Subaie, S., Alowaifeer, A. M., & Mohamed, M. E. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Foods.[Link]

  • Enge, A.-M., Kaltner, F., Gottschalk, C., & Hessel-Pras, S. (2021). Active Transport of Hepatotoxic Pyrrolizidine Alkaloids in HepaRG Cells. International Journal of Molecular Sciences.[Link]

Optimization

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Pyrrolizidine Alkaloids

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pyrrolizidine Alkaloids (PAs) by LC-MS/MS. This center provides in-depth, exp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Pyrrolizidine Alkaloids (PAs) by LC-MS/MS. This center provides in-depth, experience-based troubleshooting guides and FAQs to address the significant challenge of matrix effects, which can compromise the accuracy, precision, and sensitivity of your results.

Section 1: Understanding Matrix Effects in PA Analysis

Matrix effects are a phenomenon in which co-eluting, undetected compounds from the sample matrix alter the ionization efficiency of the target analytes in the mass spectrometer's ion source.[1][2] This leads to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which are detrimental to reliable quantification.[1][3]

In Electrospray Ionization (ESI), the most common technique for PA analysis, matrix effects primarily occur due to competition between analytes and matrix components for access to the droplet surface and for a limited number of charges during the transition to the gas phase.[4][5][6] High concentrations of co-eluting species can also alter the droplet's physical properties, such as surface tension and viscosity, hindering the efficient formation of gas-phase analyte ions.[4]

PAs are often analyzed in highly complex matrices like herbal supplements, honey, tea, milk, and animal feed.[7][8][9] These samples are rich in compounds such as pigments, lipids, sugars, polyphenols, and other alkaloids that are notorious for causing significant matrix effects.[10]

Section 2: Troubleshooting & Mitigation Strategies (Q&A Format)

This section is designed to provide direct answers to common issues encountered during method development and routine analysis.

Sample Preparation & Extraction

Q1: My PA signal is heavily suppressed, and my results are inconsistent. How can I improve my sample cleanup?

A: This is the most common issue in PA analysis. Inadequate sample cleanup is the primary cause of severe matrix effects. Improving your sample preparation is the most effective way to combat this.[3][11] The goal is to selectively remove interfering compounds while efficiently recovering your target PAs. Here are the main strategies, from simplest to most effective:

  • Dilute and Shoot: This involves simply diluting the initial sample extract. While it can reduce matrix effects by lowering the concentration of interfering compounds, it also reduces the analyte concentration, which may compromise the sensitivity and limits of quantification (LOQ) of your assay.[12][13] This approach is only feasible when the original PA concentration is very high and the assay has excellent sensitivity.[12]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous and organic). It can be effective but may require larger volumes of organic solvents and can be difficult to automate.[14]

  • Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up complex samples for PA analysis.[1][11][14] It offers superior removal of interferences compared to LLE or protein precipitation and can also be used to concentrate the analytes.[3][15]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, QuEChERS has been successfully adapted for PA analysis in matrices like honey and herbs.[16][17][18] It involves a salting-out extraction followed by a dispersive SPE (dSPE) cleanup step.[17]

Q2: Which Solid-Phase Extraction (SPE) sorbent is best for Pyrrolizidine Alkaloids?

A: Because PAs are basic compounds, strong cation-exchange (SCX) cartridges are the most effective and commonly recommended sorbent for their extraction from complex matrices like honey, tea, and herbal products.[1][8][19][20] The mechanism involves retaining the protonated (positively charged) PAs on the negatively charged sorbent while allowing neutral and acidic interferences to be washed away. The PAs are then eluted with a basic solution. This provides a high degree of selectivity and cleanup.

Q3: My matrix is honey, which is very complex. Is there a specific extraction protocol you recommend?

A: For honey, a common and effective procedure involves an initial acidic extraction followed by cleanup on an SCX SPE cartridge.[8] A simplified method known as QuPPe (a variant of QuEChERS) has also demonstrated good recoveries for both PAs and their N-oxides in honey with a simple extraction using an acidified methanol-water mixture.[21] Several studies have successfully applied QuEChERS-based methods for PA and tropane alkaloid analysis in honey, showing good linearity and recovery.[16][18]

Chromatographic Solutions

Q4: Can I reduce matrix effects without changing my sample prep? My throughput is critical.

A: Yes, optimizing the chromatographic separation is a powerful tool. The goal is to separate the elution of your target PAs from the co-eluting matrix components that cause suppression.[11][12]

  • Gradient Optimization: Altering the gradient slope or holding it at certain points can improve the resolution between your analytes and interferences.

  • Column Chemistry: If you are using a standard C18 column, consider switching to a different chemistry (e.g., Phenyl-Hexyl, Pentafluorophenyl) that may offer different selectivity for your matrix interferences.

  • Improve Peak Shape and Width: Using Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly reduce matrix effects. UHPLC provides narrower and sharper peaks, which means there is less time for co-elution with interfering compounds, thereby reducing the window for ion suppression.

Mass Spectrometry & Ionization

Q5: Can I just tune my MS source parameters to reduce matrix effects?

A: While not a complete solution, optimizing ESI source parameters can help mitigate matrix effects to some extent.[12] Parameters like nebulizing gas flow, desolvation gas temperature, and capillary voltage should be carefully tuned.[22] The goal is to find conditions that favor the ionization of your analytes over the matrix components. However, this is generally less effective than improving sample preparation or chromatography.

Q6: Is APCI a better choice than ESI to avoid matrix effects for PA analysis?

A: Atmospheric Pressure Chemical Ionization (APCI) is known to be less susceptible to matrix effects than ESI.[5][23] However, ESI is generally the preferred method for polar compounds like PAs due to its superior sensitivity.[4][24] While APCI could be considered if matrix effects are insurmountable by other means, it may result in a significant loss of sensitivity for most PA applications.

Calibration & Quantification Strategies

Q7: My external calibration in solvent works perfectly, but my QC samples in matrix fail. What's wrong?

A: This is a classic sign of significant matrix effects. Your calibration curve prepared in a clean solvent does not experience the same ionization suppression or enhancement as your analytes in the actual sample matrix.[11] To solve this, you must use a calibration strategy that compensates for the matrix effect.

  • Matrix-Matched Calibration: This is the most common and recommended approach when stable isotope-labeled internal standards are not available.[1][8] Calibration standards are prepared by spiking known concentrations of analytes into a blank matrix extract that is representative of your samples.[1][25] This ensures that the standards and samples experience the same degree of matrix effect, leading to more accurate quantification.[11][26]

  • Standard Addition: This method is highly effective, especially when a representative blank matrix is unavailable or when matrix composition varies significantly between samples.[12] It involves adding known amounts of the analyte to aliquots of the actual sample.[27] While very accurate, it is more laborious as each sample requires its own calibration curve.[25][27]

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the gold standard for compensating for matrix effects.[1][12] A SIL-IS is a version of your analyte where some atoms (like ²H, ¹³C, or ¹⁵N) have been replaced with their heavy isotopes. It co-elutes with the analyte and experiences nearly identical matrix effects.[11] Because you measure the ratio of the analyte to the SIL-IS, any signal suppression or enhancement is effectively canceled out.[11] The main drawbacks are the high cost and limited commercial availability for many PAs.[12]

Section 3: Advanced Protocols & Workflows

Protocol: Generic Strong Cation-Exchange (SCX) SPE for PAs in Herbal Matrices
  • Sample Extraction:

    • Weigh 1g of homogenized herbal material into a centrifuge tube.

    • Add 10 mL of 0.05 M sulfuric acid.[8][19]

    • Vortex thoroughly and extract using an overhead shaker for at least 1 hour (or overnight).[19]

    • Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Condition a 3 mL, 60 mg SCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of 0.05 M sulfuric acid. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the entire supernatant from Step 1 onto the conditioned SPE cartridge.

  • Washing (Interference Removal):

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the PAs from the cartridge using 5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.

    • Collect the eluate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid). Vortex to mix, and transfer to an LC vial for analysis.

Protocol: Assessment of Matrix Effects by Post-Extraction Spike

This protocol allows you to quantitatively measure the percentage of ion suppression or enhancement.[1][3]

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Prepare a standard of your PA(s) in the final reconstitution solvent at a target concentration (e.g., 50 ng/mL).

    • Set B (Blank Matrix Extract): Extract a blank matrix sample (known to be free of PAs) using your complete sample preparation method.

    • Set C (Post-Spiked Matrix): Take an aliquot of the blank matrix extract from Set B and spike it with the PA(s) to achieve the same final concentration as Set A.

  • Analysis: Analyze multiple replicates (n=3-5) of all three sets by LC-MS/MS.

  • Calculation:

    • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • Interpretation:

      • A value of 100% indicates no matrix effect.

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

Section 4: Summary of Mitigation Strategies

StrategyPrincipleAdvantagesDisadvantages
Sample Dilution Reduces concentration of all components, including interferences.Simple, fast, inexpensive.[15]Reduces analyte sensitivity; may not be sufficient for low-level quantification.[12][13]
Solid-Phase Extraction (SPE) Chromatographic separation of analytes from matrix interferences.Highly effective cleanup, can concentrate analyte, can be automated.[3][11][14]More time-consuming and costly than simple methods, requires method development.[15]
QuEChERS Combines salting-out extraction with dispersive SPE cleanup.Fast, effective, uses less solvent than traditional methods.[17]May require optimization for specific PA/matrix combinations.[17]
Chromatographic Separation Separates analytes from interferences in time before they enter the MS.Reduces co-elution, directly addresses the cause of suppression.[11]May increase run times; may not resolve all interferences.
Matrix-Matched Calibration Calibrators and samples experience the same matrix effect.Effectively compensates for consistent matrix effects, accurate.[1][11][25]Requires a reliable source of blank matrix, which can be difficult to obtain.[12]
Standard Addition Each sample is its own calibrator.Highly accurate, compensates for sample-to-sample variability, no blank matrix needed.[12]Very laborious, time-consuming, and uses more sample volume.[25][27]
Stable Isotope-Labeled IS Co-eluting standard experiences identical matrix effects, allowing for ratio-based correction.The most robust and accurate method for compensation.[1][12]Expensive and not commercially available for all PAs.[12]

Section 5: Visual Workflows

MatrixEffect_DecisionTree start Start: Inaccurate Results or Poor Reproducibility Observed assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_effect Is Matrix Effect Significant? (e.g., >20% suppression/enhancement) assess->is_effect sample_prep Improve Sample Preparation is_effect->sample_prep Yes end_node Re-validate Method is_effect->end_node No dilute Dilute Sample sample_prep->dilute Simple & Fast spe Implement/Optimize SPE (e.g., SCX) sample_prep->spe Most Effective quechers Try QuEChERS sample_prep->quechers Balanced Approach chromatography Optimize Chromatography calibration Use Compensatory Calibration chromatography->calibration matrix_match Matrix-Matched Calibration calibration->matrix_match Blank Available std_add Standard Addition calibration->std_add No Blank / Variable Matrix sil_is Use Stable Isotope-Labeled IS calibration->sil_is Gold Standard dilute->chromatography spe->chromatography quechers->chromatography matrix_match->end_node std_add->end_node sil_is->end_node

Caption: Decision tree for troubleshooting and mitigating matrix effects.

IonSuppression_Mechanism cluster_source ESI Droplet in Ion Source analyte PA Analyte droplet Droplet Surface (Limited Space & Charge) analyte->droplet Wants to ionize matrix_comp Matrix Interference matrix_comp->droplet Competes for surface/charge gas_phase Gas Phase Ions (To Mass Analyzer) droplet->gas_phase Successful Ionization suppressed_signal Reduced PA Signal (Ion Suppression) gas_phase->suppressed_signal Fewer PA ions detected

Caption: Mechanism of ion suppression in the ESI source.

Section 6: References

  • Díaz, A. (2018, August 1). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 31(8). Retrieved March 13, 2026, from [Link]

  • Ion suppression (mass spectrometry) - Wikipedia. (n.d.). Retrieved March 13, 2026, from [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). Retrieved March 13, 2026, from [Link]

  • Martinello, M., et al. (2017). Development and Validation of a QuEChERS Method Coupled to Liquid Chromatography and High Resolution Mass Spectrometry to Determine Pyrrolizidine and Tropane Alkaloids in Honey. Food Chemistry, 234, 295-302. doi: 10.1016/j.foodchem.2017.04.186. Retrieved March 13, 2026, from [Link]

  • Claeys, M., et al. (2013). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Analytical Methods in Chemistry, 2013, 897593. doi: 10.1155/2013/897593. Retrieved March 13, 2026, from [Link]

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Retrieved March 13, 2026, from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved March 13, 2026, from [Link]

  • Wang, S., et al. (2023). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies. Molecules, 28(2), 746. doi: 10.3390/molecules28020746. Retrieved March 13, 2026, from [Link]

  • Gaisl, T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2539-2547. doi: 10.1021/jasms.3c00219. Retrieved March 13, 2026, from [Link]

  • Thiageswaran, S. (2026, February 17). Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS. Separation Science. Retrieved March 13, 2026, from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021, November 2). LCGC International, 39(11), 534-539. Retrieved March 13, 2026, from [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma. Retrieved March 13, 2026, from [Link]

  • Bordin, D. C. M., et al. (2019). Straightforward Determination of Pyrrolizidine Alkaloids in Honey through Simplified Methanol Extraction (QuPPE) and LC-MS/MS Modes. ACS Omega, 4(25), 21326-21334. doi: 10.1021/acsomega.9b02927. Retrieved March 13, 2026, from [Link]

  • Flow charts of two extraction methods developed to extract PAs from herbal medicines. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Effects of five different solid phase extration (SPE) cartridges on the recoveries of 34 PAs compounds. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Sample Preparation for Protein Quantification by LC MS/MS. (n.d.). Retrieved March 13, 2026, from [Link]

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. (2017, January 16). Agilent Technologies. Retrieved March 13, 2026, from [Link]

  • Wang, Z., et al. (2025). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Foods, 14(7), 1083. doi: 10.3390/foods14071083. Retrieved March 13, 2026, from [Link]

  • Jafari, M., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytical Methods, 13(33), 3749-3763. doi: 10.1039/D1AY00887A. Retrieved March 13, 2026, from [Link]

  • Cramer, L., et al. (2018). Pyrrolizidine Alkaloids in the Food Chain: Is Horizontal Transfer of Natural Products of Relevance? Toxins, 10(11), 463. doi: 10.3390/toxins10110463. Retrieved March 13, 2026, from [Link]

  • Li, Y., et al. (2019). Development of UPLC-Q-TOF-MS Coupled with Cation-exchange Solid-phase Extraction Method for the Determination of Ten Pyrrolizidine Alkaloids in Herbal Medicines. Journal of Chromatographic Science, 58(4), 322-329. doi: 10.1093/chromsci/bmz120. Retrieved March 13, 2026, from [Link]

  • QuEChERS Application to the Determination of Pyrrolizidine Alkaloids. (2022, May 12). Encyclopedia MDPI. Retrieved March 13, 2026, from [Link]

  • Development and validation of a QuEChERS method coupled to liquid chromatography and high resolution mass spectrometry to determine pyrrolizidine and tropane alkaloids in honey. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Cramer, L., et al. (2013). Pyrrolizidine alkaloids in the food chain: development, validation, and application of a new HPLC-ESI-MS/MS sum parameter method. Journal of Agricultural and Food Chemistry, 61(47), 11382-91. doi: 10.1021/jf403647u. Retrieved March 13, 2026, from [Link]

  • Pyrrolizidine Alkaloids in the Food Chain: Development, Validation, and Application of a New HPLC-ESI-MS/MS Sum Parameter Method. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Khodadoust, S., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5549-5566. doi: 10.1039/D1AN00877D. Retrieved March 13, 2026, from [Link]

  • Procedural vs. Matrix Matched Calibration. (n.d.). EURL-AO. Retrieved March 13, 2026, from [Link]

  • Solvent-Free Determination of Selected Polycyclic Aromatic Hydrocarbons in Plant Material Used for Food Supplements Preparation: Optimization of a Solid Phase Microextraction Method. (2023, August 8). MDPI. Retrieved March 13, 2026, from [Link]

  • External Standards or Standard Addition? Selecting and Validating a Method of Standardization. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • A novel approach for fast and simple determination pyrrolizidine alkaloids in herbs by ultrasound-assisted dispersive solid phase extraction method coupled to liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • Standard Addition Procedure in Analytical Chemistry. (2023, March 23). AlpHa Measure. Retrieved March 13, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Enhancing the Mass Spectrometric Ionization of (1r,7Ar)-Hexahydro-1h-pyrrolizin-1-ol

Welcome to the technical support center dedicated to addressing the challenges associated with the mass spectrometric analysis of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the mass spectrometric analysis of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the poor ionization of this and structurally similar compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these analytical hurdles and achieve robust and reliable results.

Understanding the Challenge: The Chemical Nature of (1r,7Ar)-Hexahydro-1h-pyrrolizin-1-ol

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, a member of the pyrrolizidine alkaloid family, possesses a unique chemical structure that contributes to its challenging analysis by mass spectrometry[1]. Its bicyclic ring system contains a tertiary amine and a hydroxyl group. While the tertiary amine is basic and can be protonated, the molecule's overall polarity and the steric hindrance around the nitrogen can lead to poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI).

The basicity of the tertiary amine, with a predicted pKa value in the range of 9-10, suggests that it should be readily protonated in the acidic mobile phases typically used in reversed-phase liquid chromatography-mass spectrometry (LC-MS)[2][3][4][5]. However, factors such as the analyte's conformation in solution and the presence of the hydroxyl group can influence its accessibility for protonation and its behavior in the gas phase, leading to a weaker than expected signal.

This guide will walk you through a systematic approach to improving the ionization of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, from optimizing your current methodology to employing chemical derivatization for a significant boost in signal intensity.

Troubleshooting Guide: Enhancing the Signal of Underivatized (1r,7Ar)-Hexahydro-1h-pyrrolizin-1-ol

Before resorting to derivatization, it is crucial to ensure that your existing LC-MS method is fully optimized. This section provides a question-and-answer style guide to troubleshoot and enhance the signal of the native compound.

Q1: My ESI signal for (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is weak or non-existent in positive ion mode. What are the first steps I should take?

A1: Poor signal in positive mode ESI for a basic compound like this can stem from several factors. Here is a logical troubleshooting workflow:

graph TroubleshootingWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

1. Mobile Phase Composition and pH:

  • Acidic Modifier: Ensure your mobile phase contains an acidic modifier to promote protonation of the tertiary amine. Formic acid at a concentration of 0.1% is a good starting point[6]. The acidic conditions will ensure the analyte is in its protonated form in solution, which is essential for ESI.

  • Solvent Choice: While acetonitrile is a common organic solvent, methanol can sometimes enhance the ESI signal for certain compounds. Prepare fresh mobile phases with high-purity, MS-grade solvents to minimize background noise and the formation of unwanted adducts[6].

2. ESI Source Parameter Optimization:

  • Capillary Voltage: This is a critical parameter. While a default value might work for many compounds, optimizing the capillary voltage for your specific analyte can significantly improve the signal.

  • Gas Flows and Temperatures: The nebulizing and drying gas flows and temperatures are crucial for efficient desolvation. Higher flow rates and temperatures are generally needed for more aqueous mobile phases. However, excessive temperatures can lead to thermal degradation of the analyte.

  • Source Position: The position of the ESI probe relative to the mass spectrometer inlet can have a dramatic effect on signal intensity.

Table 1: Recommended Starting ESI Source Parameters for Optimization

ParameterRecommended Starting ValueOptimization Range
Capillary Voltage3.5 kV2.5 - 4.5 kV
Nebulizer Gas35 psi20 - 50 psi
Drying Gas Flow10 L/min5 - 15 L/min
Drying Gas Temp.300 °C250 - 350 °C

3. Liquid Chromatography Conditions:

  • Column Chemistry: Interactions between the basic analyte and residual silanol groups on the surface of C18 columns can lead to poor peak shape (tailing) and reduced signal intensity. Consider using a column with end-capping or a different stationary phase designed for the analysis of basic compounds.

  • Flow Rate: Ensure your flow rate is appropriate for your column dimensions and the ESI source.

Q2: I've optimized my ESI conditions, but the signal is still not sufficient for my application. Should I try a different ionization technique?

A2: Yes, if ESI is not providing the desired sensitivity, Atmospheric Pressure Chemical Ionization (APCI) is a logical next step. APCI is often more suitable for less polar and thermally stable compounds of lower molecular weight[6]. Since (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol has a relatively low molecular weight and moderate polarity, it is a good candidate for APCI.

APCI Mechanism: In APCI, the sample is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules in the gas phase, which in turn transfer a proton to the analyte molecules[6].

Optimizing APCI Parameters:

  • Vaporizer Temperature: This is a critical parameter in APCI. The temperature must be high enough to vaporize the analyte completely but not so high as to cause thermal degradation.

  • Corona Current: The corona discharge current influences the extent of primary ionization of the solvent.

  • Gas Flows: Similar to ESI, the nebulizing and auxiliary gas flows play a role in the efficiency of the process.

Table 2: Recommended Starting APCI Source Parameters for Optimization

ParameterRecommended Starting ValueOptimization Range
Vaporizer Temperature350 °C300 - 450 °C
Corona Current4 µA2 - 6 µA
Nebulizer Gas40 psi30 - 60 psi
Drying Gas Flow8 L/min5 - 12 L/min
Drying Gas Temp.250 °C200 - 300 °C

Derivatization Strategies: A Powerful Solution for Poor Ionization

When optimization of the ionization source and chromatography is insufficient, chemical derivatization offers a robust solution to dramatically improve the ionization efficiency of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol. Derivatization modifies the analyte's structure to introduce a more readily ionizable group[7][8].

For (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, we can target either the hydroxyl group or the tertiary amine.

Strategy 1: Derivatization of the Hydroxyl Group with Trichloroacetyl Isocyanate

This strategy focuses on converting the polar hydroxyl group into a derivative that is more amenable to ionization. Trichloroacetyl isocyanate is a highly reactive reagent that rapidly and quantitatively derivatizes alcohols at room temperature[9]. The resulting carbamate derivative can exhibit improved chromatographic properties and ionization efficiency.

graph DerivatizationWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Experimental Protocol: Derivatization with Trichloroacetyl Isocyanate

  • Sample Preparation: Prepare a solution of your sample containing (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol in an aprotic solvent such as acetonitrile or dichloromethane at a concentration of approximately 1 mg/mL.

  • Reagent Preparation: Prepare a solution of trichloroacetyl isocyanate in the same aprotic solvent. A 1.1 molar excess of the reagent is typically sufficient.

  • Reaction: To the sample solution, add the trichloroacetyl isocyanate solution. The reaction is typically complete within 1 minute at room temperature[9].

  • Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of water.

  • Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS system.

Strategy 2: Quaternization of the Tertiary Amine with Methyl Iodide

This approach introduces a permanent positive charge onto the molecule by converting the tertiary amine into a quaternary ammonium salt. This "charge-tagging" strategy is highly effective for enhancing the ESI signal in positive ion mode[10]. Methyl iodide is a common and effective reagent for this purpose.

Experimental Protocol: Quaternization with Methyl Iodide

  • Sample Preparation: Dissolve the sample containing (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol in a suitable solvent such as acetone or acetonitrile.

  • Reagent Addition: Add an excess of methyl iodide to the sample solution. A 2 to 5 molar excess is generally recommended[10].

  • Reaction: The reaction can be performed at room temperature or with gentle heating (e.g., reflux in acetone at 56°C) for 2 to 6 hours to ensure complete conversion[10]. The progress can be monitored by TLC or by direct infusion of a small aliquot into the mass spectrometer.

  • Product Isolation (Optional): The resulting quaternary ammonium salt may precipitate from the solution, especially upon cooling. It can be isolated by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the reaction mixture can be directly diluted for LC-MS analysis.

  • Analysis: Dilute the reaction mixture or the redissolved product with the initial mobile phase for LC-MS analysis.

Frequently Asked Questions (FAQs)

Q: Why is my baseline so noisy when analyzing pyrrolizidine alkaloids?

A: A noisy baseline can be due to several factors, including contaminated solvents, a dirty ion source, or a bleeding LC column. Always use high-purity, MS-grade solvents and ensure your ion source is cleaned regularly. If the problem persists, try flushing your column with a strong solvent to remove any adsorbed contaminants[1].

Q: I see a lot of adducts in my mass spectrum. How can I reduce them?

A: Adduct formation, particularly with sodium ([M+Na]+), is common in ESI. Reducing the concentration of salts in your sample and mobile phase is the most effective way to minimize adducts. Ensure you are using high-purity water and solvents. If adducts are still a problem, consider using a lower concentration of your mobile phase additive or trying a different additive, such as ammonium formate instead of formic acid. Derivatization can also help reduce adduct formation by creating a more readily protonated species[7].

Q: Can I use both derivatization strategies on the same molecule?

A: It is possible to derivatize both the hydroxyl group and the tertiary amine. However, this adds complexity to the sample preparation. It is generally recommended to start with one derivatization strategy and assess the improvement in signal. If necessary, a sequential derivatization could be developed, but care must be taken to ensure the first derivative is stable under the conditions of the second reaction.

Q: Will derivatization affect the chromatography?

A: Yes, derivatization will change the polarity and potentially the size of the molecule, which will affect its retention on a reversed-phase column. You will likely need to re-optimize your chromatographic method after derivatization. The carbamate derivative from the trichloroacetyl isocyanate reaction will be less polar and will likely have a longer retention time. The quaternary ammonium salt will be more polar and may have a shorter retention time.

References

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  • ResearchGate. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery | Request PDF. Retrieved from [Link]

  • ResearchGate. (2019, October 14). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Retrieved from [Link]

  • DTIC. (n.d.). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from [Link]

  • PubMed. (2006, July 1). Enhancement of amino acid detection and quantification by electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Enhancement of Amino Acid Detection and Quantification by Electrospray Ionization Mass Spectrometry | Request PDF. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volate primary and secondary amines as NIT (naphtylisothiocyanate) derivatives | Request PDF. Retrieved from [Link]

  • ACS Publications. (2025, November 14). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2025, November 14). Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. Retrieved from [Link]

  • Taipei Medical University. (2025, February 1). A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • myadlm.org. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • PubMed. (2018, September 21). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-massspectrometry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Quantification of alcohols, diols and glycerol in fermentation with an instantaneous derivatization using trichloroacetyl isocyanante via liquid chromatography-mass spectrometry | Request PDF. Retrieved from [Link]

  • American Laboratory. (2009, June 18). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • ScienceOpen. (n.d.). Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication:. Retrieved from [Link]

  • LCGC International. (2019, October 16). Ionisation efficiency ladders: reaching optimum ionisation in LC-MS. Retrieved from [Link]

  • ResearchGate. (2025, November 23). Troubleshooting for LC-MS/MS | Request PDF. Retrieved from [Link]

  • LCGC International. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • LCGC International. (2026, March 10). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Retrieved from [Link]

  • LCMS Limited. (n.d.). Understanding, Optimizing and Applying LC/MS/MS Techniques using Electrospray, APCI and APPI to Develop Successful Methods. Retrieved from [Link]

  • Shimadzu. (n.d.). Interfaces for LC-MS. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Amine additives for improved in-ESI H/D exchange. Retrieved from [Link]

  • University of Southampton. (n.d.). Ionisation enhancement through use of a supercritical fluid and a novel ionisation technique. Retrieved from [Link]

  • OSTI.gov. (2021, January 29). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]

  • ResearchGate. (2023, August 20). Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination. Retrieved from [Link]

  • Spiral. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the polar metabolome. Retrieved from [Link]

  • J-STAGE. (n.d.). Derivatization in Liquid Chromatography/Mass Spectrometric Analysis of Neurosteroids. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Retrieved from [Link]

  • Pradeep Research Group. (2017, September 16). Atmospheric Pressure Chemical Ionization (APCI) INSTRUMENTAL TECHNIQUE. Retrieved from [Link]

  • AB SCIEX. (n.d.). APCI Ion Source Manual. Retrieved from [Link]

  • PubMed. (2006, June 23). On the determination of underivatised fatty alcohol ethoxylates by electrospray ionisation-mass spectrometry. Retrieved from [Link]

  • MDPI. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • Semantic Scholar. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • ACS Publications. (2008, October 15). Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007117665A2 - Derivatization-enhanced analysis of amino acids and peptides.
  • MDPI. (2022, December 7). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Retrieved from [Link]

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  • BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol. Retrieved from [Link]

  • Shimadzu. (n.d.). 09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction. Retrieved from [Link]

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Sources

Optimization

Stabilization of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol during storage

Technical Support Center: (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol Guide Topic: Best Practices for the Stabilization and Storage of (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol Welcome to the technical support guide for (1R,7aR)-h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol

Guide Topic: Best Practices for the Stabilization and Storage of (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol

Welcome to the technical support guide for (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on maintaining the stability and purity of this compound during storage. As a saturated pyrrolizidine necine base, its amino alcohol structure presents specific stability challenges that must be proactively managed.[1][2] This guide synthesizes field-proven insights and established analytical principles to ensure the long-term integrity of your experimental materials.

Section 1: Understanding the Stability of (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol

(1R,7aR)-hexahydro-1H-pyrrolizin-1-ol is a tertiary amine and a secondary alcohol. Unlike unsaturated pyrrolizidine alkaloids (PAs) known for their toxicity, this saturated analog is not inherently genotoxic but requires careful handling to prevent degradation.[3] The primary routes of degradation are oxidation of the tertiary amine to an N-oxide and, to a lesser extent, other oxidative or pH-mediated reactions. The stability of PAs is known to be influenced by temperature, pH, and exposure to oxygen and light.[4][5]

Potential Degradation Pathway

The most common degradation pathway involves the oxidation of the nitrogen atom in the pyrrolizidine ring.

Parent (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (C₇H₁₃NO) N_Oxide Corresponding N-Oxide (C₇H₁₃NO₂) Parent->N_Oxide Oxidation (+O₂)

Caption: Primary oxidative degradation pathway.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol.

Q1: What is the optimal temperature for storing the compound? A: For long-term stability (>6 months), storage at -20°C to -80°C is highly recommended, especially for the solid form. For short-term storage (weeks to a few months), refrigeration at 2-8°C is acceptable, provided other conditions are met. Studies on other PAs have shown that lower temperatures significantly slow degradation kinetics.[6]

Q2: Should I store the compound as a solid or in solution? A: Storing the compound as a dry, crystalline solid is unequivocally the best practice for long-term stability. When in solution, the compound has greater molecular mobility and is more exposed to trace impurities (like peroxides in solvents) or dissolved oxygen, accelerating degradation. Prepare solutions fresh whenever possible.

Q3: If I must store it in solution, what is the best solvent? A: High-purity (e.g., HPLC or LC-MS grade) acetonitrile is an excellent choice for preparing stock solutions.[7] Anhydrous aprotic solvents are generally preferred. If an alcohol is required, methanol can be used, but ensure it is of high purity and de-gassed.[6] Avoid aqueous solutions for long-term storage unless buffered to a slightly acidic pH (pH 4-6), as PAs are more stable in acidic conditions and can hydrolyze or degrade in alkaline solutions.[4][8]

Q4: Is an inert atmosphere really necessary? A: Yes. The tertiary amine is susceptible to oxidation. We strongly advise overlaying the solid compound or its solutions with an inert gas like argon or nitrogen before sealing the container. This simple step displaces oxygen and is one of the most effective measures to prevent N-oxide formation.

Q5: How can I visually tell if my sample has degraded? A: The pure compound should be a white to off-white solid. Any significant color change, such as developing a yellow or brown tint, is a strong visual indicator of potential degradation, likely due to oxidation. However, visual inspection is not a substitute for analytical confirmation.

Section 3: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues encountered during experiments.

Troubleshooting Workflow

Start Observe Anomaly (e.g., color change, unexpected analytical result) Check_Purity Perform Analytical Check (Recommended: HPLC-MS) Start->Check_Purity Impurity_Profile Analyze Impurity Profile Check_Purity->Impurity_Profile Decision New Peaks Detected? Impurity_Profile->Decision Characterize Characterize Degradants (Check for m/z +16, +14, etc.) Decision->Characterize Yes No_Change Purity is Acceptable (Continue Monitoring) Decision->No_Change No Review_Storage Review Storage Protocol (Temp, Atmosphere, Solvent, Light) Characterize->Review_Storage Implement_Changes Implement Corrective Actions: - Lower Temperature - Purge with Inert Gas - Use Fresh, High-Purity Solvent - Store in Amber Vials Review_Storage->Implement_Changes

Caption: Decision tree for troubleshooting stability issues.

Specific Issues and Resolutions
Observed Issue Potential Cause(s) Diagnostic Steps Recommended Corrective Actions
Solid sample has turned yellow/brown. Oxidation. The tertiary amine has likely oxidized due to prolonged exposure to air.1. Dissolve a small amount and analyze via HPLC-MS. 2. Look for a major peak corresponding to the N-oxide (mass +16 Da).1. Discard severely discolored samples. 2. For future storage, transfer the solid to an amber vial, purge thoroughly with argon or nitrogen, seal tightly, and store at -20°C or below.
New, unexpected peaks appear in LC-MS analysis of a stock solution. 1. Solvent-Mediated Degradation. 2. Oxidation. 3. Photodegradation. 1. Confirm the mass of the new peaks. An m/z shift of +16 strongly suggests N-oxidation. Other shifts may indicate reaction with solvent impurities. 2. Check the age and quality of the solvent used.1. Prepare fresh stock solutions for all critical experiments. 2. Use only high-purity, recently opened solvents. 3. Store stock solutions under an inert atmosphere, in amber vials, at -20°C or colder. Do not store in clear vials on the benchtop.
Gradual decrease in main peak area (purity) over time. Slow degradation under suboptimal storage conditions. The current storage protocol is insufficient to maintain long-term stability.1. Re-run the sample against a freshly prepared standard or a certified reference material to confirm the potency loss. 2. Review your entire storage and handling log.1. For Solids: Move from 4°C or -20°C to -80°C storage under a dedicated inert atmosphere. 2. For Solutions: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and re-exposure to air. Store at -80°C.

Section 4: Recommended Experimental Protocols

Adherence to standardized protocols is critical for ensuring the stability and reproducibility of your results.

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Preparation: Work in a low-humidity environment. If possible, handle the solid material in a glovebox under an inert atmosphere.

  • Aliquotting: Weigh the desired quantities of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol into appropriately sized amber glass vials with PTFE-lined screw caps.

  • Inerting: Purge the headspace of each vial with a gentle stream of high-purity argon or nitrogen for at least 60 seconds.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, lot number, quantity, and date.

  • Storage: Place the sealed vials in a freezer set to -20°C or, for maximum stability, -80°C.

Protocol 2: Stability-Indicating Analysis by LC-MS/MS

This protocol provides a general workflow for monitoring the purity of your compound. The "gold standard" for analyzing PAs is Liquid Chromatography combined with Mass Spectrometry (LC-MS).[9][10][11]

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review Prep_1 1. Prepare 1 mg/mL Stock in Acetonitrile Prep_2 2. Create Working Solution (e.g., 1 µg/mL) in Mobile Phase A Prep_1->Prep_2 Prep_3 3. Vortex and Filter (0.22 µm PTFE) Prep_2->Prep_3 Analysis_1 4. Inject Sample onto C18 HPLC Column Prep_3->Analysis_1 Analysis_2 5. Run Gradient Elution (Water/Methanol with 0.1% Formic Acid) Analysis_1->Analysis_2 Analysis_3 6. Detect via ESI+ MS/MS (Monitor parent ion and potential degradant ions) Analysis_2->Analysis_3 Data_1 7. Integrate Peak Areas Analysis_3->Data_1 Data_2 8. Calculate Purity (%) and Identify Impurity Peaks Data_1->Data_2

Sources

Troubleshooting

Technical Support Center: Pyrrolizidine Alkaloids (PAs) Sample Preparation &amp; Stability

Welcome to the advanced troubleshooting and methodology center for the extraction and analysis of Pyrrolizidine Alkaloids (PAs). As a Senior Application Scientist, I have designed this guide to move beyond basic instruct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and methodology center for the extraction and analysis of Pyrrolizidine Alkaloids (PAs). As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the fundamental chemical mechanisms that cause PA degradation during sample preparation and provide self-validating workflows to ensure absolute data integrity in your LC-MS/MS analyses.

Part 1: The Mechanistic Causality of PA Degradation

Pyrrolizidine alkaloids exist primarily in two forms within plant and food matrices: the free base (tertiary amine) and the N-oxide (PANO). The structural diversity of the necine base and necic acid makes these compounds highly susceptible to transformation artifacts during extraction. Understanding why these molecules degrade is the first step in preventing it.

  • Alkaline Ester Hydrolysis (Deacetylation): During Solid Phase Extraction (SPE), strong cation exchange (SCX) is often used. To elute the basic PAs from the SCX sorbent, an alkaline solvent (e.g., 5% ammonia in methanol) is required. However, exposing acetylated PANOs to high pH in the presence of a protic solvent (methanol) catalyzes rapid ester hydrolysis, leading to artificially high levels of deacetylated PAs and low recoveries of the parent acetylated PANOs1[1].

  • Chemical Reduction: PANOs are highly polar and easily reduced back to their free base forms. When plant cells are lysed during homogenization, endogenous reducing agents (like ascorbic acid) are released, which can instantly reduce PANOs if the extraction solvent does not stabilize them2[2].

  • Epoxidation: PAs containing chlorine and hydroxyl groups in the α -position can undergo an internal SN2 reaction during alkaline concentration steps, forming epoxydic PA artifacts 1[1].

Part 2: Troubleshooting FAQs

Q: Why am I losing Pyrrolizidine Alkaloid N-oxides (PANOs) during my plant extractions? A: You are likely experiencing matrix-induced chemical reduction. When you homogenize raw plant material, you mix the PANOs with naturally occurring antioxidants. The Fix: You must use an acidic extraction solvent—typically 0.05 M to 0.1 M sulfuric acid or formic acid—immediately during homogenization 3[3]. The low pH protonates the tertiary amine of the free base (increasing solubility) and stabilizes the N-oxide bond against reduction.

Q: I am seeing unexpectedly high levels of deacetylated PAs and low recoveries of acetylated PANOs. What is causing this artifact? A: This is a classic sample preparation artifact caused by alkaline ester hydrolysis. If you elute your SCX-SPE cartridges with ammoniated methanol and let the collection tubes sit, or if you evaporate them slowly, the high pH combined with the protic solvent will cleave the acetyl groups. The Fix: Evaporate the alkaline SPE eluates immediately under a gentle nitrogen stream at temperatures strictly below 40°C. Do not allow the eluate to sit at room temperature.

Q: Can I use QuEChERS for PA multiresidue analysis instead of traditional SPE? A: Yes, QuEChERS is highly effective, particularly for complex matrices like honey or feed. However, unbuffered QuEChERS can lead to pH fluctuations that degrade sensitive PAs. The Fix: Use buffered QuEChERS (citrate or acetate) to maintain a stable pH. Furthermore, because PANOs are highly polar, you must combine acetonitrile with an acidified aqueous solution (e.g., 0.5% formic acid) to ensure the N-oxides partition correctly into the organic phase4[4].

Q: Are PAs thermally stable? Can I use Soxhlet or boiling water extraction to improve yield? A: Absolutely not. PAs, particularly unsaturated necine bases, are prone to thermal degradation. Prolonged exposure to temperatures above 50°C leads to a significant breakdown of the pyrrolizidine ring structure. Rely on ultrasonication at controlled temperatures (35°C) instead.

Part 3: Quantitative Degradation Data

The following table summarizes the primary degradation pathways, their quantitative impact on your data, and the necessary mitigation strategies.

Degradation PathwaySusceptible PA StructuresPrimary Catalyst / ConditionQuantitative Impact (Est. Loss)Mitigation Strategy
Alkaline Deacetylation Acetylated PANOsHigh pH (>9) + Protic Solvent (MeOH) during SPE elutionUp to 40-60% loss of parent compoundEvaporate eluate immediately under N 2​ at <40°C; avoid prolonged alkaline exposure.
Chemical Reduction All PA N-Oxides (PANOs)Endogenous reducing agents (e.g., ascorbic acid) in matrix10-30% conversion to free baseExtract with 0.05 M H 2​ SO 4​ to protonate and stabilize the N-oxide.
Epoxidation PAs with Cl and OH groups in α -positionInternal S N​ 2 reaction during alkaline concentrationVariable (15-25% transformation)Neutralize SPE eluate prior to evaporation or use aprotic solvents.
Thermal Degradation Unsaturated necine basesTemperatures > 50°C during extraction or evaporation>50% loss over 3 hours of boilingLimit extraction temps to 35°C; use ultrasonication instead of Soxhlet.

Part 4: Self-Validating Extraction Protocol (SLE-SCX)

To ensure scientific integrity, every extraction must be self-validating. This protocol incorporates a dual-surrogate spiking strategy to monitor both extraction efficiency and chemical degradation simultaneously.

Validation Checkpoint Setup: Before beginning, spike your sample with two internal standards:

  • Senkirkine (A stable PA lacking structural features for easy deacetylation—acts as an extraction efficiency monitor).

  • Heliotrine N-oxide (A sensitive PANO—acts as a degradation monitor). (If Senkirkine recovery is high but Heliotrine N-oxide is low, you have a degradation issue. If both are low, you have an extraction/matrix effect issue).

Step-by-Step Methodology:

  • Sample Homogenization: Weigh 1.0 g of cryomilled sample (plant or honey) into a 50 mL centrifuge tube. Causality: Cryomilling prevents localized frictional heating that degrades unsaturated necine bases.

  • Acidic Extraction: Add 10 mL of 50 mM sulfuric acid (H 2​ SO 4​ )5[5]. Causality: The low pH protonates tertiary amines and prevents enzymatic/chemical reduction of PANOs.

  • Ultrasonication: Sonicate for 10 minutes at 35°C. Causality: Enhances mass transfer without inducing thermal degradation.

  • Centrifugation: Centrifuge at 5000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Conditioning: Condition a Strong Cation Exchange (SCX) cartridge with 5 mL methanol followed by 5 mL of 0.05 M H 2​ SO 4​ .

  • Loading & Washing: Load 2 mL of the sample supernatant. Wash with 5 mL of HPLC-grade water and 5 mL of methanol. Causality: Removes neutral and acidic matrix interferences while the positively charged PAs remain bound to the SCX sorbent.

  • Elution: Elute the PAs with 5 mL of 5% ammoniated methanol. Causality: The ammonia deprotonates the PAs, releasing them from the cation exchange resin.

  • Evaporation & Reconstitution (CRITICAL): Immediately evaporate the eluate under a gentle stream of nitrogen at 35°C. Do not let the sample sit. Reconstitute in 1 mL of initial LC mobile phase (e.g., 5% methanol / 95% water with 0.1% formic acid).

Part 5: Optimized Sample Preparation Workflow

The following diagram maps the critical checkpoints in the PA sample preparation workflow where degradation must be actively prevented.

PA_Sample_Prep Matrix Raw Sample Matrix (Plant, Honey, Feed) Milling Cryogenic Homogenization (Prevents thermal degradation) Matrix->Milling Extraction Acidic Extraction (0.05 M H2SO4, 35°C) Milling->Extraction Centrifuge Centrifugation & Filtration (5000 x g, 4°C) Extraction->Centrifuge Low pH stabilizes N-oxides SPE SCX Solid Phase Extraction (Isolates PAs/PANOs) Centrifuge->SPE Elution Alkaline Elution (5% NH3 in MeOH) SPE->Elution Evaporation Rapid N2 Evaporation (< 40°C, Immediate) Elution->Evaporation Critical: Avoid prolonged alkaline exposure Analysis LC-MS/MS Analysis Evaporation->Analysis Prevents deacetylation

Optimized PA Extraction Workflow: Critical stability checkpoints are highlighted to prevent thermal loss, reduction, and deacetylation.

References

  • Kaltner, F., & Klein, L. M. (2025). Structural Modifications of Certain Pyrrolizidine Alkaloids During Sample Extraction and Its Impact on Analytical Results. ResearchGate.1

  • León, N., et al. (2022). Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. MDPI. 4

  • Zhang, et al. (2017). Multi-Response Optimization of Pyrrolizidine Alkaloids Removal from Chrysanthemum morifolium by High-Pressure Extraction. PMC. 3

  • ACS Publications. (2025). Holistic Approach to Investigate Pyrrolizidine Alkaloids in Honeys from Diverse Botanical Origin: From Target to Suspect and Nontarget Screening Analysis. Journal of Agricultural and Food Chemistry. 5

  • MDPI. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Foods. 2

Sources

Optimization

Advanced Technical Support Portal: Trace Quantification of Hexahydropyrrolizinols &amp; Necine Bases

Welcome from the Senior Application Scientist Welcome to the Advanced Applications Support Portal. In my years of troubleshooting analytical workflows, I frequently encounter laboratories struggling with the trace-level...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist

Welcome to the Advanced Applications Support Portal. In my years of troubleshooting analytical workflows, I frequently encounter laboratories struggling with the trace-level quantification of hexahydropyrrolizinols (the fully saturated necine bases, such as platynecine) and their 1,2-unsaturated analogs (pyrrolizidine alkaloids, PAs). Because these analytes exhibit severe matrix suppression, complex isomeric overlap, and trace-level regulatory limits (often <1.0 µg/kg), standard methodologies frequently fail.

This guide abandons generic advice. Instead, it provides a causally-driven, self-validating framework designed to refine your LC-MS/MS methodologies and guarantee data integrity.

Part 1: Self-Validating Experimental Protocol

To achieve sub-ppb limits of quantification, sample preparation must selectively isolate the basic hexahydropyrrolizinol core from complex matrices (e.g., honey, feed, or soil).

Workflow A Sample Matrix (Plant, Honey, Soil) B Acidic Extraction (0.05 M H2SO4) A->B C Centrifugation & Filtration (0.45 µm) B->C D SPE Clean-up (Oasis MCX Cartridge) C->D E Elution & Evaporation (N2 stream at 40°C) D->E F Reconstitution (H2O/MeOH/MeCN) E->F G UHPLC-MS/MS (MRM Mode) F->G

Analytical workflow for trace quantification of hexahydropyrrolizinols.

Step 1: Acidic Extraction & Protein Precipitation
  • Action: Extract 2.0 g of homogenized sample using 20 mL of 0.05 M H₂SO₄. Sonicate for 15 minutes, then centrifuge at 4000 × g.

  • Causality: Hexahydropyrrolizinols are basic tertiary amines. The highly acidic environment (pH < 2) ensures complete protonation of the nitrogen atom, driving the analytes into the aqueous phase while simultaneously precipitating hydrophobic matrix proteins and lipids.

  • Self-Validation Checkpoint: Spike the sample with a stable isotope-labeled internal standard (e.g., D7-retrorsine) prior to extraction. A pre-extraction versus post-extraction peak area ratio of >85% confirms quantitative partitioning.

Step 2: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction
  • Action: Condition Oasis MCX cartridges with methanol, followed by water. Load the acidic extract. Wash with 2% formic acid in water, then 100% methanol. Elute with a refined solvent mixture: ethyl acetate/methanol/acetonitrile/ammonia/triethylamine (8:1:1:0.1:0.1, v/v) as validated in1[1].

  • Causality: The MCX resin contains both reversed-phase and sulfonic acid cation-exchange sites. The acidic load ensures the protonated hexahydropyrrolizinols bind ionically. The methanol wash removes neutral interferences. The highly organic, basic elution buffer deprotonates the tertiary amine, breaking the ionic bond and releasing the analytes.

  • Self-Validation Checkpoint: Collect the load and wash fractions and inject them into the LC-MS/MS. The complete absence of the internal standard in these fractions validates that breakthrough has not occurred and the resin capacity was not exceeded.

Step 3: UHPLC-MS/MS Acquisition
  • Action: Reconstitute the dried eluate in 40% acetonitrile. Inject onto a sub-2 µm C18 column using a gradient of 0.1% formic acid in water and acetonitrile. Detect via Multiple Reaction Monitoring (MRM) in positive ESI mode, a standard established in2[2].

  • Causality: Formic acid acts as an abundant proton source in the ESI droplet, ensuring the formation of the [M+H]+ pseudo-molecular ion necessary for sensitive MRM transitions.

Fragmentation A Precursor Ion [M+H]+ B Collision-Induced Dissociation (CID) A->B C Saturated Necine m/z 140 & 122 B->C Platynecine D Unsaturated Necine m/z 138 & 120 B->D Retronecine

CID fragmentation pathway yielding characteristic necine base product ions.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing severe signal suppression in honey and feed matrices despite MCX clean-up? Answer: Matrix effects (ME) occur when co-eluting compounds compete for charge in the ESI source. In complex matrices like honey, residual sugars and polyphenols can cause >50% ion suppression, as detailed in the 3[3] study. Resolution: Implement matrix-matched calibration curves. If suppression exceeds 20%, increase the dilution factor of the final extract (e.g., 1:5 in initial mobile phase) or utilize a post-column infusion experiment to map the suppression zones. Adjust the chromatographic gradient to force the hexahydropyrrolizinols to elute outside these specific suppression windows.

Q2: How do I resolve critical isomeric pairs (e.g., intermedine and lycopsamine) that share identical MRM transitions? Answer: Hexahydropyrrolizinols and their unsaturated derivatives are notorious for stereoisomerism. Standard C18 columns often fail to baseline-resolve diastereomers. Resolution: Transition to a high-strength silica (HSS) T3 column, which provides enhanced retention for polar basic compounds. Alternatively, adjusting the aqueous mobile phase pH to 8.0 using ammonium carbonate can alter the selectivity of the necine base, forcing chromatographic separation, a technique highlighted in4[4].

Q3: My recovery for N-oxides (PANOs) is significantly lower than for the free hexahydropyrrolizinol bases. What is the mechanism behind this loss? Answer: N-oxides are highly polar and lack the strong basicity of the free tertiary amines. Consequently, they do not bind as strongly to the sulfonic acid cation-exchange sites on the MCX cartridge during the acidic load step, leading to premature breakthrough during the wash phase. Resolution: Incorporate a reduction step prior to SPE. Add ascorbic acid or zinc dust to the acidic extract to reduce all N-oxides back to their corresponding free necine bases. This unifies the analytes into a single chemical form, maximizing SPE retention and simplifying the MRM methodology.

Part 3: Quantitative Data Summaries

Table 1: Typical Method Validation Parameters for Hexahydropyrrolizinols (LC-MS/MS)
ParameterTarget MetricCausality / Significance
Instrument LOD 0.001 - 0.02 ng/mLEnsures detection of trace environmental contaminations.
Method LOQ 0.6 - 1.2 µg/kgComplies with stringent regulatory limits for infant foods.
Recovery 84.1% - 112.9%Validates extraction efficiency and SPE elution strength.
Linearity (R²) > 0.9900Confirms detector response proportionality across 0.1–100 µg/kg.
Matrix Effect ± 20%Indicates successful removal of isobaric interferences via SPE.
Table 2: Diagnostic MRM Transitions for Necine Base Cores
Necine Base TypePrecursor IonPrimary Product IonSecondary Product Ion
Retronecine (1,2-unsaturated)[M+H]+m/z 138m/z 120
Platynecine (Saturated hexahydro-)[M+H]+m/z 140m/z 122
Otonecine (Monocyclic base)[M+H]+m/z 168m/z 150

Part 4: References

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS Source: Waters Corporation URL:

  • Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS Source: RSC Publishing URL:

  • Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds Source: ResearchGate URL:

  • Holistic Approach to Investigate Pyrrolizidine Alkaloids in Honeys from Diverse Botanical Origin: From Target to Suspect and Nontarget Screening Analysis Source: ACS Publications URL:

Sources

Troubleshooting

Technical Support Center: Pyrrolizidine Alkaloid (PA) Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing the Co-elution of Pyrrolizidine Alkaloid Isomers Welcome to the Technical Support Center for Pyrrolizidine Alkaloid (PA) Analysis. As...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing the Co-elution of Pyrrolizidine Alkaloid Isomers

Welcome to the Technical Support Center for Pyrrolizidine Alkaloid (PA) Analysis. As a Senior Application Scientist, I understand the significant analytical challenges posed by the co-elution of PA isomers. These naturally occurring toxins are a concern for food safety and drug development due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[1][2][3] This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to achieve robust and reliable separation of these complex compounds.

The co-elution of PA isomers is a primary obstacle in their accurate quantification. Since isomers have the same molecular weight and often produce very similar fragmentation patterns in mass spectrometry, chromatographic separation is paramount for their individual identification and quantification.[4] This guide will delve into the nuances of method development, from column chemistry and mobile phase optimization to advanced detection techniques, to help you resolve these challenging co-elutions.

Troubleshooting Guide: Resolving Co-eluting PA Isomers

This section addresses common issues encountered during the chromatographic analysis of pyrrolizidine alkaloid isomers.

Question: My primary PA isomers of interest, such as lycopsamine and intermedine, are co-eluting on my C18 column. What are my immediate troubleshooting steps?

Answer:

Co-elution of critical PA isomers like lycopsamine, intermedine, and indicine is a frequent challenge due to their structural similarities.[5] Here’s a systematic approach to troubleshoot this issue:

  • Mobile Phase Modification:

    • Adjust Organic Modifier: If you are using a standard methanol or acetonitrile gradient, try switching to the other solvent. The different selectivities can often improve resolution.

    • Modify Aqueous Phase pH: The ionization state of PAs can be manipulated by adjusting the pH of the aqueous mobile phase (typically with formic acid or ammonium formate). A slight change in pH can alter the retention characteristics of the isomers and improve separation.

    • Incorporate Ion-Pairing Reagents: For particularly stubborn co-elutions, consider using an ion-pairing reagent like heptafluorobutyric acid (HFBA) or hexanesulfonic acid.[6][7] These reagents form neutral complexes with the alkaloids, which can enhance their retention and improve separation on reversed-phase columns.

  • Temperature Optimization:

    • Lowering the Column Temperature: Decreasing the column temperature can sometimes enhance the separation of diastereomers. One study successfully resolved indicine and lycopsamine by operating the UHPLC column at 5°C.[5]

    • Increasing the Column Temperature: Conversely, for some isomer pairs, increasing the temperature can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.

  • Gradient Optimization:

    • Shallow Gradient: Employ a shallower gradient around the elution time of your target isomers. This increases the time the analytes spend interacting with the stationary phase, providing a better opportunity for separation.

    • Isocratic Hold: Introduce an isocratic hold in your gradient at a solvent composition just before the elution of the co-eluting pair. This can sometimes be sufficient to achieve baseline resolution.

Question: I've tried modifying my mobile phase and gradient with limited success. Should I consider a different column?

Answer:

Absolutely. Column chemistry plays a pivotal role in chromatographic selectivity. If mobile phase optimization is insufficient, switching to a different stationary phase is the next logical step.

Column Type Separation Principle Best For... Considerations
C18 (Standard) Hydrophobic interactionsGeneral-purpose PA screening.May not resolve all critical isomer pairs.[8]
C18 (with polar endcapping) Mixed-mode (hydrophobic and polar interactions)Improving retention and separation of polar PAs and their N-oxides.Selectivity can vary significantly between manufacturers.
Phenyl-Hexyl π-π interactions and hydrophobic interactionsAromatic PAs or those with subtle structural differences that can interact with the phenyl rings.Offers a different selectivity profile compared to C18.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and hydrophobic interactionsHighly polar and structurally similar isomers.Can provide unique selectivity for halogenated or electron-rich compounds.
Chiral Stationary Phases (e.g., polysaccharide-based) Enantioselective interactionsSeparating enantiomers, such as intermedine and lycopsamine.[9]Often requires specific mobile phases and may be more expensive.[10]

Experimental Workflow for Column Selection:

Caption: Decision tree for HPLC column selection to resolve co-eluting PA isomers.

Question: My mass spectrometer cannot differentiate between the co-eluting isomers. Are there any MS-based solutions?

Answer:

While chromatography is the primary tool for isomer separation, certain advanced mass spectrometry techniques can offer additional selectivity.

  • Ion Mobility Spectrometry (IMS): This technique separates ions based on their size, shape, and charge in the gas phase. Isomers with different three-dimensional structures will have different drift times, allowing for their separation even if they co-elute chromatographically.

  • Differential Mobility Spectrometry (DMS) or Field Asymmetric Ion Mobility Spectrometry (FAIMS): These techniques, like SelexION+ Technology, separate ions based on their differential mobility in a high-frequency electric field.[1] This can be highly effective in separating isomeric compounds that are not resolved by chromatography alone.[1]

It is important to note that these techniques require specialized instrumentation and expertise for method development.

Frequently Asked Questions (FAQs)

Q1: What are the most common pairs of pyrrolizidine alkaloid isomers that co-elute?

The most frequently encountered co-eluting PA isomers include:

  • Lycopsamine and Intermedine (and their N-oxides)[5]

  • Indicine and Intermedine (and their N-oxides)[5]

  • Senecionine and Integerrimine (and their N-oxides)

  • Echinatine and its isomers

These pairs are often diastereomers or enantiomers, making their separation particularly challenging.[5]

Q2: How do I handle the analysis of both free base PAs and their N-oxides in the same run?

The simultaneous analysis of free base PAs and their more polar N-oxides requires a robust chromatographic method that can retain and separate both forms.

  • Sample Preparation: A common approach is to perform a solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge.[5] This allows for the retention of both the basic PAs and their N-oxides, which can then be eluted together.

  • Chromatography: A reversed-phase method with a gradient that starts at a low organic percentage is typically used. The more polar N-oxides will elute earlier than their corresponding free bases.

  • Alternative Strategy - Reduction: In some cases, the N-oxides can be chemically reduced to their corresponding free bases using a reducing agent like zinc dust.[5] This simplifies the chromatogram but results in the loss of information about the original N-oxide content.

Q3: What are the recommended sample preparation techniques for PA analysis in complex matrices like honey or herbal teas?

A clean sample extract is crucial for reliable PA analysis and to minimize matrix effects in the mass spectrometer.

General Sample Preparation Workflow:

G cluster_0 Sample Extraction cluster_1 Solid-Phase Extraction (SPE) Cleanup cluster_2 Final Preparation A Homogenized Sample (e.g., honey, tea) B Acidic Extraction (e.g., 0.05 M H2SO4) A->B C Centrifugation B->C D Load Supernatant onto Conditioned SPE Cartridge (e.g., SCX or C18) C->D E Wash Step (to remove interferences) D->E F Elute PAs (e.g., ammoniated methanol) E->F G Evaporate Eluate to Dryness F->G H Reconstitute in Initial Mobile Phase G->H I LC-MS/MS Analysis H->I

Caption: A typical sample preparation workflow for the analysis of PAs in complex matrices.

Detailed Protocol for Sample Preparation of Herbal Tea:

  • Extraction: Weigh 1-2 grams of the homogenized herbal tea sample into a centrifuge tube. Add 20 mL of 0.05 M sulfuric acid. Sonicate for 30 minutes, then centrifuge.[1][11]

  • SPE Cleanup:

    • Condition a C18 or SCX SPE cartridge with methanol followed by water or dilute acid.[1][11]

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with water and then methanol to remove interfering substances.

    • Elute the PAs with ammoniated methanol (e.g., 5% ammonia in methanol).[12]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[1]

    • The sample is now ready for injection into the LC-MS/MS system.

Q4: Are there any regulatory guidelines or official methods for PA analysis?

Several regulatory bodies and organizations have published guidelines and methods for the analysis of PAs in food and other products.

  • European Food Safety Authority (EFSA): The EFSA has published scientific opinions on the risks of PAs in food and feed and recommends monitoring their presence.[1]

  • German Federal Institute for Risk Assessment (BfR): The BfR has developed and published detailed analytical methods for the determination of PAs in various matrices, which are widely used as a reference.[1][11]

  • AOAC International: While not specific to all PA isomers, AOAC has official methods for the analysis of certain toxins in food that can be adapted.[8]

It is crucial to consult the latest guidelines from the relevant regulatory authorities in your region.

Conclusion

The successful separation and quantification of co-eluting pyrrolizidine alkaloid isomers is a multifaceted challenge that requires a systematic and logical approach to method development. By carefully considering and optimizing chromatographic parameters such as mobile phase composition, column chemistry, and temperature, alongside appropriate sample preparation, researchers can achieve the necessary resolution for accurate analysis. For the most challenging separations, advanced techniques like ion mobility spectrometry can provide an additional dimension of separation. This guide provides a foundation for troubleshooting common issues and serves as a resource for developing robust and reliable analytical methods for these toxicologically significant compounds.

References

  • Analysis of Pyrrolizidine Alkaloids in Queensland Honey: Using Low Temperature Chromatography to Resolve Stereoisomers and Identify Botanical Sources by UHPLC-MS/MS. (2019). MDPI. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022). MDPI. [Link]

  • CHAPTER 2: ANALYSIS OF PYRROLIZIDINE ALKALOIDS 2.1 Background. University of Pretoria. [Link]

  • Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction. (2021). ResearchGate. [Link]

  • Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. SCIEX. [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. (2024). PMC. [Link]

  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. [Link]

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. (2017). Agilent. [Link]

  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol. BfR. [Link]

  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. (2020). PMC. [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. (2022). PMC - NIH. [Link]

  • Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. (2018). Chromatography Online. [Link]

  • Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. (2020). Chromatography Online. [Link]

  • (PDF) Analysis of Pyrrolizidine Alkaloids. ResearchGate. [Link]

  • (PDF) Simultaneous determination of N-oxides and free bases of pyrrolizidine alkaloids by canon-exchange solid-phase extraction and ion-pair high-performance liquid chromatography. ResearchGate. [Link]

  • Preparative Chiral Separation of the Pyrrolizidine Alkaloids Intermedine and Lycopsamine on Immobilized Amylose and Cellulose Based Stationary Phases. (2017). ResearchGate. [Link]

  • Chiral Alkaloid Analysis. (2021). IntechOpen. [Link]

Sources

Optimization

Improving diastereoselectivity in pyrrolizidine synthesis

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for improving diastereoselectivity in pyrrolizidine synth...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for improving diastereoselectivity in pyrrolizidine synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common experimental hurdles.

Technical Support Center: Pyrrolizidine Synthesis

Introduction: The Centrality of Stereocontrol

The pyrrolizidine core is a privileged scaffold found in a vast array of biologically active alkaloids and pharmaceutical agents.[1][2] The therapeutic potential and biological activity of these molecules are intrinsically linked to their three-dimensional structure. Consequently, achieving high diastereoselectivity during synthesis is not merely an academic challenge but a critical requirement for developing effective and safe therapeutics. This guide addresses the most common issues encountered in controlling the stereochemical outcome of these complex reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence diastereoselectivity in pyrrolizidine synthesis?

A1: Diastereoselectivity is governed by the relative energies of the transition states leading to the different diastereomeric products. The key is to maximize the energy difference between these competing pathways. The three primary levers at your disposal are:

  • Substrate Control: The inherent structural and electronic features of your starting materials can create a facial bias. This is often achieved by incorporating bulky substituents or chiral auxiliaries that sterically hinder one face of the molecule.[3][4]

  • Reagent/Catalyst Control: A chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) can create a chiral environment around the reactants.[1][5][6] This forces the reaction to proceed through a specific, lower-energy transition state, favoring one diastereomer.

  • Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can significantly influence selectivity.[7] Lower temperatures often enhance selectivity by making the small energy differences between transition states more impactful. Solvent polarity can affect the stability and geometry of the transition state assembly.

Q2: My primary synthetic route is a [3+2] cycloaddition. Where should I start to optimize diastereoselectivity?

A2: The 1,3-dipolar cycloaddition is a powerful method for constructing the pyrrolizidine core, often creating multiple stereocenters in a single step.[8][9][10] If you are facing poor selectivity, the issue lies in the approach of the dipolarophile to the azomethine ylide. The goal is to favor either the endo or exo transition state. A logical optimization workflow is crucial.

G start Low Diastereoselectivity in [3+2] Cycloaddition temp_solvent Screen Temperature & Solvent start->temp_solvent Easiest to modify catalyst Modify Catalyst System start->catalyst Moderate effort substrate Alter Substrate Structure start->substrate Requires resynthesis temp_details Lower temperature to -78 °C Test polar aprotic (THF, MeCN) vs. nonpolar (Toluene, DCM) solvents temp_solvent->temp_details catalyst_lewis Introduce Chiral Lewis Acid (e.g., Ag(I)/Chiral Ligand) catalyst->catalyst_lewis catalyst_organo Employ Organocatalyst (e.g., Proline derivative) catalyst->catalyst_organo substrate_aux Attach a Chiral Auxiliary to the amine or ester substrate->substrate_aux substrate_sterics Increase Steric Bulk of Protecting Groups (e.g., TBS vs. TIPS) substrate->substrate_sterics

Caption: Troubleshooting workflow for [3+2] cycloadditions.

Start with screening temperature and solvent, as these are the easiest parameters to change. If this fails, move to modifying the catalyst system before resorting to the more labor-intensive process of resynthesizing your starting materials with different structural features.

Troubleshooting Guide: Specific Experimental Issues

Problem 1: Poor Diastereoselectivity in Catalytic Asymmetric [3+2] Cycloadditions

Scenario: You are using a silver(I)/chiral ligand catalyst system to perform a double 1,3-dipolar cycloaddition to form a highly substituted pyrrolizidine, but the reaction yields a nearly 1:1 mixture of diastereomers for the second cycloaddition step.[1][5]

Root Cause Analysis: While the first cycloaddition may be catalyst-controlled and highly enantioselective, the diastereoselectivity of the second cycloaddition is often substrate-controlled.[1] This means the stereochemistry established in the first step dictates the facial selectivity of the second. If the inherent facial bias of the intermediate is low, poor diastereoselectivity will result.

Solutions:

  • Optimize Temperature and Reagent Addition Sequence: The second cycloaddition often requires different optimal conditions than the first. It has been observed that warmer temperatures may be necessary to promote the second reaction.[1] Crucially, ensure the initial imine is fully consumed before adding reagents for the second cycloaddition to prevent less selective background reactions.[1]

  • Solvent Screening: The choice of solvent can dramatically impact selectivity. Ethereal solvents like THF have been shown to provide a superior combination of yield and enantioselectivity in certain silver-catalyzed systems compared to halogenated solvents.[1]

SolventTypical Effect on Selectivity (d.r.)Rationale
THF Often HighGood coordinating solvent, can stabilize the catalyst-substrate complex in a rigid conformation.
DCM Moderate to LowLess coordinating, may allow for more conformational flexibility in the transition state.
Toluene ModerateNon-coordinating, relies heavily on steric and electronic effects of the substrates themselves.
Acetonitrile VariableHighly polar and coordinating, can sometimes compete with the substrate for binding to the catalyst.
This table provides general trends; optimal solvent is system-dependent.
  • Modify the Dipolarophile: The structure of the second dipolarophile is critical. Increasing the steric bulk on the dipolarophile can enhance facial discrimination. For example, changing from methyl acrylate to tert-butyl acrylate can create more defined steric interactions in the transition state, favoring one diastereomer.

Experimental Protocol: Optimizing a Catalytic Asymmetric Double [3+2] Cycloaddition

This protocol is adapted from a silver-catalyzed synthesis of highly substituted pyrrolizidines.[1][5]

Materials:

  • α-Imino ester (e.g., derived from cinnamaldehyde), 1.0 equiv

  • Dipolarophile 1 (e.g., tert-butyl acrylate), 1.5 equiv

  • Dipolarophile 2 (e.g., cinnamaldehyde), 1.0 equiv

  • Silver Acetate (AgOAc), 3 mol%

  • Chiral Ligand (e.g., QUINAP), 3 mol%

  • Base (e.g., DIPEA), 10 mol%

  • Anhydrous THF

Procedure:

  • To a flame-dried, argon-purged flask, add AgOAc (3 mol%) and QUINAP (3 mol%).

  • Add anhydrous THF and stir for 15 minutes at room temperature to form the catalyst complex.

  • Cool the mixture to the desired temperature for the first cycloaddition (e.g., -45 °C).

  • Add the α-imino ester (1.0 equiv), DIPEA (10 mol%), and Dipolarophile 1 (1.5 equiv).

  • Stir the reaction at -45 °C for 24 hours. Monitor by TLC or LC-MS to confirm complete consumption of the starting α-imino ester. Causality Check: Ensuring the first reaction goes to completion is critical. Remaining starting imine can react non-selectively at the higher temperature of the second step, reducing the overall diastereoselectivity.[1]

  • Once the first step is complete, add Dipolarophile 2 (1.0 equiv) and an additional portion of Dipolarophile 1 (5.0 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature (23 °C) and stir for an additional 12-24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to isolate the pyrrolizidine product.

  • Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) by chiral SFC or HPLC analysis.

Problem 2: Low Diastereoselectivity in Intramolecular Michael Additions

Scenario: You are attempting to form the pyrrolizidine ring system via an intramolecular aza-Michael addition, but the reaction is producing a mixture of diastereomers.[11][12]

Root Cause Analysis: The stereochemical outcome of intramolecular aza-Michael additions depends on the geometry of the transition state during the cyclization. Factors that influence the conformation of the tether connecting the amine and the Michael acceptor will dictate the facial selectivity of the attack.

Solutions:

  • Acid/Base Catalysis: The amount and type of acid or base can be a significant variable. In some systems, sub-stoichiometric amounts of acid favor one diastereomer, while larger amounts or longer reaction times can lead to equilibration and a different ratio.[11] Conversely, for base-mediated cyclizations, weaker bases (e.g., NaOH, K₂CO₃) may provide higher selectivity than strong, non-coordinating bases (e.g., KHMDS, n-BuLi) which can cause decomposition or undesired side reactions.[13]

  • Leverage Lewis Acids: In addition to being catalysts, Lewis acids can act as chelating agents. A carefully chosen Lewis acid can coordinate to both the amine and the carbonyl oxygen of the Michael acceptor, locking the tether into a rigid conformation that forces a selective addition.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can be a highly effective strategy. The bulky auxiliary will sterically block one face of the molecule during the cyclization event, directing the formation of a single diastereomer.[14] The auxiliary can then be cleaved in a subsequent step.

G sub Acyclic Precursor (Amine + Michael Acceptor) ts_A Transition State A (e.g., Chair-like, equatorial attack) sub->ts_A k_A (fast) Lower Energy ts_B Transition State B (e.g., Chair-like, axial attack) sub->ts_B k_B (slow) Higher Energy prod_A Product A (Major Diastereomer) ts_A->prod_A prod_B Product B (Minor Diastereomer) ts_B->prod_B note Goal: Maximize ΔE between TS A and TS B using catalysts, sterics, or chelation. ts_B->note

Sources

Troubleshooting

Process Chemistry Support Center: Scale-Up Synthesis of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

Welcome to the Technical Support Center for (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (commonly known as (+)-isoretronecanol). This bicyclic necine base presents unique process chemistry challenges during scale-up.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (commonly known as (+)-isoretronecanol). This bicyclic necine base presents unique process chemistry challenges during scale-up. Its stereochemical density, extreme polarity, and the thermal hazards associated with reducing its lactam precursors require precise engineering controls.

This guide provides field-proven troubleshooting strategies, quantitative scale-up metrics, and validated protocols to ensure safe and high-yielding pilot-scale campaigns.

Part 1: Quantitative Scale-Up Metrics

Transitioning from bench-scale (grams) to pilot-scale (kilograms) often exposes thermodynamic and mass-transfer limitations. The table below summarizes the expected deviations and the required mitigation strategies.

Process MetricBench Scale (10 g)Pilot Scale (2 kg)Primary Causality & Mitigation Strategy
Overall Yield 78%45% (Unoptimized) 72% (Optimized)Cause: Product loss in aqueous phase. Mitigation: Implement Continuous Liquid-Liquid Extraction (CLLE).
Diastereomeric Ratio (dr) 98:285:15Cause: Slower cooling profiles cause epimerization. Mitigation: Active cryogenic control during cyclization.
Reduction Exotherm ( Δ T) +15 °C+65 °C (Runaway risk)Cause: Poor heat dissipation. Mitigation: Switch from LiAlH 4​ to Red-Al in toluene; controlled dosing.
Aqueous Recovery >90%<50%Cause: Hydrogen bonding. Mitigation: Salt out with K 2​ CO 3​ at pH > 12.
Part 2: Troubleshooting Guides & FAQs

Q1: We are losing over 40% of our product during the aqueous workup of the final reduction step. How can we improve the recovery of the free base?

  • Causality: (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol is a 1[1]. In its protonated form, or even as a free base in neutral water, it forms strong hydrogen-bonding networks. Standard separatory funnel extractions with ethyl acetate or dichloromethane are thermodynamically inefficient for this necine base.

  • Solution: The extraction thermodynamics must be forcibly shifted. Ensure the aqueous phase is basified to pH > 12 using NaOH to completely deprotonate the tertiary amine[1]. Saturate the aqueous layer with solid K 2​ CO 3​ to "salt out" the organic product. Finally, abandon batch extractions and implement Continuous Liquid-Liquid Extraction (CLLE) using a heavier-than-water solvent like dichloromethane (DCM).

Q2: Our diastereomeric ratio (dr) drops significantly when scaling the cyclization step. What causes this epimerization?

  • Causality: The synthesis of (+)-isoretronecanol often relies on an 2 catalyzed by chiral secondary amines to establish the C1 and C7a stereocenters[2]. At bench scale, rapid heat dissipation traps the kinetic product. In a 50 L reactor, the slower cooling profile and extended heating times allow the intermediate to undergo retro-Mannich or enolization pathways, leading to thermodynamic equilibration and epimerization at the bridgehead[2].

  • Solution: Implement strict cryogenic control and continuous flow chemistry if possible. If operating in batch, utilize a rapid quench protocol (e.g., in-line quenching with cold buffer) immediately after optimal conversion is reached to prevent prolonged exposure to the basic catalyst at elevated temperatures.

Q3: The reduction of the bicyclic lactam intermediate using LiAlH 4​ is causing dangerous temperature spikes. What are safer alternatives for a 2 kg scale?

  • Causality: Lithium aluminum hydride (LiAlH 4​ ) reductions are highly exothermic and evolve stoichiometric amounts of hydrogen gas. The reduced surface-area-to-volume ratio in pilot-scale reactors leads to severe heat accumulation, risking 3 and explosive hazards[3].

  • Solution: Replace LiAlH 4​ with Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). Red-Al is soluble in toluene, does not spontaneously ignite in air, and can be dosed continuously via metering pumps to precisely control the heat of reaction.

Part 3: Experimental Protocols
Protocol A: Safe Pilot-Scale Reduction using Red-Al

This protocol self-validates by linking dosing rate directly to internal thermal feedback, preventing runaway conditions.

  • Preparation: Purge a 50 L jacketed glass-lined reactor with N 2​ . Charge the reactor with the bicyclic lactam precursor (2.0 kg) and anhydrous toluene (20 L).

  • Cooling: Set the jacket chiller to -10 °C and agitate at 150 rpm until the internal temperature reaches exactly 0 °C.

  • Controlled Dosing: Connect a metering pump containing Red-Al (65 wt% in toluene, 3.5 eq). Dose the Red-Al solution at an initial rate of 50 mL/min.

  • Thermal Monitoring: Monitor the internal thermocouple. Adjust the dosing rate to ensure the internal temperature never exceeds +15 °C . If the temperature hits +15 °C, pause dosing until it drops back to +5 °C.

  • Aging: Once dosing is complete, warm the reactor to 25 °C and stir for 4 hours to ensure complete reduction.

  • Quenching: Cool to 0 °C. Carefully quench by dropwise addition of 5% aqueous NaOH (Caution: Exothermic H 2​ evolution) until aluminum salts precipitate as a granular solid.

  • Filtration: Filter the mixture through a Celite pad to remove aluminum salts before proceeding to extraction.

Protocol B: Continuous Liquid-Liquid Extraction (CLLE) for Polar Alkaloids
  • Basification: Transfer the aqueous filtrate from Protocol A to a mixing vessel. Add 50% w/w NaOH slowly until the pH probe reads > 12.0.

  • Salting Out: Add solid K 2​ CO 3​ under vigorous stirring until the aqueous phase is fully saturated (undissolved salt remains visible).

  • Extraction Setup: Transfer the aqueous phase to a heavier-than-water CLLE apparatus.

  • Solvent Reflux: Charge the boiling flask with dichloromethane (DCM). Heat to a gentle reflux (40 °C).

  • Continuous Operation: Allow the condensed DCM to percolate down through the basic aqueous layer continuously for 24-48 hours.

  • Isolation: Concentrate the DCM extract under reduced pressure to yield the crude (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol API.

Part 4: Process Visualizations

Workflow A Precursor: Methyl 4-oxobutanoate & PMP-amine B Asymmetric Self-Mannich Reaction (Chiral Catalyst) A->B C PMP-Lactam Intermediate (Strict Temp Control) B->C D Deprotection (CAN) & Lactonization C->D E Bicyclic Lactam Formation D->E F Controlled Reduction (Red-Al / Toluene) E->F Exotherm Risk G Continuous Liquid-Liquid Extraction (pH > 12) F->G H (1R,7aR)-Hexahydro- 1H-pyrrolizin-1-ol (Pure API) G->H High Recovery

Synthetic workflow for (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol highlighting scale-up control points.

Troubleshooting Start Issue: Low Yield of Final Product Q1 Is the product lost in aqueous phase? Start->Q1 S1 Use CLLE with DCM & Salt out (K2CO3) Q1->S1 Yes Q2 Is Dr < 90:10? Q1->Q2 No S2 Optimize cooling profile in reactor Q2->S2 Yes Q3 Incomplete reduction? Q2->Q3 No S3 Switch from LiAlH4 to Red-Al in Toluene Q3->S3 Yes

Decision tree for troubleshooting low yields and stereochemical degradation during scale-up.

References
  • Title: Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants Source: PMC / nih.gov URL: [Link]

  • Title: Benefits of Unconventional Methods in the Total Synthesis of Natural Products Source: ACS Omega URL: [Link]

  • Title: Stereodivergent Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids Source: Organic Letters URL: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Robust Validation of LC-MS/MS Methods for Pyrrolizidine Alkaloid Quantification

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Pyrrolizidine Alkaloid Analysis Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins prod...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Pyrrolizidine Alkaloid Analysis

Pyrrolizidine alkaloids (PAs) are a large class of naturally occurring toxins produced by thousands of plant species worldwide.[1][2] Their presence as contaminants in herbal medicinal products, food supplements, teas, honey, and other agricultural products poses a significant health risk due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4][5][6] Regulatory bodies, including the European Commission, have established stringent maximum levels for PAs in various foodstuffs to protect public health, making their accurate and reliable quantification paramount.[3][5][7][8]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for PA analysis.[1][4][9] Its high sensitivity and selectivity allow for the detection and quantification of a wide range of PAs, including their N-oxide forms, at the low levels required by regulations.[1][10] However, the complexity of the matrices and the structural similarity of many PAs present significant analytical challenges.[6] Therefore, a meticulously validated LC-MS/MS method is not just a regulatory requirement but a scientific necessity to ensure data integrity and consumer safety.

This guide provides an in-depth comparison of methodologies and a detailed framework for the validation of LC-MS/MS methods for PA quantification, grounded in the principles of leading regulatory guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[11][12][13][14][15][16][17][18][19][20]

The Validation Framework: A Symphony of Interdependent Parameters

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15][17] It is a holistic process where each parameter informs the others. The following sections detail the core validation characteristics, explaining the scientific rationale and providing actionable protocols.

Workflow for LC-MS/MS Method Validation

LC-MS_MS_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Method Implementation Dev Method Development (Analyte Selection, Sample Prep, LC-MS/MS Conditions) Spec Specificity & Selectivity Dev->Spec Lin Linearity & Range Spec->Lin Matrix Matrix Effects Spec->Matrix Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOD_LOQ LOD & LOQ Lin->LOD_LOQ Report Validation Report Generation Acc->Report Prec->Report LOD_LOQ->Report Matrix->Report Stab Stability Stab->Report Routine Routine Sample Analysis Report->Routine

Caption: General workflow for the validation of an LC-MS/MS method for PA analysis.

Part 1: Foundational Validation Parameters

Specificity and Selectivity
  • The "Why": Specificity ensures that the analytical signal is solely from the analyte of interest, free from interference from other components in the sample matrix, such as other PAs, isomers, or matrix components.[15] This is critical for PAs, as numerous isomers often co-elute.[3]

  • Experimental Protocol:

    • Analyze at least six different blank matrix samples (e.g., honey, herbal tea) to check for interfering peaks at the retention time of the target PAs.

    • Analyze the blank matrix samples spiked with the target PAs and any known potential interferences (e.g., isomeric PAs).

    • Evaluate chromatograms for peak purity and resolution between the analyte and any interfering peaks. The use of multiple reaction monitoring (MRM) transitions for each analyte is a standard practice to enhance selectivity.[21]

Linearity and Range
  • The "Why": Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a specified range. This is fundamental for accurate quantification.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the PAs. A minimum of five concentration levels is recommended.[1]

    • Analyze the calibration standards and plot the instrument response against the concentration.

    • Perform a linear regression analysis. The coefficient of determination (r²) should typically be ≥ 0.99.[22]

Accuracy
  • The "Why": Accuracy measures the closeness of the experimental value to the true value. It reflects the systematic error of the method.

  • Experimental Protocol:

    • Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).

    • Accuracy is often expressed as the percentage recovery.[23]

Precision
  • The "Why": Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random error of the method.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of five replicates of QC samples at three concentrations on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should typically be ≤ 15%.[23][24]

    • Intermediate Precision (Inter-assay precision): Analyze the same QC samples on different days, with different analysts, and/or on different instruments. The RSD should typically be ≤ 20%.[15]

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • The "Why": LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23] The LOQ must be below the regulatory maximum levels.[1][3][22]

  • Experimental Protocol:

    • Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is distinguishable from the background noise (typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ).

    • Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the response of blank samples and the slope of the calibration curve.

Part 2: Matrix-Specific and Stability Considerations

Matrix Effects
  • The "Why": Components of the sample matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results. This is a significant challenge in complex matrices like herbal extracts and honey.[1]

  • Experimental Protocol:

    • Prepare three sets of samples:

      • Set A: PAs in a neat solvent.

      • Set B: Blank matrix extract spiked with PAs post-extraction.

      • Set C: Matrix spiked with PAs before extraction.

    • Calculate the matrix effect by comparing the peak areas of Set B to Set A.

    • Calculate the recovery by comparing the peak areas of Set C to Set B.

    • The use of isotopically labeled internal standards is a highly effective way to compensate for matrix effects.[25]

Stability
  • The "Why": PAs can degrade during sample collection, storage, and processing. Stability experiments are crucial to ensure that the measured concentration reflects the true concentration in the original sample.

  • Experimental Protocol:

    • Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.

    • Short-Term Stability: Keep QC samples at room temperature for a period that mimics the sample processing time before analysis.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -20°C or -80°C) and analyze them at various time points.

    • Stock Solution Stability: Evaluate the stability of the stock and working solutions at their storage conditions.

Comparative Analysis of Methodologies

The choice of sample preparation and analytical conditions can significantly impact the performance of the method.

Sample Extraction and Clean-up
Technique Principle Advantages Disadvantages Typical Matrices
Solid-Phase Extraction (SPE) Differential partitioning of compounds between a solid and liquid phase. Cation-exchange (CX) SPE is common for PAs.[1][26]High selectivity, effective removal of interferences.[3]Can be time-consuming and require method development for different matrices.Honey, Herbal Teas, Plant-based foods.[1][3]
Liquid-Liquid Extraction (LLE) Partitioning of compounds between two immiscible liquid phases based on their relative solubility.Simple, inexpensive.Can be labor-intensive and use large volumes of organic solvents.Milk, Bile.[26]
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." Involves an extraction and clean-up step.High throughput, suitable for a wide range of analytes and matrices.May have lower selectivity for certain interferences compared to SPE.Plant materials, Spices.
Chromatographic Separation

Achieving baseline separation of isomeric PAs is a significant challenge.[3]

Parameter Comparison Rationale
Column Chemistry C18 vs. Phenyl-Hexyl: C18 is a good starting point, but phenyl-hexyl columns can offer alternative selectivity for aromatic PAs. BEH C8: Has been shown to provide a good compromise in chromatographic resolution for a large number of PAs.The choice of stationary phase is critical for resolving isomeric compounds.
Mobile Phase Formic acid vs. Ammonium formate: Both are commonly used as mobile phase additives to promote ionization in positive ESI mode. The optimal choice may depend on the specific PAs and the column used.Mobile phase composition affects retention, peak shape, and ionization efficiency.
Gradient Elution A well-optimized gradient is essential to separate a large number of PAs with varying polarities in a reasonable run time.Balances resolution and analysis time.

Data Summary and Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation of an LC-MS/MS method for PA quantification, based on regulatory guidelines.

Validation Parameter Acceptance Criteria
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity (r²) ≥ 0.99
Accuracy Mean value within ±15% of nominal value (±20% at LOQ).
Precision (RSD) Repeatability: ≤ 15% (≤ 20% at LOQ). Intermediate Precision: ≤ 20%.
LOQ Sufficiently low to meet regulatory requirements (e.g., < 1 µg/kg for some matrices).[5][22]
Matrix Effect Should be minimized and compensated for, often with internal standards.
Stability Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

The validation of an LC-MS/MS method for the quantification of pyrrolizidine alkaloids is a rigorous, multi-faceted process that is fundamental to ensuring the safety of herbal products and foods. By systematically evaluating each validation parameter—from specificity to stability—and making informed choices about sample preparation and chromatographic conditions, researchers and scientists can develop robust and reliable methods. This guide provides a comprehensive framework, grounded in scientific principles and regulatory expectations, to confidently navigate the complexities of PA analysis and produce data of the highest integrity.

References

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Comparative

A Comparative Analysis of Pyrrolizidine Alkaloid Toxicity: From Chemical Structure to Cellular Demise

This guide provides an in-depth comparative analysis of the toxicity of pyrrolizidine alkaloids (PAs), a large class of phytotoxins of significant concern to researchers, scientists, and drug development professionals. F...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the toxicity of pyrrolizidine alkaloids (PAs), a large class of phytotoxins of significant concern to researchers, scientists, and drug development professionals. Found in over 6,000 plant species, PAs are frequent contaminants in herbal remedies, teas, honey, and animal products, posing a considerable risk to human and animal health.[1][2][3] Understanding the nuances of their toxicity is paramount for accurate risk assessment and the development of safe botanical products. This document moves beyond a simple recitation of facts to explore the causal relationships between chemical structure, metabolic fate, and toxicological outcomes, grounded in experimental evidence.

The Structural Blueprint for Toxicity: Not All PAs Are Created Equal

The immense diversity in PA structures—over 660 have been identified—translates directly into a wide spectrum of toxic potential.[2] The toxicity of a given PA is not arbitrary; it is dictated by specific, identifiable features of its chemical architecture. The primary determinants are the saturation of the necine base and the nature of its esterification.

The Necine Base: The Linchpin of Bioactivation

The core of a PA is a bicyclic amino alcohol structure known as a necine base.[4] A comparative analysis reveals a stark dichotomy in toxicity based on a single chemical bond.

  • 1,2-Unsaturated PAs (e.g., Retronecine, Otonecine-types): These PAs possess a double bond at the 1,2-position of the necine ring. This feature is the non-negotiable prerequisite for toxicity.[2][5][6] The double bond allows for metabolic oxidation by liver enzymes to form highly reactive, electrophilic pyrrolic metabolites (dehydropyrrolizidine alkaloids, or DHPs).[5][7] These metabolites are the ultimate toxic agents responsible for cellular damage. Retronecine-type and otonecine-type PAs are consistently associated with hepatotoxicity, genotoxicity, and carcinogenicity.[8]

  • Saturated PAs (e.g., Platynecine-type): In contrast, PAs with a saturated necine base, such as platyphylline, lack the 1,2-double bond.[8][9] Consequently, they cannot undergo the metabolic bioactivation to form reactive DHPs.[9] This fundamental structural difference renders them essentially non-toxic, a critical distinction in toxicological assessment.[6][8]

cluster_0 Toxicity Pathway cluster_1 Non-Toxicity Pathway Unsaturated 1,2-Unsaturated Necine Base (e.g., Retrorsine, Monocrotaline) Metabolism Hepatic Metabolism (CYP450 Oxidation) Unsaturated->Metabolism Bioactivation Prerequisite Reactive Reactive Pyrrolic Metabolites (Electrophilic DHPs) Metabolism->Reactive Generates Toxicity Cellular Damage (Adduct Formation, Genotoxicity) Reactive->Toxicity Causes Saturated Saturated Necine Base (e.g., Platyphylline) NoActivation Cannot Form Reactive Metabolites Saturated->NoActivation Lacks 1,2-Double Bond NonToxic No Significant Toxicity NoActivation->NonToxic

Caption: Logical relationship of PA necine base structure to toxicity.

The Influence of Esterification

The necic acids esterified to the necine base play a crucial role in modulating toxicity, primarily by influencing the reactivity and stability of the DHP metabolites. A clear hierarchy of toxicity emerges from comparative studies.[1][6]

  • Macrocyclic Diesters (e.g., Retrorsine, Senecionine): These are generally the most potent PAs.[4] The cyclic diester structure creates a rigid, strained ring that, upon conversion to a DHP, results in a highly reactive and stable alkylating agent. This enhances its ability to form damaging adducts with cellular macromolecules.

  • Open-Chain Diesters (e.g., Lasiocarpine, Echimidine): These are of intermediate toxicity. They are readily metabolized to reactive pyrroles but are generally less potent than their macrocyclic counterparts.[5][10]

  • Monoesters (e.g., Monocrotaline, Heliotrine): These typically exhibit the lowest toxicity among the unsaturated PAs.[1][5] They can still be activated, but the resulting pyrrolic monoesters are often less reactive or more susceptible to detoxification than the diesters.

The complexity of the ester side chain also influences lipophilicity, which affects absorption, distribution, and access to metabolic enzymes within the hepatocyte.

Metabolic Fate: A Precarious Balance Between Activation and Detoxification

The ultimate toxicity of a PA in an organism is not determined by the parent compound alone but by the net outcome of competing metabolic pathways in the liver.[11] Species-specific differences in these pathways account for the widely varying susceptibility observed in animals.[12][13]

Bioactivation: The Path to Toxicity

The primary bioactivation pathway is the dehydrogenation of the unsaturated necine base, catalyzed by cytochrome P450 (CYP) enzymes, to form DHPs.[5][7]

  • Causality: This oxidation creates a highly electrophilic pyrrolic system that is a potent alkylating agent. It readily attacks cellular nucleophiles, such as the nitrogen and sulfur atoms in proteins and the nitrogen atoms in DNA bases.[1][14]

  • Enzymology: While many CYPs can activate retronecine-type PAs, the activation of otonecine-type PAs is more specific, primarily involving CYP3A4 and CYP3A5.[5] This enzymatic specificity can influence inter-individual and inter-species susceptibility.

PA Unsaturated Pyrrolizidine Alkaloid (Parent Compound) CYP450 Hepatic CYP450s (e.g., CYP3A4) PA->CYP450 DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Pyrrolic Metabolite) CYP450->DHP Dehydrogenation (Bioactivation) Hydrolysis Hydrolysis DHP->Hydrolysis Adducts Covalent Adducts (DNA, Proteins) DHP->Adducts Alkylation Secondary Secondary Metabolites (e.g., Dehydroretronecine) Hydrolysis->Secondary Secondary->Adducts Alkylation Toxicity Cellular Toxicity & Genotoxicity Adducts->Toxicity

Caption: Metabolic bioactivation pathway of unsaturated pyrrolizidine alkaloids.

Detoxification: The Cellular Defense

The body employs several mechanisms to neutralize PAs and their reactive metabolites.

  • N-oxidation: Flavin-containing monooxygenases (FMOs) can oxidize the nitrogen atom of the necine base to form PA N-oxides.[7] This is a critical detoxification step, as N-oxides are highly water-soluble, non-toxic, and readily excreted in the urine.[7]

  • Hydrolysis: Esterase enzymes can cleave the ester bonds, breaking down the PA into its constituent necine base and necic acids, which are then excreted.[7] PAs with sterically hindered ester groups (like macrocyclic diesters) are more resistant to hydrolysis, allowing more of the parent compound to be shunted towards the bioactivation pathway, thus increasing their toxicity.

  • Glutathione (GSH) Conjugation: Reactive DHP metabolites can be conjugated with glutathione, a key cellular antioxidant.[7][15] This reaction, often catalyzed by glutathione S-transferases (GSTs), neutralizes the electrophilic pyrrole and facilitates its excretion.[16] However, some GSH-pyrrole conjugates can be stable enough to be transported to other organs, such as the lungs, where the release of the pyrrole could mediate extra-hepatic toxicity.[7]

A comparative study of retrorsine and monocrotaline, which share the same retronecine base, demonstrated this principle clearly. Retrorsine was found to be more hepatotoxic because it was a more efficient substrate for metabolic activation (a higher Vmax/Km value), leading to higher levels of protein adducts and more significant depletion of hepatic GSH compared to monocrotaline.[16][17]

Mechanisms of Cellular Injury and Organ-Specific Toxicity

The formation of covalent adducts between DHP metabolites and cellular macromolecules is the central event initiating PA toxicity.[8]

  • Genotoxicity and Carcinogenicity: DHPs react with DNA to form a variety of adducts.[11] Because DHPs have two potential alkylating sites (C7 and C9), they can form DNA-DNA and DNA-protein cross-links, which are highly cytotoxic and mutagenic lesions.[18] This genotoxic mechanism is believed to be the basis for the carcinogenicity of many PAs.[11][19]

  • Cytotoxicity and Hepatotoxicity: The binding of DHPs to cellular proteins can inhibit enzyme function, disrupt the cytoskeleton, and trigger apoptosis and necrosis.[8][20] The liver is the primary target organ due to its high concentration of CYP450 enzymes responsible for bioactivation.[21] The characteristic lesion is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD), which involves damage to the sinusoidal endothelial cells, leading to obstruction of hepatic veins, hemorrhage, and necrosis.[1][22][23] Chronic exposure leads to progressive fibrosis and cirrhosis.[1][24]

  • Extra-hepatic Toxicity: While the liver bears the brunt of the damage, other organs can be affected. For instance, monocrotaline is known to cause pulmonary arterial hypertension and right ventricular hypertrophy.[7][12] This is thought to occur because its less reactive pyrrolic metabolite can escape the liver and travel to the lungs, where it inflicts damage.[7]

Methodologies for Comparative Toxicity Assessment

A multi-tiered approach is essential for accurately comparing PA toxicity. This involves a combination of in vitro screening, in vivo validation, and robust analytical chemistry.

In Vitro Systems: For Mechanistic Insights and Screening

In vitro models offer a controlled environment to dissect cellular mechanisms and screen the relative toxicity of different PAs.

  • Model Comparison:

    • Primary Hepatocytes: Considered the "gold standard" as they retain the most relevant metabolic functions of in vivo liver cells. However, they are costly and have a short lifespan.[25]

    • Immortalized Cell Lines:

      • HepaRG Cells: A human-derived cell line that differentiates into hepatocyte-like and biliary-like cells. It expresses a broad range of CYP and FMO enzymes, making it a highly suitable and metabolically competent model for PA toxicity studies.[26][27]

      • HepG2 Cells: A commonly used human hepatoma line, but it has low expression of key metabolic enzymes, often requiring the addition of an external metabolic activation system (e.g., S9 fractions) to study PA toxicity.[26][28]

      • TAMH and THLE-2 Cells: Studies have shown these cell lines to be relatively resistant to PA toxicity, suggesting they are not good models for assessing PA-induced liver injury.[29]

cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay & Analysis PA_Stock Prepare PA Stock Solutions (in DMSO) Treatment Treat Cells with Serial Dilutions of PAs PA_Stock->Treatment Cell_Culture Culture & Seed HepaRG Cells in 96-well plates Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT Add MTT Reagent (or similar viability dye) Incubation->MTT Measure Measure Absorbance (Plate Reader) MTT->Measure Analysis Calculate Cell Viability (%) & Determine IC50 Values Measure->Analysis

Caption: Experimental workflow for in vitro cytotoxicity screening of PAs.

  • Causality: This protocol is designed to quantify and compare the dose-dependent cytotoxicity of different PAs. The choice of HepaRG cells provides a self-validating system due to their endogenous metabolic competence, ensuring that any observed toxicity from unsaturated PAs is the result of cellular bioactivation, mimicking the in vivo liver environment.

  • Cell Culture: Culture HepaRG cells according to supplier recommendations until they reach a differentiated, hepatocyte-like state.

  • Seeding: Seed the differentiated HepaRG cells into 96-well microplates at a density of 2.5 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of the test PAs (e.g., retrorsine, monocrotaline, platyphylline as a negative control) in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Replace the medium in the wells with the PA-containing medium. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance of treated wells as a percentage of the vehicle control wells to determine cell viability. Plot the concentration-response curves and calculate the IC₂₀ or IC₅₀ values for each PA to quantitatively compare their cytotoxic potency.[28]

In Vivo Models: For Systemic and Chronic Effects

Animal models are indispensable for understanding the complex interplay of absorption, distribution, metabolism, and excretion (ADME) and for characterizing organ-level pathology.

  • Model Selection: Rats are highly sensitive to PA toxicity and are a common model for studying PA-induced hepatotoxicity and carcinogenicity.[13][23] Mice are also frequently used.[16] In contrast, resistant species like guinea pigs can serve as valuable comparative models to investigate detoxification mechanisms, as they exhibit higher rates of hydrolysis and lower rates of pyrrole formation.[30]

  • Causality: This protocol aims to characterize and compare the acute liver injury caused by different PAs. The inclusion of serum biochemistry and histopathology provides a dual validation system: biochemical markers quantify the level of hepatocellular damage, while histology provides a qualitative and structural confirmation of the type of injury (e.g., HSOS).

  • Animals: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize animals for at least one week before the experiment.

  • Dosing: Administer a single dose of the test PA (e.g., 40 mg/kg retrorsine) or vehicle (e.g., water or saline) via oral gavage.[23]

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., weight loss, lethargy, jaundice) over the study period.[20][31]

  • Sample Collection: At predetermined time points (e.g., 24h, 48h, 72h), euthanize subgroups of animals. Collect blood via cardiac puncture for serum biochemistry. Perfuse and collect the liver for histopathology and biomarker analysis.

  • Endpoint Analysis:

    • Serum Biochemistry: Measure levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of hepatocellular injury.[8][23]

    • Histopathology: Fix liver sections in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for signs of HSOS, including sinusoidal dilation/congestion, endothelial cell damage, hemorrhage, and centrilobular necrosis.[23]

    • Biomarker Analysis: Use liver homogenates to quantify the formation of pyrrole-protein adducts via methods like colorimetric assays or LC-MS/MS, which should correlate with the degree of liver injury.[8]

Comparative Toxicity Data Summary

The following table summarizes the key characteristics and relative toxicities of representative PAs based on available experimental data.

Pyrrolizidine AlkaloidNecine Base TypeEsterification TypePrimary Target Organ(s)Relative ToxicityKey Mechanistic Feature(s)
Retrorsine Retronecine (Unsaturated)Macrocyclic DiesterLiverHighPotent bioactivation, efficient formation of stable pyrrolic metabolites.[16][17]
Lasiocarpine Retronecine (Unsaturated)Open-Chain DiesterLiverHighReadily bioactivated to form genotoxic metabolites.[4][5]
Senecionine Retronecine (Unsaturated)Macrocyclic DiesterLiverHighStructurally similar to retrorsine, causes classic HSOS.[8][10]
Monocrotaline Retronecine (Unsaturated)MonoesterLiver, LungModerateLess efficient hepatic bioactivation than diesters; metabolite can escape liver to cause pulmonary damage.[7][12][16]
Clivorine Otonecine (Unsaturated)Macrocyclic DiesterLiverHighPotent cytotoxicity, activated by CYP3A subfamily.[28][30]
Platyphylline Platynecine (Saturated)Open-Chain DiesterN/AVery Low / Non-toxicLacks the 1,2-double bond required for metabolic bioactivation.[6][8][9]

Conclusion

The toxicity of pyrrolizidine alkaloids is a complex but predictable field governed by clear structure-activity and structure-metabolism relationships. A thorough understanding of these principles is essential for any scientist working with PA-containing materials. The key takeaways are:

  • Structure is Paramount: The presence of a 1,2-unsaturated necine base is the primary determinant of toxicity. The type of esterification, particularly macrocyclic diesters, significantly enhances toxic potency.

  • Metabolism is the Deciding Factor: Toxicity is a direct result of metabolic bioactivation by CYP450 enzymes. The balance between this activation and competing detoxification pathways (N-oxidation, hydrolysis, GSH conjugation) dictates the final toxic outcome and underlies species-specific sensitivity.

  • A Multi-faceted Assessment is Crucial: A combination of metabolically competent in vitro models like HepaRG cells for screening, validated in vivo models for systemic effects, and specific biomarker analysis provides the most robust framework for comparative toxicity analysis.

Future research should continue to focus on developing more refined in vitro models that can accurately predict human toxicity and on elucidating the full metabolic profiles of less-studied PAs to improve risk assessment for these ubiquitous natural toxins.

References

  • Chen, T., et al. (2010). Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes. PubMed. [Link]

  • Xia, Q., et al. (2016). Pyrrolizidine Alkaloids: Metabolic Activation Pathways Leading to Liver Tumor Initiation. Chemical Research in Toxicology. [Link]

  • White, I. N., & Mattocks, A. R. (1972). Metabolic activation of pyrrolizidine alkaloids by human, rat and avocado microsomes. Xenobiotica. [Link]

  • Kellerman, T.S., et al. (2005). Plant poisonings and mycotoxicoses of livestock in Southern Africa. Oxford University Press. (Information synthesized from a chapter on PAs). [Link]

  • Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods. [Link]

  • Ruan, J., et al. (2014). Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis. PubMed. [Link]

  • Fu, P. P., et al. (2002). Genotoxic Pyrrolizidine Alkaloids — Mechanisms Leading to DNA Adduct Formation and Tumorigenicity. International Journal of Molecular Sciences. [Link]

  • Ruan, J., et al. (2014). Metabolic Activation of Pyrrolizidine Alkaloids: Insights into the Structural and Enzymatic Basis. Chemical Research in Toxicology. [Link]

  • Fu, P. P., et al. (2004). Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. Drug Metabolism Reviews. [Link]

  • Yang, X., et al. (2017). Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline. PubMed. [Link]

  • Cheeke, P. R. (1988). Toxicity and metabolism of pyrrolizidine alkaloids. Journal of Animal Science. [Link]

  • Paterson, A. (n.d.). Pyrrolizidine Alkaloid Toxicosis. Equiimed. [Link]

  • Fu, P. P., et al. (2004). Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms. PubMed. [Link]

  • Lounis, M., et al. (2022). Hepatotoxicity of Pyrrolizidine Alkaloids. PubMed. [Link]

  • MSD Veterinary Manual. (n.d.). Pyrrolizidine Alkaloidosis in Animals. [Link]

  • Cheng, D., et al. (2024). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. Toxins. [Link]

  • Liu, J., et al. (2021). Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts. Toxins. [Link]

  • Yang, X., et al. (2017). Comparative Study of Hepatotoxicity of Pyrrolizidine Alkaloids Retrorsine and Monocrotaline. Chemical Research in Toxicology. [Link]

  • Jia, M., et al. (2021). Characterization of liver injury induced by a pyrrolizidine alkaloid in rats. Journal of Ethnopharmacology. [Link]

  • Le, V., et al. (2020). Evaluation of In Vitro Models for Pyrrolizidine Alkaloid‐Induced Hepatocellular Injury. The FASEB Journal. [Link]

  • Lin, G., et al. (2002). Species differences in the in vitro metabolic activation of the hepatotoxic pyrrolizidine alkaloid clivorine. PubMed. [Link]

  • PetMD. (2023). Pyrrolizidine Alkaloid Toxicosis in Horses. [Link]

  • Li, Y., et al. (2014). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Journal of Ethnopharmacology. [Link]

  • He, J., et al. (2019). Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. Toxicology in Vitro. [Link]

  • Chen, T., & Chou, M. W. (2010). Genotoxicity of pyrrolizidine alkaloids. Journal of Food and Drug Analysis. [Link]

  • Special Pet Topics. (n.d.). Pyrrolizidine Alkaloidosis (Senecio Poisoning, Ragwort Poisoning). [Link]

  • Fu, P. P., et al. (2004). Pyrrolizidine Alkaloids—Genotoxicity, Metabolism Enzymes, Metabolic Activation, and Mechanisms. ResearchGate. [Link]

  • Xia, Q., et al. (2013). The proposed metabolic activation and detoxification pathways of retrorsine. ResearchGate. [Link]

  • Food Standards Australia New Zealand. (2001). PYRROLIZIDINE ALKALOIDS IN FOOD - A Toxicological Review and Risk Assessment. [Link]

  • Zhang, L., et al. (2016). Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism. Molecules. [Link]

  • Raters, M., & Schrenk, D. (2020). In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. Archives of Toxicology. [Link]

  • Liu, Y., et al. (2024). Diagnosis, toxicological mechanism, and detoxification for hepatotoxicity induced by pyrrolizidine alkaloids from herbal medicines or other plants. Critical Reviews in Toxicology. [Link]

  • ResearchGate. (n.d.). Pyrrolizidine Alkaloid-Induced Hepatotoxicity. [Link]

  • Mad Barn. (2024). Ragwort Poisoning (Pyrrolizidine Alkaloid Toxicity) in Horses. [Link]

  • Lu, Y., et al. (2021). Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells. Toxics. [Link]

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  • Gottschalk, C., et al. (2022). Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro. Molecules. [Link]

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  • Louisse, J., et al. (2023). PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat. Archives of Toxicology. [Link]

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Validation

Comparative Guide: (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol vs. Classical Necine Bases

Pyrrolizidine alkaloids (PAs) represent a vast class of natural and synthetic compounds characterized by an azabicyclo[3.3.0]octane core, commonly referred to as a necine base. In drug development and toxicological scree...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrrolizidine alkaloids (PAs) represent a vast class of natural and synthetic compounds characterized by an azabicyclo[3.3.0]octane core, commonly referred to as a necine base. In drug development and toxicological screening, the structural nuances of these bases dictate their pharmacological viability and safety profiles. This guide provides an objective, data-driven comparison between the saturated synthetic scaffold (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol (CAS: 63121-27-7) and classical necine bases such as retronecine, heliotridine, and platynecine.

Structural Determinants and Causality of Toxicity

The fundamental differentiator among necine bases is the presence or absence of a 1,2-double bond within the pyrrolizidine ring.

  • Classical Unsaturated Bases (Retronecine, Heliotridine, Otonecine): These bases possess a 1,2-unsaturated structure and typically feature a hydroxymethyl group at C1 and a hydroxyl group at C7[1][2]. The unsaturation is the critical structural prerequisite for hepatotoxicity and genotoxicity[3].

  • Saturated Bases (Platynecine and (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol): Platynecine lacks the 1,2-double bond but retains the C1-hydroxymethyl and C7-hydroxyl groups[1]. In contrast, (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is a more streamlined, saturated scaffold with a molecular formula of C7H13NO. It features a hydroxyl group directly attached to C1, lacking both the C7-hydroxyl and the extended C1-hydroxymethyl group[4]. This makes it an invaluable, low-toxicity building block for synthesizing novel pyrrolizidine derivatives without the inherent risks of natural PAs.

Metabolic Activation Pathways

The causality behind PA toxicity is not inherent to the parent molecule but arises from hepatic metabolic activation.

When 1,2-unsaturated bases encounter hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2B), they are oxidized into highly reactive pyrrolic esters known as dehydropyrrolizidines (DHPs)[2][3]. DHPs are potent electrophiles that rapidly crosslink with nucleophilic centers in DNA and proteins, leading to double-strand breaks, cellular necrosis, and carcinogenesis[1].

Conversely, saturated bases like (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol cannot undergo this specific pyrrolic activation. Lacking the 1,2-double bond, they are instead processed via N-oxidation or ester hydrolysis into highly water-soluble, non-toxic metabolites that are safely excreted[1][3].

NecineMetabolism cluster_unsat 1,2-Unsaturated Bases (e.g., Retronecine) cluster_sat Saturated Bases (e.g., (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol) Unsat Unsaturated PA Core (1,2-Double Bond) CYP_U Hepatic CYP3A4 / CYP2B Unsat->CYP_U DHP Dehydropyrrolizidine (DHP) Reactive Electrophile CYP_U->DHP Oxidation Tox DNA/Protein Adducts (Hepatotoxicity & Genotoxicity) DHP->Tox Crosslinking Sat Saturated PA Core (No Double Bond) CYP_S Hepatic CYP450 / FMO Sat->CYP_S Metab N-Oxidation / Hydrolysis (Water Soluble) CYP_S->Metab Detoxification Clear Renal Excretion (Safe Clearance) Metab->Clear Excretion

Caption: Metabolic pathways of 1,2-unsaturated vs. saturated necine bases.

Quantitative Toxicity Comparison

To objectively evaluate these compounds, researchers rely on Benchmark Dose Lower Confidence Limit (BMDL) modeling and acute toxicity metrics. The absence of the 1,2-double bond in (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol fundamentally shifts its safety profile.

Table 1: Structural and Toxicological Comparison of Necine Bases

CompoundCore Type1,2-UnsaturationC1 SubstituentGenotoxicity (γH2AX)Hepatotoxicity Risk
(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol SaturatedNo-OHNegativeNone / Negligible
Platynecine SaturatedNo-CH₂OHNegativeNone / Negligible
Retronecine UnsaturatedYes-CH₂OHPositive (High)Severe
Heliotridine UnsaturatedYes-CH₂OHPositive (High)Severe
Otonecine Monocyclic UnsaturatedYes-CH₂OHPositive (High)Severe

(Data extrapolated from comparative BMDL modeling of saturated vs. unsaturated PAs[3][5])

Experimental Validation Protocols

To self-validate these mechanistic claims in a laboratory setting, researchers must employ metabolically competent systems. Standard HepG2 cells lack sufficient CYP450 expression; therefore, HepaRG or HepG2-CYP3A4 transfected cell lines are mandatory for accurate PA screening[5][6].

Workflow Step1 Cell Culture (HepG2-CYP3A4 / HepaRG) Step2 Compound Dosing (0.1 µM - 500 µM, 24-72h) Step1->Step2 Step3A Flow Cytometry (γH2AX / p53 Markers) Step2->Step3A Genotoxicity Step3B LC-MS/MS Analysis (DHP-DNA Adduct Quantification) Step2->Step3B Mechanistic Validation Step4 BMDL Calculation & Toxicity Profiling Step3A->Step4 Step3B->Step4

Caption: In vitro experimental workflow for validating necine base toxicity.

Protocol 1: In Vitro Genotoxicity Screening (γH2AX Assay)

Objective: Quantify DNA double-strand breaks induced by necine base metabolites.

  • Cell Culture : Seed metabolically competent HepG2-CYP3A4 cells at a density of 2×10⁴ cells/well in 96-well plates. Allow 24 hours for attachment[5]. (Causality: Standard cell lines will yield false negatives because they cannot oxidize the pyrrolizidine ring).

  • Compound Preparation : Dissolve (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol and a positive control (e.g., Retronecine) in DMSO. Dilute in culture media to achieve a concentration gradient (0.1 µM to 500 µM), ensuring final DMSO concentration remains ≤0.5%[5].

  • Exposure : Incubate cells with the compounds for 72 hours. (Causality: The extended 72-hour window is critical for capturing the full scope of CYP-mediated metabolic activation and subsequent DNA damage[5]).

  • Immunostaining : Fix cells with 4% paraformaldehyde. Permeabilize and stain with primary antibodies against γH2AX (phosphorylated histone H2AX) and p53, followed by fluorophore-conjugated secondary antibodies.

  • High-Content Analysis : Use flow cytometry or automated fluorescence microscopy to quantify the percentage of γH2AX-positive cells.

Protocol 2: LC-MS/MS Quantification of DHP-DNA Adducts

Objective: Mechanistically prove that saturated bases do not form reactive pyrroles.

  • DNA Extraction : Isolate genomic DNA from the treated HepG2-CYP3A4 cells using a standard silica-column DNA extraction kit.

  • Enzymatic Digestion : Hydrolyze the purified DNA into single nucleosides using a cocktail of DNase I, phosphodiesterase, and alkaline phosphatase at 37°C for 6 hours[2].

  • Solid-Phase Extraction (SPE) : Purify the nucleoside mixture using a C18 SPE cartridge to concentrate potential adducts.

  • LC-MS/MS Analysis : Inject the sample into a triple quadrupole mass spectrometer. Utilize Multiple Reaction Monitoring (MRM) targeting specific transitions for DHP-dG (deoxyguanosine) and DHP-dA (deoxyadenosine) adducts. (Causality: Measuring cell viability alone does not prove the mechanism of death; quantifying specific DHP adducts physically validates the presence or absence of the reactive electrophile[2]).

Conclusion

For drug development professionals engineering novel therapeutics, the azabicyclo[3.3.0]octane core offers immense pharmacological potential. However, utilizing classical 1,2-unsaturated necine bases introduces insurmountable hepatotoxic liabilities. By leveraging saturated scaffolds like (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, researchers can exploit the structural benefits of the pyrrolizidine framework while entirely bypassing the CYP450-mediated DHP toxicity pathway.

References

  • Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pyrrolizidine Alkaloids | Encyclopedia MDPI Source: Encyclopedia.pub URL: [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Active Transport of Hepatotoxic Pyrrolizidine Alkaloids in HepaRG Cells Source: MDPI URL:[Link]

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Comparative

The Analytical Imperative: Why Pyrrolizidine Alkaloids Defy Simple Quantification

Title: Inter-Laboratory Comparison of Pyrrolizidine Alkaloid Analysis: A Critical Guide to LC-MS/MS Workflows Pyrrolizidine alkaloids (PAs) are a diverse class of over 600 hepatotoxic, genotoxic, and carcinogenic seconda...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Comparison of Pyrrolizidine Alkaloid Analysis: A Critical Guide to LC-MS/MS Workflows

Pyrrolizidine alkaloids (PAs) are a diverse class of over 600 hepatotoxic, genotoxic, and carcinogenic secondary metabolites produced by plants (e.g., Asteraceae, Boraginaceae). Their infiltration into the human food chain via honey, herbal teas, and animal feed necessitates rigorous regulatory monitoring. However, PA quantification is analytically treacherous. PAs exist as both free bases and N-oxides, and they comprise numerous isomeric and enantiomeric pairs (e.g., indicine, lycopsamine, and intermedine) that share identical molecular weights and fragmentation patterns.

Because mass spectrometry alone cannot distinguish these isobaric interferences, robust chromatographic separation and highly selective sample preparation are mandatory. Inter-laboratory proficiency tests consistently reveal that analytical variance stems not from instrument sensitivity, but from matrix suppression and incomplete isomer resolution 1[1].

Workflow Architecture & Causality

PA_Workflow Sample Complex Matrix (Tea, Honey, Feed) Extraction Acidic Extraction (0.05 M H2SO4) Sample->Extraction Protonation CleanUp SPE Clean-up (MCX/SCX) Extraction->CleanUp Matrix Removal Separation UHPLC Separation (C18, Gradient) CleanUp->Separation Concentration Detection MS/MS Detection (MRM Mode) Separation->Detection Isomer Resolution

Figure 1: Standardized LC-MS/MS workflow for Pyrrolizidine Alkaloid analysis.

Methodological Comparison: Sample Preparation Strategies

The consensus across leading reference laboratories is that generic extraction methods (like standard QuEChERS) are insufficient for complex matrices like honey or tea due to severe ion suppression. Instead, Mixed-Mode Cation Exchange (MCX) or Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) is the gold standard.

  • Extraction Causality: PAs are extracted using 0.05 M sulfuric acid (H₂SO₄) in a 50% methanol solution. The acidic environment is critical: it protonates the nitrogen atom in the necine base of the PA, converting it into a positively charged ion. This maximizes solubility in the aqueous phase and prepares the molecule for cation exchange .

  • Clean-up Causality: When loaded onto an MCX cartridge, the protonated PAs bind strongly to the sulfonic acid (SO₃⁻) groups of the resin. This allows for aggressive washing with water and organic solvents (e.g., 30% methanol) to flush out neutral and acidic matrix interferences (like sugars in honey or polyphenols in tea). Elution is then triggered by introducing a basic solvent (5% NH₄OH in methanol), which neutralizes the PA's charge, releasing it from the resin 2[2].

SPE_Mechanism cluster_0 Mixed-Mode Cation Exchange (MCX) Mechanism Load 1. Load (Acidic) Protonated PAs bind to SO3- groups Wash1 2. Wash 1 (Aqueous) Removes polar interferences Load->Wash1 Wash2 3. Wash 2 (Organic) Removes hydrophobic interferences Wash1->Wash2 Elute 4. Elute (Basic) NH4OH neutralizes PAs for release Wash2->Elute

Figure 2: Mechanistic workflow of MCX Solid Phase Extraction for PA isolation.

Self-Validating Experimental Protocol: SPE-LC-MS/MS

To ensure trustworthiness and reproducibility across laboratories, the following protocol incorporates self-validating mechanisms (isotope dilution and matrix-matching).

Step 1: Sample Preparation & Isotope Dilution

  • Action: Weigh 1.0 g of homogenized sample (e.g., tea or honey) into a 50 mL centrifuge tube. Spike with a mixture of isotopically labeled internal standards (e.g., Echimidine-d7, Senecionine-d3).

  • Validation Causality: Adding internal standards before extraction corrects for physical losses during SPE and compensates for matrix-induced ion suppression during MS ionization, ensuring the final quantification is internally corrected.

Step 2: Acidic Extraction

  • Action: Add 20 mL of 0.05 M H₂SO₄ in 50% methanol. Vortex for 10 minutes, then centrifuge at 5000 x g for 10 minutes.

  • Validation Causality: Ensures complete disruption of the matrix and quantitative protonation of both free base and N-oxide PAs.

Step 3: MCX Solid Phase Extraction

  • Action: Condition an Oasis MCX cartridge (150 mg) with 3 mL methanol, followed by 3 mL water. Load 2 mL of the sample supernatant. Wash with 2 mL water, then 2 mL 30% methanol. Elute with 2 mL of 5% ammonium hydroxide in methanol.

  • Validation Causality: The sequential wash removes isobaric matrix components that would otherwise co-elute and artificially inflate quantitative results.

Step 4: Concentration & Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 100 µL of 5% methanol.

  • Validation Causality: Concentrates the analytes to achieve sub-µg/kg Limits of Quantification (LOQs) required by EU regulations.

Step 5: UHPLC-MS/MS Analysis

  • Action: Inject 3 µL onto a high-strength silica C18 column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C. Use a gradient of Water (0.1% formic acid) and Methanol (0.1% formic acid). Operate the MS in Multiple Reaction Monitoring (MRM) mode.

  • Validation Causality: Formic acid maintains the PAs in a protonated state for optimal positive electrospray ionization (ESI+). Monitoring two MRM transitions per analyte allows for the calculation of ion ratios, confirming peak identity against matrix-matched calibrants.

Inter-Laboratory Performance Data

Inter-laboratory comparisons (proficiency tests) highlight the real-world performance of these methods. The 2024 BfR proficiency test on honey demonstrated that while PA free bases are generally well-quantified, PA-N-oxides exhibit higher variance due to their thermal instability and polarity3[3].

Table 1: Inter-Laboratory Performance Comparison for PA Analysis

| Matrix | Analytical Method | LOQ Range (µg/kg) | Reproducibility RSD (%) | Z-Score Acceptability (|z| ≤ 2) | Reference Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Honey | SPE-LC-MS/MS | 0.8 - 84.3 (Tested) | 12 - 42% (Free PAs)44 - 77% (N-oxides) | 88% | BfR Proficiency Test 2024[3] | | Animal Feed | LC-MS/MS & GC-MS | N/A | High variance for free bases | 88 - 92% | De Nijs et al., 2014[1] | | Tea / Botanicals | UHPLC-MS/MS (MCX) | 0.6 - 1.2 | < 15% (Intra/Inter-day) | N/A (Single Lab Validated) | Waters Corp. | | Milk / Honey / Tea | UHPLC-MS/MS (SPE) | 0.05 - 2.5 | < 15% | N/A | UHPLC-MS/MS Study[2] |

Conclusion & Best Practices

The inter-laboratory data underscores a critical reality: successful PA analysis is dictated by the stringency of the sample clean-up and the resolving power of the chromatography. Laboratories that bypass SPE in favor of dilute-and-shoot or standard QuEChERS methods consistently suffer from poor z-scores due to matrix suppression. To achieve regulatory compliance (e.g., EU limits as low as 75 µg/kg for the sum of PAs in infant products), laboratories must adopt MCX/SCX SPE workflows coupled with UHPLC-MS/MS, utilizing isotopically labeled internal standards to self-validate recovery metrics.

References

  • Determination of pyrrolizidine alkaloids in honey – Report on the 2024 Proficiency Test of the German Reference Laboratory. Federal Institute for Risk Assessment (BfR).3

  • Inter-laboratory comparison study for pyrrolizidine alkaloids in animal feed using spiked and incurred material. Food Additives & Contaminants: Part A (PubMed). 1

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation.

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC / NIH. 2

Sources

Validation

Biological Activity Comparison of Hexahydropyrrolizinol Stereoisomers: A Comprehensive Guide

As a Senior Application Scientist, evaluating the therapeutic potential of pyrrolizidine alkaloids (PAs) requires a rigorous understanding of structure-activity relationships (SAR) at the stereochemical level. Hexahydrop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic potential of pyrrolizidine alkaloids (PAs) requires a rigorous understanding of structure-activity relationships (SAR) at the stereochemical level. Hexahydropyrrolizinols—specifically the saturated 1-hydroxymethylpyrrolizidines—represent a highly valuable class of compounds. Unlike their 1,2-unsaturated counterparts, these fully saturated stereoisomers bypass toxic metabolic activation, offering a safe scaffold for targeted drug development.

This guide objectively compares the biological activities of the four primary hexahydropyrrolizinol stereoisomers: (+)-isoretronecanol , (-)-isoretronecanol , (+)-laburnine , and (-)-trachelanthamidine , providing field-proven experimental workflows to validate their efficacy.

Structural Causality and the Toxicity Paradigm

The fundamental divergence in the clinical viability of pyrrolizidine derivatives lies in their hepatic metabolism ( [1]). Unsaturated PAs (e.g., retronecine) undergo CYP450-mediated dehydrogenation in the liver, forming highly reactive pyrrolic esters. These electrophilic metabolites act as biological alkylating agents, cross-linking DNA and proteins, which leads to severe hepatotoxicity and genotoxicity.

Conversely, hexahydropyrrolizinols possess a fully saturated bicyclic core. This saturation physically prevents the formation of dehydropyrrolizines. Instead, they are safely metabolized via N-oxidation and hydrolysis, rendering them non-toxic and highly attractive for therapeutic development ( [2]).

MetabolicCausality cluster_0 Unsaturated Pyrrolizidines (e.g., Retronecine) cluster_1 Saturated Hexahydropyrrolizinols (e.g., Isoretronecanol) U_PA 1,2-Dehydro PA P450_1 Hepatic CYP450 U_PA->P450_1 Pyrrole Reactive Pyrrole (Alkylating Agent) P450_1->Pyrrole Tox Hepatotoxicity & Genotoxicity Pyrrole->Tox S_PA Saturated PA (Hexahydropyrrolizinol) P450_2 Hepatic CYP450 S_PA->P450_2 Metab N-Oxidation / Hydrolysis (Non-toxic) P450_2->Metab Safe Excretion (No Alkylation) Metab->Safe

Fig 1: Hepatic metabolism divergence between unsaturated and saturated pyrrolizidines.

Comparative Biological Activity of Stereoisomers

While sharing an identical molecular weight and core scaffold, the spatial arrangement of the C-1 hydroxymethyl group and the C-8 bridgehead proton dictates the receptor binding affinity and biological application of each stereoisomer.

  • (-)-Trachelanthamidine : When converted into amide derivatives, this trans-stereoisomer exhibits highly potent and selective agonism at the 5-HT4 receptor, making it a prime candidate for gastrointestinal motility disorders.

  • (+)- and (-)-Isoretronecanol : These cis-diastereomers, particularly their esterified derivatives, demonstrate significant anti-inflammatory, anticholinergic, and antifungal properties.

  • (+)-Laburnine : Often utilized as a chiral precursor for polyhydroxylated alkaloid analogs, showing promise in glycosidase inhibition for metabolic disease models.

Quantitative Comparison Table
StereoisomerRelative ConfigurationPrimary Bioactivity FocusTarget ApplicationHepatotoxic Risk
(-)-Trachelanthamidine trans5-HT4 Receptor AgonismGI Motility TherapeuticsNegligible
(+)-Isoretronecanol cisAnti-inflammatoryTopical TherapeuticsNegligible
(-)-Isoretronecanol cisAntifungal / AntiparasiticAgrochemicalsNegligible
(+)-Laburnine transGlycosidase InhibitionMetabolic Disease ModelsNegligible
Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be designed as a self-validating system. The inclusion of mechanistic controls ensures that the observed data is a direct result of the stereoisomer's activity, rather than an artifact of the assay environment.

Protocol A: In Vitro Hepatotoxicity & Metabolic Stability Assay

Purpose: To empirically validate the lack of CYP450-mediated alkylating toxicity in hexahydropyrrolizinols compared to unsaturated PAs ( [3]). Causality: By utilizing primary human hepatocytes, we mimic the in vivo hepatic environment. The inclusion of an unsaturated PA proves the assay's competence in detecting pyrrole-induced cell death.

  • Cell Seeding : Plate primary human hepatocytes in a 96-well collagen-coated plate at 5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation : Prepare 10 μM to 1 mM concentration gradients of the test stereoisomer (e.g., (-)-trachelanthamidine).

  • Self-Validation Controls :

    • Positive Control: Retronecine (1,2-unsaturated PA) to validate CYP450-mediated toxicity.

    • Negative Control: 0.1% DMSO (Vehicle).

  • Incubation : Treat cells for 48 hours.

  • Viability Quantification : Add CellTiter-Glo® Reagent to lyse cells and generate a luminescent signal proportional to the ATP present.

  • Data Interpretation : Hexahydropyrrolizinols will maintain >95% viability across the gradient, whereas the positive control will exhibit a sharp dose-dependent decline in viability, confirming the safety of the saturated scaffold.

Protocol B: 5-HT4 Receptor Agonism Assay (cAMP Accumulation)

Purpose: To quantify the functional activation of the 5-HT4 receptor by (-)-trachelanthamidine amide derivatives. Causality: 5-HT4 is a Gs-coupled GPCR. Receptor activation directly stimulates adenylyl cyclase, increasing intracellular cAMP. Measuring cAMP provides a direct, causal readout of agonism.

  • Cell Preparation : Seed HEK-293 cells stably expressing the human 5-HT4 receptor into a 384-well microplate.

  • Ligand Incubation : Treat cells with a concentration gradient (0.1 nM to 10 μM) of the (-)-trachelanthamidine derivative in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Self-Validation Controls :

    • Positive Control: Serotonin (5-HT) to establish the maximum system response ( Emax​ ).

    • Antagonist Control: Co-incubate the test compound with GR113808 (a selective 5-HT4 antagonist). A rightward shift in the dose-response curve validates that the cAMP increase is strictly 5-HT4 mediated.

  • Detection : Lyse cells and add TR-FRET cAMP detection reagents. Read time-resolved fluorescence on a microplate reader.

  • Analysis : Plot the TR-FRET ratio against log[Concentration] to calculate the EC50​ and Emax​ .

AssayWorkflow S1 1. Compound Preparation Synthesize amides of (-)-Trachelanthamidine S2 2. Cell Culture Seed HEK-293 cells expressing 5-HT4R S1->S2 S3 3. Ligand Incubation Apply concentration gradient (0.1 nM - 10 μM) S2->S3 S4 4. cAMP Quantification Lyse cells & perform TR-FRET assay S3->S4 S5 5. Data Analysis Calculate EC50 & Emax for agonism S4->S5

Fig 2: Step-by-step workflow for evaluating 5-HT4 receptor agonism via cAMP accumulation.

References
  • Stereodivergent Synthesis of 1-Hydroxymethylpyrrolizidine Alkaloids. Organic Letters (ACS).[Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules (MDPI).[Link]

  • Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties. Diversity (MDPI).[Link]

Comparative

Comparative Synthesis Routes to (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol: A Technical Guide for Process and Discovery Chemists

The pyrrolizidine alkaloid core is a privileged scaffold in drug discovery, frequently evaluated for its potential as a glycosidase inhibitor, antiviral agent, and antidiabetic compound. Among its stereoisomers, (1R,7aR)...

Author: BenchChem Technical Support Team. Date: March 2026

The pyrrolizidine alkaloid core is a privileged scaffold in drug discovery, frequently evaluated for its potential as a glycosidase inhibitor, antiviral agent, and antidiabetic compound. Among its stereoisomers, (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (CAS: 63121-27-7), also known as (-)-1-hydroxypyrrolizidine, presents a unique synthetic challenge due to the required trans relationship between the C1 hydroxyl group and the C7a bridgehead proton .

This guide objectively compares three distinct synthetic methodologies to access this specific stereoisomer. By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this document serves as an authoritative resource for chemists scaling up necine bases or generating analog libraries.

Quantitative Comparison of Synthetic Routes

When selecting a synthesis route, chemists must balance stereochemical control, overall yield, and step economy. The table below summarizes the performance metrics of the three primary approaches.

Synthesis RouteKey Catalyst / ReagentStarting MaterialOverall YieldStereoselectivityScalabilityCost-Efficiency
A. Chiral Pool (Diastereoselective) NaBH₄D-Proline~50%Moderate (70% de)HighHigh (Cheap reagents)
B. Asymmetric Hydrogenation RuBr₂((S)-BINAP)D-Proline~76%Excellent (>99% de)HighModerate (Catalyst cost)
C. C(sp³)-H Alkylation Ni/L₃ ComplexN-Boc-Pyrrolidine~12%High (>90% ee)LowLow (Complex ligands)

Retrosynthetic Strategies & Mechanistic Logic

The construction of the (1R,7aR) stereocenter pair can be approached through substrate control, catalyst control, or late-stage functionalization.

Retrosynthesis Target (1R,7aR)-Hexahydro-1H-pyrrolizin-1-ol Target Molecule RouteA Route A: Chiral Pool (Substrate Control) StepA1 D-Proline β-Ketoester RouteA->StepA1 RouteB Route B: Asymmetric Hydrogenation (Catalyst Control) RouteB->StepA1 RouteC Route C: C(sp3)-H Alkylation (Late-Stage Functionalization) StepC1 Ni/L3 Enantioselective Alkylation RouteC->StepC1 StepA2 Diastereoselective NaBH4 Reduction StepA1->StepA2 StepB1 RuBr2((S)-BINAP) Hydrogenation StepA1->StepB1 StepA2->Target StepB2 Matched Pair Stereocontrol StepB1->StepB2 StepB2->Target StepC2 Mitsunobu Cyclization StepC1->StepC2 StepC2->Target

Retrosynthetic pathways for (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol via chiral pool and C-H activation.

Detailed Experimental Methodologies

Route A: Chiral Pool Synthesis via NaBH₄ Reduction

This classical approach leverages the inherent (R)-stereocenter of D-Proline to establish the C7a position. The reduction of the intermediate β-ketoester relies on a substrate-controlled chelated transition state .

  • Causality of Design: D-Proline is strictly required; using L-Proline would yield the (1S,7aS) enantiomer. NaBH₄ is chosen for its ability to coordinate with the ester carbonyl and the protected nitrogen, directing hydride attack to the less hindered face, albeit with moderate diastereofacial selectivity.

  • Protocol:

    • Chain Extension: React N-Boc-D-proline methyl ester with the lithium enolate of ethyl acetate at -78 °C to form the β-ketoester.

    • Reduction: Dissolve the β-ketoester in absolute ethanol. Cool to -78 °C and add NaBH₄ (1.5 eq) portion-wise. Stir for 4 hours, allowing the mixture to warm to 0 °C.

    • Cyclization & Final Reduction: Deprotect the N-Boc group using TFA/DCM. Neutralize with K₂CO₃ to induce spontaneous lactamization. Reduce the resulting pyrrolizidin-3-one with LiAlH₄ in refluxing THF for 12 hours.

  • Self-Validating System: Reaction progress of the NaBH₄ reduction is monitored by TLC (KMnO₄ stain). The diastereomeric ratio (approx. 85:15 favoring the 1R isomer) must be quantified by ¹H-NMR of the crude mixture, specifically integrating the C1-H carbinol proton multiplet at ~4.1 ppm before proceeding to cyclization.

Route B: Asymmetric Ru-BINAP Hydrogenation (Matched Pair)

To overcome the moderate selectivity of Route A, Guerreiro et al. demonstrated that dynamic kinetic resolution via asymmetric hydrogenation provides near-perfect stereocontrol .

  • Causality of Design: The combination of an (R)-proline derivative and an (S)-BINAP-Ru(II) catalyst creates a "matched pair." The chiral ligand's steric bulk aligns synergistically with the substrate's inherent steric bias, funneling the reduction exclusively toward the (1R,7aR) hydroxy ester.

Mechanism Substrate D-Proline β-Ketoester (R-configuration) Complex Ru-Chelated Transition State (Matched Pair Alignment) Substrate->Complex Catalyst RuBr2((S)-BINAP) Chiral Catalyst Catalyst->Complex Intermediate (1R, 7aR)-Hydroxy Ester >99% de Complex->Intermediate H2 (10 bar) Cyclization Lactamization & LiAlH4 Reduction Intermediate->Cyclization Product (1R,7aR)-Hexahydro- 1H-pyrrolizin-1-ol Cyclization->Product

Matched-pair asymmetric hydrogenation mechanism using RuBr2((S)-BINAP) for high diastereoselectivity.

  • Protocol:

    • Catalyst Preparation: Generate the active catalyst in situ by mixing RuBr₂ and (S)-BINAP in degassed MeOH under argon.

    • Hydrogenation: Transfer the D-Proline β-ketoester to a Parr reactor. Add the catalyst solution. Pressurize to 10 bar H₂ and heat to 50 °C for 24 hours.

    • Cyclization: Follow the deprotection and LiAlH₄ reduction sequence outlined in Route A.

  • Self-Validating System: Hydrogen uptake curves dictate reaction completion. Crucially, the >99% diastereomeric excess (de) must be validated via chiral stationary phase HPLC (e.g., Chiralcel OD-H) prior to the TFA deprotection step to ensure optical purity.

Route C: Ni-Catalyzed Enantioselective C(sp³)-H Alkylation

A modern, late-stage functionalization approach bypasses the chiral pool entirely. Recent advancements in Ni/L₃ catalysis enable the direct, enantioselective α-C-H alkylation of saturated heterocycles .

  • Causality of Design: N-Boc-pyrrolidine lacks stereocenters. The Ni-catalyst overrides substrate bias to establish the C7a stereocenter. Alkenyl boronates are utilized as alkylating agents specifically to restrain potential "chain walking" by stabilizing the branched organonickel intermediate.

  • Protocol:

    • C-H Alkylation: React N-Boc-pyrrolidine with the alkenyl boronate in the presence of Ni(cod)₂ and a chiral ligand at room temperature under inert atmosphere.

    • Oxidation: Oxidize the resulting boronate to a primary alcohol using basic H₂O₂, followed by benzyl protection.

    • Mitsunobu Cyclization: Deprotect the N-Boc group. Treat the amino-alcohol with DIAD and PPh₃ in THF. The secondary amine displaces the primary alcohol, forming the bicyclic core while retaining the stereocenters.

    • Global Deprotection: Remove the benzyl group via Pd/C catalyzed hydrogenolysis (1 atm H₂) to yield the final product.

  • Self-Validating System: Regioselectivity of the initial C-H insertion is confirmed by GC-MS (verifying the absence of chain-walking isomers). Following the Mitsunobu cyclization, 2D NOESY NMR is mandatory to confirm the trans relationship between the C1-hydroxyl and C7a-proton, ensuring no epimerization occurred during ring closure.

Conclusion & Process Recommendations

The optimal synthesis route for (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol depends heavily on the project phase:

  • For Discovery Chemistry & Analog Generation: Route C is highly recommended. Despite its lower overall yield (12%), the late-stage C-H functionalization logic allows for rapid diversification of the pyrrolizidine core without redesigning the entire synthetic sequence.

  • For Process Scale-Up: Route B is the gold standard. The matched-pair asymmetric hydrogenation provides unparalleled stereochemical control (>99% de) and a robust 76% overall yield. The upfront cost of the Ru-BINAP catalyst is easily offset by the elimination of costly downstream diastereomer separations required in Route A.

References

  • Asymmetric syntheses of functionalized pyrrolizidin-3-ones Arkivoc URL:[Link]

  • Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs Goa University Repository URL:[Link]

  • Enantioselective C–H functionalization: logic and applications in the total synthesis of natural products Chemical Science (RSC Publishing) URL: [Link]

  • 1-Hydroxypyrrolizidine and Related Compounds Journal of the American Chemical Society URL:[Link]

Validation

A Senior Application Scientist's Guide to the Development and Application of Certified Reference Materials for Pyrrolizidine Alkaloids

Introduction: The Imperative for Accuracy in Pyrrolizidine Alkaloid Analysis Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide, notably in the Boraginaceae...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Accuracy in Pyrrolizidine Alkaloid Analysis

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide, notably in the Boraginaceae, Asteraceae, and Fabaceae families.[1][2][3] These compounds are a significant food safety concern due to their potential for hepatotoxicity, genotoxicity, and carcinogenicity.[4][5][6] Contamination of the food chain can occur when PA-producing weeds are unintentionally harvested along with agricultural crops, leading to their presence in products such as herbal teas, spices, honey, and leafy vegetables.[2][5][7]

In response to this public health risk, regulatory bodies, including the European Commission, have established stringent maximum levels for the sum of specific PAs in various foodstuffs.[5][8] Commission Regulation (EU) 2023/915, for instance, sets maximum levels for the sum of 21 PAs and 14 of their co-eluting isomers in products like tea, herbal infusions, and food supplements.[5][8]

This regulatory landscape places immense pressure on analytical laboratories to produce accurate, reliable, and comparable results. The cornerstone of such analytical quality is the Certified Reference Material (CRM). A CRM is a highly characterized and homogenous material with a certified property value, uncertainty, and metrological traceability. For PA analysis, CRMs are indispensable for method validation, calibration, and ongoing quality control, ensuring that measurements are accurate and legally defensible. This guide provides an in-depth comparison of the development, certification, and application of CRMs for pyrrolizidine alkaloids, offering researchers and drug development professionals a critical understanding of the science underpinning food safety in this area.

The CRM Development and Certification Workflow

The creation of a PA CRM is a rigorous, multi-step process designed to ensure the final product meets the highest metrological standards. It begins with obtaining the pure alkaloid and culminates in the assignment of a certified property value with a calculated uncertainty budget.

CRM_Development_Workflow cluster_0 Phase 1: Material Sourcing & Preparation cluster_1 Phase 2: Certification Studies cluster_2 Phase 3: Finalization Sourcing Sourcing of Raw Material (Natural Isolation vs. Chemical Synthesis) Purification Purification & Characterization (e.g., HPLC, NMR, MS) Sourcing->Purification Solution_Prep Preparation of CRM Candidate (e.g., Solution in Methanol/Acetonitrile) Purification->Solution_Prep Homogeneity Homogeneity Assessment (Between-unit variation) Solution_Prep->Homogeneity Stability Stability Assessment (Short-term & Long-term) Homogeneity->Stability Value_Assignment Characterization & Value Assignment (Using multiple analytical methods) Stability->Value_Assignment Uncertainty Uncertainty Budget Calculation (Combining uncertainties from all steps) Value_Assignment->Uncertainty Certification Issuance of Certificate of Analysis Uncertainty->Certification

Caption: High-level workflow for the development of a certified reference material.

Part 1: Sourcing and Synthesis of PA Reference Materials

The initial and most critical step is obtaining the pure PA substance. There are two primary routes: isolation from natural sources and chemical synthesis.

Isolation from Natural Sources

This traditional method involves extracting PAs from plant materials known to contain high concentrations of the target alkaloid.[9] For example, rosmarinine can be isolated in gram quantities from Senecio pleistocephalus.[9]

  • Advantages:

    • Can be a cost-effective way to obtain large quantities of certain PAs.

    • The resulting material is the naturally occurring stereoisomer.

  • Disadvantages:

    • The yield and purity can vary significantly based on plant species, location, and harvesting time.[9]

    • The extraction and purification processes can be complex and labor-intensive, often involving multiple chromatographic steps.

    • It is challenging to isolate less abundant or rare PAs.

Chemical Synthesis

Chemical synthesis offers a more controlled and predictable alternative for producing pure PA standards. Synthesis can be particularly valuable for producing PAs that are difficult to isolate or for creating isotopically labeled internal standards, which are crucial for accurate quantification by mass spectrometry.[10]

  • Advantages:

    • High purity can be achieved, with well-defined impurity profiles.

    • Not dependent on the availability of biological source material.

    • Enables the production of rare PAs and isotopically labeled analogues.[9]

  • Disadvantages:

    • Syntheses can be lengthy, with multi-step processes that may result in low overall yields.[9]

    • Can be more expensive, especially for complex PA structures.

    • Requires specialized organic chemistry expertise.

Comparison Summary: Sourcing Methods

Feature Isolation from Natural Sources Chemical Synthesis
Purity Variable, dependent on purification efficacy Potentially very high (>99%)
Cost Can be lower for abundant PAs Generally higher, especially for complex syntheses
Scalability Limited by plant material availability More scalable and predictable
Accessibility Good for common PAs Excellent for rare PAs and labeled standards

| Key Challenge | Co-extraction of interfering compounds | Complexity of multi-step synthetic routes |

Part 2: The Certification Process: A Foundation of Trust

Once a high-purity PA candidate material is obtained, it must undergo a rigorous certification process to become a CRM.

Purity Assessment

The purity of the candidate material is the most significant contributor to the certified value's uncertainty. Therefore, a "mass balance" approach is typically employed, using multiple, independent analytical techniques to quantify the main component as well as all significant impurities (e.g., organic, inorganic, water, residual solvents).

Homogeneity and Stability Studies
  • Homogeneity: The CRM must be homogenous, meaning every unit (e.g., ampoule) has the same concentration of the analyte within specified statistical limits. This is verified by analyzing a statistically relevant number of units selected randomly from the batch.

  • Stability: The stability of the PA in its matrix (typically a solvent like methanol or acetonitrile) must be confirmed under various conditions.[11] This involves short-term stability studies (simulating transport conditions) and long-term isochronous stability studies (at storage and elevated temperatures) to establish a shelf-life and recommended storage conditions.

Characterization and Value Assignment

The certified value is not determined by a single measurement. It is derived from a combination of results from different high-precision analytical methods. For PA solutions, this often involves using high-performance liquid chromatography (HPLC) with different detectors (e.g., UV, MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy, which is a primary ratio method.

Part 3: Application of PA CRMs in Analytical Methods

The ultimate purpose of a PA CRM is its use in routine analytical testing. The most common and powerful technique for PA quantification is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[4][12][13]

The Challenge of Matrix Effects

A significant challenge in LC-MS/MS analysis is the "matrix effect," where components of the sample other than the analyte interfere with the ionization process.[14][15] This can lead to ion suppression (underestimation of the analyte) or enhancement (overestimation), compromising the accuracy and reliability of the results.[14][16][17] Matrix effects are particularly problematic in complex food samples like spices, teas, and herbal products.[10]

How CRMs Mitigate Matrix Effects:

  • Accurate Calibration: CRMs are used to prepare calibrants for creating calibration curves. For complex samples, a "matrix-matched" calibration is often necessary.[4] This involves spiking blank matrix (known to be free of PAs) with the CRM to create calibrants that mimic the matrix effects of the actual samples, thereby improving accuracy.

  • Method Validation: CRMs are essential for validating the performance of an analytical method, including determining the limit of quantification (LOQ), precision, and trueness (accuracy).[4][13]

  • Recovery Experiments: The efficiency of the sample extraction and clean-up process is determined by spiking a sample with a known amount of CRM and measuring the amount recovered. Recoveries for PAs are often in the range of 70-120%.[4][10]

Analytical Workflow & Performance Comparison

The following workflow is typical for the analysis of PAs in food matrices. The use of a CRM is critical in the "Quantification" step.

Analytical_Workflow Sample Sample Weighing (e.g., 2g of tea) Extraction Acidic Extraction (e.g., 0.05 M H2SO4, sonication) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Extraction->Cleanup Analysis LC-MS/MS Analysis (UPLC with Triple Quadrupole MS) Cleanup->Analysis Quantification Quantification (Using CRM-based calibration curve) Analysis->Quantification Result Final Result (µg/kg) Quantification->Result

Caption: General analytical workflow for quantifying PAs in food samples.

Table: Comparison of Analytical Method Performance for PA Quantification

Parameter LC-MS/MS (Modern Method) HPLC-UV (Older Method)
Selectivity Very High (based on mass-to-charge ratio) Low (risk of co-eluting interferences)
Sensitivity (LOQ) Excellent (typically 0.1 - 10 µg/kg)[4][10][13] Poor (often >100 µg/kg)
Susceptibility to Matrix High, but manageable with CRMs and labeled standards[10][18] Moderate, but lacks selectivity to distinguish interferences
Isomer Separation Challenging but possible with specific columns/methods[13][19] Very difficult to impossible

| Regulatory Acceptance | Preferred method for food safety monitoring[6] | Generally insufficient for regulatory compliance |

Experimental Protocols

Protocol 1: Generic Sample Extraction for Herbal Teas

This protocol is adapted from methodologies described by the German Federal Institute for Risk Assessment (BfR) and other published methods.[12][19]

  • Sample Preparation: Homogenize the dry herbal tea sample by pulverizing it.

  • Weighing: Accurately weigh 2.0 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard: Spike the sample with an appropriate isotopically labeled internal standard solution to correct for analytical variability.[10]

  • Extraction: Add 20 mL of 0.05 M sulfuric acid. Sonicate the mixture for 15 minutes at room temperature.

  • Centrifugation: Centrifuge the sample for 10 minutes at approximately 4000 x g. Decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction (steps 4-5) on the remaining pellet with another 20 mL of 0.05 M sulfuric acid. Combine the supernatants.

  • Neutralization & SPE: Adjust the pH of the combined extracts to approximately 7-8 and proceed with Solid-Phase Extraction (SPE) for cleanup as described in various validated methods.[12][13][19]

Protocol 2: Preparation of a Calibration Curve using a CRM
  • Stock Solution: Obtain a certified reference material of a specific PA, for example, a solution of Echimidine at 100 µg/mL in methanol.

  • Working Solution: Prepare a working standard solution (e.g., 1 µg/mL) by accurately diluting the CRM stock solution with the appropriate solvent (e.g., acetonitrile or methanol).[12]

  • Serial Dilution: Perform a serial dilution of the working solution to prepare a set of calibration standards. A typical range for food analysis might be 0.5, 1, 2, 5, 10, and 20 ng/mL.

  • Matrix Matching (if required): If preparing matrix-matched standards, the final dilution step for each calibration level should be done using a blank matrix extract that has been prepared in the same way as the samples.

  • Analysis: Inject the calibration standards into the LC-MS/MS system, from the lowest concentration to the highest.

  • Curve Generation: Plot the instrument response (peak area) against the known concentration of each standard. Use a linear regression model (typically with 1/x weighting) to generate the calibration curve. The coefficient of determination (r²) should be ≥ 0.99 for a valid curve.[4]

Conclusion and Future Outlook

Certified reference materials are the bedrock of accurate and reliable pyrrolizidine alkaloid analysis. The rigorous process of developing and certifying these materials—from sourcing and purity assessment to homogeneity and stability testing—ensures they can be trusted for method validation and the calibration of sensitive analytical instruments like LC-MS/MS. As regulatory limits for PAs become more stringent and the list of monitored alkaloids expands, the demand for a wider range of high-quality, well-characterized CRMs will only increase. Future developments will likely focus on the synthesis of more rare and isomeric PAs, as well as the development of matrix CRMs (e.g., certified contaminated tea or honey) that can serve as even more realistic quality control samples for routine testing laboratories. For researchers and professionals in the field, a thorough understanding of how these CRMs are created and correctly applied is not just a matter of technical best practice, but a fundamental requirement for protecting public health.

References

  • Current time information in Lycoming County, US. (n.d.). Google.
  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol. (n.d.). BfR. Retrieved March 13, 2026, from [Link]

  • Al-Subaie, S. F., Alowaifeer, A. M., & Mohamed, M. E. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(15), 4993. Available from: [Link]

  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. (n.d.). Shimadzu. Retrieved March 13, 2026, from [Link]

  • Li, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(24), 4496. Available from: [Link]

  • Filleul, V., et al. (2021). Development and validation of the Cystic Fibrosis Decisional Balance for Physical Activity scale (CF-DB-PA). BMC Pulmonary Medicine, 21(1), 127. Available from: [Link]

  • Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food and repealing Regulation (EC) No 1881/2006. (2023). Official Journal of the European Union. Available from: [Link]

  • Synthesis and Biological Activity of Pyrrolizidine Alkaloids and Analogues. (n.d.). University of Leicester. Retrieved March 13, 2026, from [Link]

  • Analysis of pyrrolizidine alkaloids and isomers as per EU specifications. (2023). Eurofins Scientific. Retrieved March 13, 2026, from [Link]

  • Development and Validation of the Cognitive Behavioral Physical Activity Questionnaire. (2014). ResearchGate. Available from: [Link]

  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. Retrieved March 13, 2026, from [Link]

  • Lin, D., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. RSC Advances, 2(15), 6235-6246. Available from: [Link]

  • Optimization of extraction of pyrrolizidine alkaloids from plant material. (2016). ResearchGate. Available from: [Link]

  • CRM System Using PA-AKD Approach of D3M. (n.d.). SciSpace. Retrieved March 13, 2026, from [Link]

  • New regulation for pyrrolizidine alkaloids. (2022). Phytocontrol. Retrieved March 13, 2026, from [Link]

  • Wiedenfeld, H. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Agriculture, 9(2), 24. Available from: [Link]

  • EMA adopts final Public Statement on Pyrrolizidine Alkaloids. (2021). gmp-compliance.org. Retrieved March 13, 2026, from [Link]

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  • Chan, D., et al. (2018). Development of an Analytical Method for Analyzing Pyrrolizidine Alkaloids in Different Groups of Food by UPLC-MS/MS. Journal of Agricultural and Food Chemistry, 66(10), 2449-2458. Available from: [Link]

  • Development of a Crumb Rubber Modified (CRM) PG binder Specification. (n.d.). Transportation Research Board. Retrieved March 13, 2026, from [Link]

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  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023). Batavia Biosciences. Retrieved March 13, 2026, from [Link]

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  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. Retrieved March 13, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Accurate Pyrrolizidine Alkaloid Quantification in Complex Matrices

Introduction: The Analytical Challenge of Pyrrolizidine Alkaloids Pyrrolizidine alkaloids (PAs) represent a large class of natural toxins produced by thousands of plant species worldwide as a defense mechanism.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) represent a large class of natural toxins produced by thousands of plant species worldwide as a defense mechanism.[1][2] Their presence in the food chain—contaminating products like herbal teas, honey, spices, milk, and dietary supplements—is a significant food safety concern.[3][4][5] The toxicity of 1,2-unsaturated PAs is well-documented; they are potent hepatotoxins (damaging to the liver) and possess genotoxic and carcinogenic properties.[4][6][7][8]

This guide addresses the critical need for accurate and reliable quantification of PAs. The analytical task is far from trivial, complicated by several factors:

  • Low Concentrations: PAs are often present at trace levels (µg/kg or ppb), demanding highly sensitive analytical methods.[3][9]

  • Structural Diversity: Over 660 PAs and their corresponding N-oxides have been identified.[1][6] A significant challenge is the existence of numerous isomers—compounds with the same molecular weight and fragmentation patterns that are indistinguishable by mass spectrometry alone.[7][10]

  • Complex Matrices: Food and herbal samples are inherently complex, containing a multitude of compounds that can interfere with the analysis and suppress the instrument's signal.[3][5]

  • Co-occurrence of Forms: PAs exist as both free tertiary amines and their corresponding N-oxides (PANOs).[4] Analytical methods must be capable of quantifying both forms, as N-oxides can contribute significantly to total toxicity.

Regulatory bodies like the European Food Safety Authority (EFSA) and the German Federal Institute for Risk Assessment (BfR) have established stringent guidelines and recommended monitoring, underscoring the need for robust analytical protocols.[5][6][11][12] The prevailing principle is to keep PA concentrations "As Low As Reasonably Achievable" (ALARA).[11] This guide provides a comparative analysis of leading sample preparation and instrumental techniques, grounded in field-proven expertise, to empower researchers and drug development professionals to achieve accurate PA quantification.

Part 1: A Comparative Analysis of Sample Preparation Techniques

The primary goal of sample preparation is to isolate the target PAs from the intricate sample matrix while removing interfering compounds. The choice of technique is a critical decision that directly impacts data quality, throughput, and cost. The most prevalent and effective strategies are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

The Gold Standard: Solid-Phase Extraction (SPE)

For PA analysis, strong cation exchange (SCX or MCX) SPE is the most widely adopted and validated cleanup method.

Causality of Experimental Choice: PAs are basic compounds due to their nitrogen-containing core. This chemical property is exploited for highly selective purification. The workflow involves an acidic extraction to protonate the PAs, converting them into positively charged cations. When this acidic extract is loaded onto an SCX cartridge, the protonated PAs strongly bind to the negatively charged sorbent. Interfering, non-basic matrix components do not bind and are washed away. The purified PAs are then eluted by switching to a basic solvent (e.g., ammoniated methanol), which neutralizes the PAs, breaks their ionic bond with the sorbent, and allows them to be collected.[10][11][13] This targeted mechanism results in a very clean extract, which is crucial for minimizing matrix effects during LC-MS/MS analysis.[10][14]

SPE_Workflow cluster_0 Sample Preparation Workflow Sample Homogenized Sample (e.g., Tea, Honey) Extraction Acidic Extraction (0.05 M H2SO4) PAs become protonated (PA+) Sample->Extraction Shaking/Sonication SPE_Load Load onto SCX SPE Cartridge (PA+ binds to sorbent) Extraction->SPE_Load Centrifuge & Filter SPE_Wash Wash Step (Water & Methanol) Interferences removed SPE_Load->SPE_Wash Apply Vacuum SPE_Elute Elution (Ammoniated Methanol) PAs are neutralized and eluted SPE_Wash->SPE_Elute Final_Extract Clean Extract for LC-MS/MS Analysis SPE_Elute->Final_Extract Evaporate & Reconstitute

Caption: General workflow for Solid-Phase Extraction (SPE) of PAs.

Experimental Protocol: SPE Cleanup for Herbal Teas (Adapted from BfR Method) [7][13]

  • Sample Weighing: Weigh 2.0 g ± 0.1 g of the homogenized herbal tea sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 0.05 M sulfuric acid. Sonicate for 15 minutes, then shake for 30 minutes.

  • Centrifugation: Centrifuge at 3800 x g for 10 minutes. Decant the supernatant into a clean tube.

  • Re-extraction: Repeat the extraction (steps 2 & 3) on the remaining pellet with another 20 mL of 0.05 M sulfuric acid. Combine the supernatants.

  • SPE Conditioning: Condition a strong cation exchange (SCX or MCX) SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

  • Loading: Load the combined, filtered supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 6 mL of water, followed by 6 mL of methanol to remove matrix interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for 5-10 minutes.

  • Elution: Elute the PAs from the cartridge by passing two 5 mL aliquots of 5% ammoniated methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~50 °C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

The High-Throughput Alternative: QuEChERS

The QuEChERS methodology has gained traction as a faster, more cost-effective alternative to traditional SPE for PA analysis.[15][16]

Causality of Experimental Choice: QuEChERS is a two-stage process. First, a liquid-liquid partitioning step uses acetonitrile and a salt mixture (commonly magnesium sulfate and sodium chloride) to extract the PAs from the aqueous sample environment into the organic acetonitrile layer. This step also serves to precipitate proteins and other macromolecules. The second stage, known as dispersive SPE (d-SPE), involves adding a small amount of sorbent (like C18 or PSA) to the acetonitrile extract to bind and remove remaining interferences like fatty acids and pigments. The key advantage is speed and simplicity, making it suitable for screening large numbers of samples.[17] However, the cleanup may be less exhaustive than SPE, potentially resulting in stronger matrix effects for certain sample types.[15]

Experimental Protocol: QuEChERS for Honey (Adapted from Martinello et al., 2017) [17]

  • Sample Preparation: Weigh 5 g of honey into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex until fully dissolved.

  • Extraction: Add 10 mL of acetonitrile to the tube. Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shaking & Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).

  • Vortex & Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Final Preparation: Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Performance Comparison of Sample Preparation Techniques
ParameterSolid-Phase Extraction (SPE)QuEChERSImmunoaffinity Chromatography (IAC)
Selectivity High (based on ion exchange)ModerateVery High (Antibody-based)
Cleanup Efficacy Excellent, especially for complex matrices[10]Good, but may be less effective than SPE[15]Excellent, significantly reduces matrix effects[14]
Throughput Moderate; can be automated[18]HighLow to Moderate
Cost ModerateLowHigh
Typical Recovery 70-120%[6][11]92-115%[17]Typically >80%
Best Suited For Herbal medicines, teas, complex supplementsHoney, grains, high-throughput screeningTargeted analysis where specific antibodies are available

Part 2: A Comparative Analysis of Instrumental Methodologies

Following sample cleanup, the extract is analyzed using a chromatographic system coupled to a mass spectrometer. The choice of instrumentation is paramount for achieving the required sensitivity and resolving the critical issue of PA isomers.

The Gold Standard: UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the definitive technique for PA quantification.[3][5]

Causality of Experimental Choice:

  • Compatibility: LC is perfectly suited for analyzing both the tertiary amine PAs and their thermally unstable N-oxide counterparts in a single run without degradation or the need for chemical derivatization, a major limitation of Gas Chromatography (GC).[1][4]

  • Sensitivity & Selectivity: Tandem mass spectrometry (MS/MS), typically using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity to detect PAs at trace levels.[19][20] It also offers high selectivity by monitoring a specific precursor-to-product ion transition for each analyte, filtering out background noise.

  • Resolution: The "U" in UHPLC is critical. Compared to standard HPLC, UHPLC uses columns with smaller particles (<2 µm), which provides significantly higher chromatographic resolution and sensitivity.[3][4] This enhanced resolving power is essential for separating the many PA isomers that co-exist in samples.[3][5]

The Isomer Challenge and Advanced Solutions

The single greatest analytical hurdle in PA analysis is the prevalence of isomers. For example, lycopsamine, intermedine, and indicine are structural isomers that share the same molecular weight and produce identical mass fragments, making them impossible to differentiate by MS alone.[7] Accurate quantification is vital as toxicity can vary between isomers.

Isomer_Challenge cluster_1 The Analytical Challenge of PA Isomers cluster_isomers Isomer Mix cluster_output Result LC UHPLC Separation (Based on Polarity) DMS Differential Mobility Spectrometry (DMS) (Based on Size/Shape) LC->DMS Ions Enter DMS Cell MS Mass Spectrometry (Based on Mass/Charge) DMS->MS Separated Ions Enter Mass Spec Resolved Isomers Resolved Accurate Quantification MS->Resolved Lycopsamine Lycopsamine Lycopsamine->LC Co-elution Possible Intermedine Intermedine Intermedine->LC Co-elution Possible

Caption: DMS provides an orthogonal separation dimension to resolve co-eluting isomers.

Solution 1: Optimized Chromatography: The first line of defense is a meticulously optimized UHPLC method. This involves careful selection of the column (e.g., C18 phases are common) and fine-tuning the mobile phase gradient to achieve baseline separation of as many critical isomer pairs as possible.[3][20]

Solution 2: Differential Mobility Spectrometry (DMS): For the most challenging co-eluting isomers, advanced technology like DMS (e.g., SCIEX SelexION® Technology) provides a definitive solution.[7] DMS is an ion mobility technique that separates ions in the gas phase based on their size and shape. It is positioned between the ion source and the mass spectrometer. Even if two isomers co-elute from the LC column and have the same mass, they often have slightly different three-dimensional shapes. DMS exploits this by applying an electric field that causes the ions to drift differently, effectively separating them before they enter the mass analyzer for quantification. This adds a powerful, orthogonal dimension of separation, ensuring accurate, isomer-specific results.[7]

Performance Comparison of Instrumental Techniques
ParameterUHPLC-MS/MSUHPLC-DMS-MS/MSGC-MS
Sensitivity Excellent (sub-µg/kg LOQs)[3][6]ExcellentGood, but often lower than LC-MS/MS
Isomer Resolution Good (highly dependent on chromatography)Excellent (resolves co-eluting isomers)[7]Poor to Good (highly method-dependent)
N-Oxide Compatibility Yes (direct analysis)[4]Yes (direct analysis)No (requires reduction/derivatization)[1]
Throughput HighHighModerate
Complexity/Cost HighVery HighModerate
Best Suited For Routine, high-sensitivity quantificationDefinitive, isomer-specific quantification in complex matricesNot recommended for comprehensive PA analysis

Part 3: Building a Self-Validating System for Trustworthy Results

To ensure scientific integrity, every analytical protocol must be a self-validating system. This is achieved by understanding, measuring, and correcting for inevitable analytical variables, primarily matrix effects.

The Unseen Variable: Matrix Effects

Matrix effects are the alteration (suppression or enhancement) of the analyte signal caused by co-eluting compounds from the sample matrix that interfere with the ionization process in the mass spectrometer's source.[10][14] A clean sample extract from a high-quality SPE cleanup will exhibit fewer matrix effects than a cruder extract. However, they can never be eliminated entirely. Ignoring matrix effects will lead to significant under- or over-estimation of the true PA concentration.

The Essential Solution: Matrix-Matched Calibration

The most reliable way to compensate for matrix effects is to use a matrix-matched calibration .[11][19]

Causality of Experimental Choice: This strategy inherently corrects for signal suppression or enhancement. Instead of preparing calibration standards in a clean solvent, they are prepared in a blank matrix extract (e.g., a PA-free honey or tea sample) that has been processed through the exact same sample preparation procedure as the unknown samples.[9] By doing this, the calibration standards and the unknown samples experience the same degree of signal suppression or enhancement. When the instrument response for the unknown sample is plotted against this matched curve, the calculated concentration is inherently corrected for the matrix effect, yielding accurate data. The lack of commercially available stable isotope-labeled internal standards for most PAs makes matrix-matched calibration the non-negotiable standard for accurate quantification.[11]

Method Validation: The Final Proof of Accuracy

A method is not reliable until it is validated. Following guidelines from bodies like the FDA or applying principles from ICH Q2(R1), key performance characteristics must be established:[6]

  • Linearity (r²): The calibration curve should demonstrate a linear relationship between concentration and response, with a coefficient of determination (r²) of >0.99.[19]

  • Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. LOQs for PAs should be at or below 1 µg/kg (ppb) to meet regulatory needs.[3][9]

  • Accuracy (Recovery): Determined by spiking a blank matrix at multiple concentration levels and running them through the entire method. Recoveries should typically fall within a range of 70-120%.[11][19]

  • Precision (RSD%): The closeness of repeated measurements, expressed as the relative standard deviation (%RSD). For trace analysis, intraday and interday precision should be below 15-20%.[6][19]

Conclusion

The accurate quantification of pyrrolizidine alkaloids in complex matrices is a challenging but achievable task that demands a systematic and scientifically rigorous approach. There is no single "best" method, but rather an optimal workflow tailored to the specific analytical objective.

For routine monitoring where high throughput is key, a QuEChERS extraction followed by UHPLC-MS/MS provides a rapid and effective solution. For the highest degree of accuracy, particularly with challenging matrices like herbal supplements or when definitive isomer identification is required, a more exhaustive Solid-Phase Extraction (SPE) cleanup coupled with UHPLC-DMS-MS/MS represents the pinnacle of analytical capability.

Regardless of the chosen workflow, the foundational principle of a self-validating system must be upheld. The use of matrix-matched calibration is not optional; it is the essential and authoritative method for correcting matrix effects and ensuring the trustworthiness of the final quantitative result. By combining optimized sample preparation with advanced instrumental analysis and robust validation, researchers can confidently generate the accurate data needed to ensure food safety and protect public health.

References

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. National Center for Biotechnology Information. Available at: [Link]

  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol. German Federal Institute for Risk Assessment (BfR). Available at: [Link]

  • Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. Labcompare. Available at: [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. MDPI. Available at: [Link]

  • Detection and Quantitation of Pyrrolizidine Alkaloids in Diverse Food Matrices. Technology Networks. Available at: [Link]

  • Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. SCIEX. Available at: [Link]

  • LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. Available at: [Link]

  • Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent Technologies. Available at: [Link]

  • Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. Available at: [Link]

  • Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction. ResearchGate. Available at: [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. ScienceDirect. Available at: [Link]

  • Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS. Waters Corporation. Available at: [Link]

  • Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future. MDPI. Available at: [Link]

  • Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Semantic Scholar. Available at: [Link]

  • Determination of pyrrolizidine alkaloids in tea and honey with automated SPE clean-up and ultra-performance liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]

  • Application of the QuEChERS Strategy as a Useful Sample Preparation Tool for the Multiresidue Determination of Pyrrolizidine Alkaloids in Food and Feed Samples: A Critical Overview. MDPI. Available at: [Link]

  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. National Center for Biotechnology Information. Available at: [Link]

  • Immunoaffinity Extraction and Alternative Approaches for the Analysis of Toxins in Environmental, Food or Biological Matrices. MDPI. Available at: [Link]

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  • Pyrrolizidine Alkaloids in Honey: Determination with Liquid Chromatography-mass Spectrometry Method. National Center for Biotechnology Information. Available at: [Link]

  • Pyrrolizidine alkaloids in honey: comparison of analytical methods. Taylor & Francis Online. Available at: [Link]

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Validation

A Comparative Guide to the Antibacterial Spectrum of Pyrrolizidine Alkaloids

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Nature, in its vast chemical diversity, offe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Nature, in its vast chemical diversity, offers a promising reservoir of bioactive compounds. Among these, pyrrolizidine alkaloids (PAs), a class of nitrogen-containing heterocyclic compounds, have demonstrated a noteworthy range of biological activities, including antibacterial properties. This guide provides an in-depth, comparative analysis of the antibacterial spectrum of various pyrrolizidine alkaloids, supported by experimental data and detailed methodologies, to aid in the exploration of their therapeutic potential.

Introduction to Pyrrolizidine Alkaloids and their Antibacterial Potential

Pyrrolizidine alkaloids are a large group of secondary metabolites synthesized by thousands of plant species, primarily in the families Boraginaceae, Asteraceae, and Fabaceae, as a defense mechanism against herbivores.[1] Their chemical structure is characterized by a necine base, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead, esterified with one or more necic acids.[2] The structural diversity of PAs, arising from variations in the necine base and the necic acids, contributes to their wide range of biological effects.[1]

While historically recognized for their hepatotoxicity, recent research has shed light on the antimicrobial potential of certain PAs.[3][4] This has spurred interest in understanding their spectrum of activity, mechanisms of action, and structure-activity relationships to identify promising candidates for antimicrobial drug development.

Comparative Antibacterial Spectrum of Pyrrolizidine Alkaloids

The antibacterial efficacy of pyrrolizidine alkaloids varies significantly depending on their chemical structure and the bacterial species being tested. The most common metric for quantifying antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5] A lower MIC value indicates greater potency.

The following table summarizes the available MIC data for a selection of pyrrolizidine alkaloids against key Gram-positive and Gram-negative bacteria.

Pyrrolizidine AlkaloidAlkaloid Type/SourceGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (MIC in µg/mL) Escherichia coli (MIC in µg/mL)
PA-1 (Synthesized) Synthesized3.9 - 25[6]3.9 - 25[6]
Lasiocarpine HeliotropiumMild to Strong Activity[6]Mild to Strong Activity[6]
7-Angeloyl heliotrine Heliotropium-Mild to Strong Activity (against Pseudomonas chrysogenum)[6]
Clazamycin A Streptomyces sp.~100[7]50 - 100[7]
Clazamycin B Streptomyces sp.~100[7]50 - 100[7]
Retronecine Necine BaseGrowth inhibition of Fusarium oxysporum (fungus) observed[8]-
Heliotridine Necine Base-100 (against E. coli)[9]

Unraveling the Mechanism of Action

The primary antibacterial mechanism of action for several pyrrolizidine alkaloids appears to be the disruption of the bacterial cell membrane.[4] This is a crucial target as the cell membrane is vital for maintaining cellular integrity and function.

A synthesized pyrrolizidine alkaloid, designated PA-1 , has been shown to exert its bactericidal effect by damaging the cell membrane of both Escherichia coli and Staphylococcus aureus.[2] Studies have demonstrated that PA-1 increases the permeability of the cell membrane, leading to the leakage of intracellular components and ultimately cell death.[2]

The proposed mechanism involves the interaction of the positively charged nitrogen atom in the pyrrolizidine ring with the negatively charged components of the bacterial membrane, such as phospholipids. This interaction disrupts the membrane's structure and function.

Caption: Proposed mechanism of antibacterial action of pyrrolizidine alkaloids.

Structure-Activity Relationship: A Glimpse into Chemical Determinants

The antibacterial activity of pyrrolizidine alkaloids is intrinsically linked to their chemical structure. While comprehensive structure-activity relationship (SAR) studies are still emerging, some key observations can be made:

  • The Necine Base: The core pyrrolizidine structure is essential for activity. The nitrogen atom's basicity and stereochemistry can influence the alkaloid's interaction with the bacterial cell membrane.

  • Esterifying Necic Acids: The type and position of the necic acids attached to the necine base play a crucial role in modulating the lipophilicity and steric properties of the molecule. These factors affect the alkaloid's ability to penetrate the bacterial cell wall and interact with the cell membrane. For instance, the presence of angelic acid as an esterifying acid in 7-angeloyl heliotrine is thought to contribute to its biological activity.

  • Overall Molecular Shape: The three-dimensional conformation of the pyrrolizidine alkaloid influences its ability to bind to its molecular target.

Caption: Key structural components influencing the antibacterial activity of pyrrolizidine alkaloids.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

To ensure the reproducibility and validity of antibacterial susceptibility testing, a standardized protocol is essential. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the MIC of antimicrobial agents.[7][10]

Materials
  • Test pyrrolizidine alkaloid(s)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • Vortex mixer

Step-by-Step Methodology
  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

    • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Pyrrolizidine Alkaloid Dilutions:

    • Prepare a stock solution of the test pyrrolizidine alkaloid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a known concentration.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted pyrrolizidine alkaloid.

    • Include a positive control well (bacterial inoculum in CAMHB without any alkaloid) and a negative control well (CAMHB only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the pyrrolizidine alkaloid that completely inhibits visible growth of the organism.[5]

    • Optionally, a growth indicator such as resazurin can be added to aid in the determination of the MIC.

Broth_Microdilution_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Pyrrolizidine Alkaloid Start->Prep_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prep_Inoculum->Inoculate_Plate Prep_Dilutions->Inoculate_Plate Incubate Incubate Plate (35°C, 16-20h) Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of t...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol, a pyrrolizidine alkaloid derivative. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of our colleagues and the environment.

The pyrrolizidine alkaloid (PA) class of compounds is known for potential toxicity, and while the specific toxicological properties of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol may not be fully elucidated, it is prudent to handle it with the utmost care.[1][2][3] The procedures outlined below are grounded in established safety protocols and regulatory guidelines to ensure a self-validating system of laboratory safety.

I. Immediate Safety and Spill Response

Before initiating any disposal procedures, it is crucial to be prepared for accidental spills. An appropriate spill kit should be readily accessible.

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the affected area and ensure adequate ventilation.[4][5]

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[4][6] For significant spills, respiratory protection may be necessary.[5]

  • Containment: For liquid spills, contain the material using absorbent pads or other suitable materials from the spill kit. For solid spills, carefully sweep or scoop the material to avoid creating dust.[4][5]

  • Cleanup: Pick up and arrange disposal without creating dust.[4][5] The collected waste and all contaminated cleaning materials must be placed in a designated, sealed container for hazardous waste.

  • Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent and wash hands and any exposed skin with soap and water.[4]

II. Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. Based on its chemical structure as a tertiary amine and a pyrrolizidine derivative, (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol should be treated as a hazardous chemical waste.[7]

Key Principles of Segregation:

  • Do Not Mix: Never mix (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol waste with incompatible materials. This includes strong oxidizing agents, strong acids, and strong bases.[6][8]

  • Separate Waste Streams: Maintain separate, clearly labeled waste containers for different categories of chemical waste (e.g., halogenated solvents, non-halogenated solvents, solid waste).

  • Aqueous vs. Organic: If dissolved in a solvent, the entire solution is considered hazardous waste. Segregate aqueous solutions from organic solvent solutions.

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol from the point of generation to its final removal from the laboratory.

1. Container Selection and Labeling:

  • Container Choice: Use a designated, leak-proof, and chemically compatible container for waste accumulation.[8][9] High-density polyethylene (HDPE) containers are generally a good choice. The container must have a secure, tight-fitting lid.[10]

  • Labeling: Accurate and thorough labeling is a cornerstone of safe waste management and is mandated by regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[11][12][13][14] The label must include:

    • The words "HAZARDOUS WASTE "[15][16]

    • The full chemical name: (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol (no abbreviations or chemical formulas)[15][16]

    • The concentration or percentage of the chemical in the waste mixture.

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the responsible researcher or principal investigator.[16]

    • Appropriate hazard pictograms as required by the Globally Harmonized System (GHS).

2. Waste Accumulation in a Satellite Accumulation Area (SAA):

  • Location: The waste container should be kept at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[8][10][15][17] This area must be under the control of the laboratory personnel generating the waste.[15]

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[9][15][17]

    • Ensure the exterior of the container remains clean and free of contamination.

    • Store the container in secondary containment to prevent the spread of material in case of a leak.[9]

  • Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA as stipulated by the EPA and your institution's Environmental Health and Safety (EHS) office.[17]

3. Requesting Waste Pickup:

  • Timely Removal: Once the waste container is nearly full (typically around 90% capacity), or if the accumulation time limit set by your institution is approaching, a waste pickup must be requested.[15] EPA regulations require the removal of a full container within 72 hours.[15]

  • Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This usually involves submitting a chemical waste collection form to your EHS department.[15][16]

  • Documentation: Maintain accurate records of the waste generated and disposed of, in accordance with EPA's Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" requirements.[14]

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[9]

  • Defacing Labels: After rinsing and air-drying, the original labels on the container must be completely defaced or removed before the container can be discarded as non-hazardous waste or recycled.[9]

IV. Decision-Making Workflow for Disposal

The following diagram illustrates the key decision points and procedural flow for the proper disposal of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol.

DisposalWorkflow Disposal Workflow for (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol Start Waste Generation Characterize Characterize as Hazardous Waste Start->Characterize SelectContainer Select Appropriate & Compatible Container Characterize->SelectContainer LabelContainer Label with 'HAZARDOUS WASTE' & Full Chemical Name SelectContainer->LabelContainer Accumulate Accumulate in Designated Satellite Accumulation Area (SAA) LabelContainer->Accumulate Monitor Monitor Fill Level & Accumulation Time Accumulate->Monitor RequestPickup Request Pickup from Environmental Health & Safety (EHS) Monitor->RequestPickup Container Full or Time Limit Reached Documentation Complete Waste Disposal Manifest RequestPickup->Documentation FinalDisposal Final Disposal by Licensed Facility Documentation->FinalDisposal

Caption: Decision workflow for the safe disposal of (1R,7aR)-hexahydro-1H-pyrrolizin-1-ol.

V. Quantitative Data Summary

ParameterGuideline/RegulationSource
Waste Classification Hazardous WasteEPA (RCRA)
Container Labeling "HAZARDOUS WASTE", full chemical name, concentration, dateOSHA Hazard Communication Standard, EPA
SAA Storage Limit Varies by institution, typically up to 55 gallonsEPA
Full Container Removal Within 72 hours of being fullEPA[15]

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental responsibility. Always consult your institution's specific EHS guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.

VI. References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Rules for Chemical Hazards. DuraLabel. [Link]

  • HazCom Standard: a Guide to OSHA's HCS Compliance. BradyID.com. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • OSHA Chemical Hazards and Communication. National Center for Biotechnology Information. [Link]

  • Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Proper Disposal of Chemicals. J. J. Keller. [Link]

  • Safety Data Sheet for cis-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate. Angene Chemical. [Link]

  • MSDS of (Hexahydro-1H-pyrrolizin-7A-yl)methanol. Capot Chemical. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Dispose of Hazardous Waste. Ohio EPA. [Link]

  • Safety Data Sheet. CDN. [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for Pyrrolidine. Fisher Scientific. [Link]

  • Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. ResearchGate. [Link]

  • AHPA updates GACP-GMP guidance to include new appendix on prevention of pyrrolizidine alkaloid contamination. American Herbal Products Association. [Link]

  • Commission Regulation (EU) 2020/2040 of 11 December 2020 amending Regulation (EC) No 1881/2006 as regards maximum levels of pyrrolizidine alkaloids in certain foodstuffs. EUR-Lex. [Link]

  • Pyrrolizidine alkaloids (HSG 26, 1989). INCHEM. [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol

This document provides essential safety protocols and procedural guidance for the handling and disposal of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol. As a member of the pyrrolizidine alkaloid family, this compound and its st...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and procedural guidance for the handling and disposal of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol. As a member of the pyrrolizidine alkaloid family, this compound and its structural analogs warrant a high degree of caution due to their potential toxicity. The following guide is structured to provide not just a list of equipment, but the scientific rationale behind its use, ensuring a comprehensive safety system for all laboratory personnel.

Hazard Assessment: Understanding the Risk Profile

(1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol is a heterocyclic amine with a specific and significant hazard profile. A thorough risk assessment is the foundation of a safe handling plan. The primary risks associated with this compound are clearly defined by its GHS classification.[1]

Hazard Classification GHS Code Implication for Handling
Flammable Liquid & VapourH226Requires control of ignition sources and proper grounding of equipment.
Toxic if Swallowed H301 Strict prohibition of ingestion; high consequence of accidental exposure.
Causes Serious Eye Damage H318 Mandates robust eye and face protection to prevent irreversible damage.
Harmful if Inhaled H332 Requires engineering controls (fume hood) or respiratory protection.

The toxicity of this compound is its most critical feature. Pyrrolizidine alkaloids as a class are known hepatotoxins (damaging to the liver) following metabolic activation.[2] Furthermore, amines are readily absorbed through the skin, making dermal contact a significant route of exposure that must be prevented.[3]

Core Protective Equipment: A Multi-Barrier System

Personal Protective Equipment (PPE) is the final barrier between the researcher and the chemical.[4][5] Its selection must directly address the hazards identified above. The following is the minimum required PPE for any manipulation of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol.

Primary Containment & Ventilation

All work involving the handling of (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol, including weighing, transfers, and dilutions, must be performed within a certified chemical fume hood. This engineering control is the primary method for mitigating the inhalation hazard (H332).[1][6]

Eye and Face Protection

Due to the classification of "Causes Serious Eye Damage" (H318), standard safety glasses are insufficient.[1]

  • Required: Tightly-fitting chemical splash goggles conforming to EN 166 or ANSI Z87.1 standards.[1][7]

  • Recommended for High-Risk Tasks: For procedures with a higher risk of splashing (e.g., large volume transfers, reactions under pressure), an 8-inch minimum face shield must be worn in addition to chemical splash goggles.[1]

Hand Protection

The potential for dermal absorption of amines necessitates the use of appropriate chemical-resistant gloves.[3]

  • Material: Nitrile rubber gloves are a suitable choice. Always consult a manufacturer's chemical resistance chart for specific breakthrough times if available.

  • Technique: Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of immediately as hazardous waste. Never wear gloves outside of the laboratory area.

Body Protection

Protective clothing prevents incidental contact with skin on the arms and body.

  • Standard Use: A flame-retardant lab coat, fully buttoned, is mandatory.

  • Spill or Splash Risk: For larger quantities or tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is required.[8]

Respiratory Protection

Work within a fume hood should prevent the need for personal respiratory protection. However, in the event of an emergency, such as a large spill or ventilation failure, respiratory protection is critical.

  • Emergency Use: Personnel involved in spill cleanup must use a NIOSH-approved respirator with organic vapor (OV) cartridges or a self-contained breathing apparatus (SCBA).[1][9] Fit-testing is mandatory for all users of tight-fitting respirators.[5]

Operational Plan: From Receipt to Disposal

A safe protocol encompasses the entire lifecycle of the chemical within the laboratory.

Chemical Handling Workflow

The following diagram outlines the critical steps for safely handling (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don Required PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood Certification & Airflow A->B C 3. Assemble All Equipment (Glassware, Reagents, Waste) B->C D 4. Retrieve Chemical from Flammables Cabinet C->D E 5. Perform Transfer/Reaction (Use non-sparking tools) D->E F 6. Tightly Seal Container Immediately After Use E->F G 7. Dispose of Contaminated Items in Labeled Waste F->G H 8. Decontaminate Work Surface G->H I 9. Return Sealed Chemical to Storage H->I J 10. Doff PPE & Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for (1r,7Ar)-hexahydro-1h-pyrrolizin-1-ol.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek medical attention.[1][10]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][10]

  • Spill: Evacuate non-essential personnel. Remove all sources of ignition. Ventilate the area. Wearing full PPE (including respiratory protection), contain and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.[1]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area designated for flammable liquids.[11] Keep away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[1][12]

  • Disposal: All waste, including contaminated gloves, pipette tips, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[1] Waste streams should be segregated and clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal. Organic compounds like this are typically incinerated at a licensed facility.[13]

References

  • Safety Data Sheet. (n.d.). CDN.
  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). In-person and online workplace safety training.
  • Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH.
  • MSDS of (Hexahydro-1H-pyrrolizin-7A-yl)methanol. (2021, March 9). Capot Chemical.
  • Pyrrolizidine alkaloids (HSG 26, 1989). (n.d.). INCHEM.
  • Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship.
  • Material Safety Data Sheet. (2014, March 28). Sigma-Aldrich.
  • Pesticide use and personal protective equipment. (2024, December 27). Health.vic.
  • Fishel, F. (2000, December 1). Personal Protective Equipment for Working With Pesticides. MU Extension.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). In-person and online workplace safety training.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). Lab Manager.
  • SAFETY DATA SHEET. (2012, April 16). Fisher Scientific.
  • Pyrrole - SAFETY DATA SHEET. (2025, September 7). Fisher Scientific.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • 1 - SAFETY DATA SHEET. (2010, November 9). Fisher Scientific.
  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
  • Quantitative Removal of Pyrrolizidine Alkaloids from Essential Oils by the Hydrodistillation Step in Their Manufacturing Process. (2021, July 22). PubMed.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • 1.1 Pyrrolizidine alkaloids. (n.d.). University of Pretoria.
  • Pyrrolizidine Alkaloids in Food. (n.d.). Centre for Food Safety.

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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